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1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride Documentation Hub

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  • Product: 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
  • CAS: 868963-99-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key intermediate for drug discovery and development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key intermediate for drug discovery and development professionals. This document moves beyond a simple recitation of steps to deliver an in-depth understanding of the reaction's causality, strategic considerations, and critical safety protocols. The synthesis is presented as a robust two-step process: the N-acylation of indoline followed by electrophilic chlorosulfonation. We will explore the mechanistic underpinnings of each transformation, provide detailed experimental procedures, and offer practical guidance on characterization, troubleshooting, and safety. This guide is designed to empower researchers and scientists to confidently and successfully synthesize this valuable chemical building block.

Introduction and Strategic Overview

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates the privileged indoline scaffold with a highly reactive sulfonyl chloride moiety. The sulfonyl chloride group serves as a versatile handle for reaction with a wide array of nucleophiles, particularly primary and secondary amines, to form sulfonamides—a chemical class prevalent in numerous pharmaceuticals.[1][2]

The synthetic strategy detailed herein is predicated on a logical and efficient two-step sequence starting from commercially available indoline.

  • N-Propionylation: The first step involves the acylation of the secondary amine of the indoline nucleus with propionyl chloride. This transformation serves a dual purpose: it installs the desired propionyl group and modulates the electronic properties of the aromatic ring, preparing it for the subsequent substitution.

  • Chlorosulfonation: The second, and most critical, step is the electrophilic aromatic substitution on the electron-rich benzene ring of 1-propionylindoline. The N-acyl group acts as an ortho-, para-directing group, guiding the incoming chlorosulfonyl group predominantly to the C-5 position (para), which is sterically more accessible. This reaction is typically achieved using chlorosulfonic acid, a powerful and hazardous reagent requiring careful handling.[3]

This approach is both cost-effective and highly scalable, leveraging common reagents and well-established chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available precursors. This process clarifies the strategic bond disconnections that form the basis of our forward synthesis plan.

G target 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride intermediate 1-Propionylindoline target->intermediate C-S Disconnection (Electrophilic Aromatic Substitution) start1 Indoline intermediate->start1 C-N Disconnection (Amide Synthesis) start2 Propionyl Chloride intermediate->start2 C-N Disconnection (Amide Synthesis)

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis, including all necessary materials, equipment, and procedural details.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
Indoline≥98%Commercial
Propionyl Chloride≥98%CommercialCorrosive, handle in fume hood.[4]
Chlorosulfonic Acid≥99%CommercialExtremely corrosive and reactive.[3]
Triethylamine (TEA)≥99%CommercialDried over KOH recommended.
Dichloromethane (DCM)AnhydrousCommercial
Diethyl EtherAnhydrousCommercial
Saturated Sodium BicarbonateACS GradeIn-house prep
Brine (Saturated NaCl)ACS GradeIn-house prep
Anhydrous Magnesium SulfateACS GradeCommercial
Round-bottom flasksVarious sizesStandard labFlame or oven-dried.
Magnetic stirrer & stir barsStandard lab
Addition funnelStandard lab
Ice/water bathFor temperature control.
Rotary evaporatorStandard lab
Glass funnel & filter paperStandard lab
Standard glasswareStandard lab
Step 1: Synthesis of 1-Propionyl-2,3-dihydro-1H-indole (1-Propionylindoline)

Causality: This is a standard nucleophilic acyl substitution. The lone pair of electrons on the indoline nitrogen attacks the electrophilic carbonyl carbon of propionyl chloride. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion and preventing the formation of indoline hydrochloride salt.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq.).

  • Dissolve the indoline in anhydrous dichloromethane (DCM), using approximately 5-10 mL of solvent per gram of indoline.

  • Add triethylamine (1.1 eq.) to the solution and cool the flask to 0 °C in an ice/water bath.

  • While stirring vigorously, add propionyl chloride (1.05 eq.) dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1-propionylindoline, is typically an oil or low-melting solid and is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Causality: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, SO₃H⁺ or a related species. The reaction is performed at low temperature to control the high exothermicity and to minimize potential side reactions, such as sulfonation at other positions or degradation of the starting material.[5] The reaction is quenched by pouring it onto ice, which hydrolyzes any remaining chlorosulfonic acid and precipitates the product.

Procedure:

  • CRITICAL: This procedure must be performed in a highly efficient fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add chlorosulfonic acid (5.0 eq.).

  • Cool the chlorosulfonic acid to 0 °C in an ice/salt bath.

  • Slowly and portion-wise, add the crude 1-propionylindoline (1.0 eq.) from Step 1 to the cooled, stirring chlorosulfonic acid. Use a glass rod to aid addition if the intermediate is a solid. The addition should be controlled to maintain the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by TLC if a suitable system is developed.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice and water.

  • CAREFULLY AND SLOWLY , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quenching process.

  • The product will precipitate as a solid. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the solid product under vacuum to yield 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. The product can be further purified by recrystallization if necessary.

Experimental Workflow Summary

The following diagram provides a high-level overview of the complete synthetic workflow, from starting materials to the final, purified product.

G start_materials Start Materials: - Indoline - Propionyl Chloride - Triethylamine - DCM step1 Step 1: N-Propionylation (0°C to RT, 3-4h) start_materials->step1 workup1 Aqueous Workup & Solvent Removal step1->workup1 intermediate Crude 1-Propionylindoline workup1->intermediate step2 Step 2: Chlorosulfonation (0°C to RT, 3-5h) intermediate->step2 reagent2 Reagent: Chlorosulfonic Acid reagent2->step2 workup2 Ice Quench & Filtration step2->workup2 final_product Final Product: 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride workup2->final_product

Caption: High-level experimental workflow diagram.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing proton chemical shifts, integrations, and coupling patterns. Expect to see signals corresponding to the ethyl group of the propionyl moiety, the two methylene groups of the indoline ring, and the aromatic protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the target compound. The presence of chlorine will result in a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.

  • Melting Point: A sharp melting point range is indicative of high purity. For the closely related analog, 1-acetylindoline-5-sulfonyl chloride, the melting point is reported as 172 °C.[6]

Safety Precautions

Chemical synthesis requires a stringent adherence to safety protocols. The following hazards are of particular note in this procedure:

  • Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a chemical fume hood with a face shield, acid-resistant gloves, and a lab coat. Ensure a neutralizing agent (like sodium bicarbonate) is readily available for spills.[3]

  • Propionyl Chloride: A corrosive and lachrymatory liquid. It reacts with moisture to produce HCl. Handle exclusively in a fume hood.[4]

  • Triethylamine: A flammable liquid with a strong odor. Avoid inhalation.

  • Dichloromethane (DCM): A volatile solvent; avoid inhalation and skin contact.

  • Exothermic Reactions: Both the acylation and, particularly, the chlorosulfonation and its quench are exothermic. Strict temperature control is crucial to prevent runaway reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in reagents/glassware; insufficient base.Ensure all glassware is dry and the reaction is under an inert atmosphere. Use anhydrous solvents. Confirm stoichiometry of reagents.
Low yield in Step 2 Incomplete reaction; product loss during workup; degradation of starting material.Increase reaction time or temperature slightly (e.g., to 40-50°C) after initial stirring.[5] Ensure quench is performed carefully to avoid product decomposition. Ensure starting material is pure.
Product is an oil or gum Impurities present; residual solvent.Triturate the crude product with a non-polar solvent (e.g., hexanes) to induce crystallization. If that fails, attempt purification by recrystallization or column chromatography. Ensure product is thoroughly dried under vacuum.
Multiple spots on TLC Incomplete reaction; side-product formation (e.g., disulfonation or ortho-isomer).Optimize reaction conditions (temperature, time). Purify the product via column chromatography or recrystallization.

References

  • Kraskovska, J., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 1-ACETYL-5-INDOLINESULFONYL CHLORIDE. Available at: [Link]

  • ChemBK. (n.d.). 1-Acetylindoline-5-sulfonyl chloride. Available at: [Link]

  • Google Patents. (n.d.). CN117209377B - Continuous synthesis method of propionyl chloride.
  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • Walczak, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Propionyl-indoline-5-sulfonyl Chloride

Abstract: 1-Propionyl-indoline-5-sulfonyl chloride is a bespoke chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional architecture...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Propionyl-indoline-5-sulfonyl chloride is a bespoke chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising an N-acylated indoline core, an aromatic ring, and a highly reactive sulfonyl chloride group—offers a rich landscape for synthetic diversification. This guide provides a comprehensive, predictive overview of its core physicochemical properties, outlines detailed protocols for its synthesis and characterization, and discusses its reactivity, stability, and handling. The methodologies and predicted data herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for researchers and drug development professionals initiating work with this compound.

Introduction

The strategic combination of an indoline scaffold with a sulfonyl chloride functional group presents a compelling platform for the synthesis of novel chemical entities. The indoline core is a privileged structure in numerous biologically active compounds, while the sulfonyl chloride is a highly versatile electrophilic handle for introducing sulfonyl-containing moieties, most notably sulfonamides and sulfonate esters, which are prevalent in pharmaceuticals.[1] The N-propionyl group serves to modulate the electronic properties and lipophilicity of the indoline system.

This document serves as a proactive technical guide for researchers. Given the specialized nature of 1-propionyl-indoline-5-sulfonyl chloride, this guide is structured to be predictive and methodological. It provides not just anticipated data, but more critically, the experimental frameworks required to determine these properties empirically. Every protocol is designed as a self-validating system, emphasizing causality and scientific integrity.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any new chemical entity is to establish its theoretical physicochemical profile. These in-silico predictions are invaluable for designing experiments, including reaction conditions, purification strategies, and analytical methods.[2]

Molecular Formula: C₁₁H₁₂ClNO₃S Molecular Weight: 289.74 g/mol

PropertyPredicted ValueMethod/Rationale
logP (Octanol/Water) 2.5 ± 0.5Computational (e.g., ALOGPS, ChemDraw). Based on the lipophilic indoline core and acyl chain, balanced by the polar sulfonyl chloride group.[3]
pKa ~1-2 (for hydrolysis product)Based on analogous arylsulfonic acids. The sulfonyl chloride itself is non-ionizable but hydrolyzes to a strongly acidic sulfonic acid (RSO₃H).[4][5]
Aqueous Solubility Low to InsolublePredicted based on high logP. The molecule is expected to be largely insoluble in water but will react to form the more soluble sulfonic acid.[6]
Polar Surface Area (PSA) 54.6 ŲComputational. Important for predicting membrane permeability.

Synthesis and Characterization

A logical and efficient synthetic pathway is crucial for obtaining high-purity material for subsequent studies. The proposed synthesis of 1-propionyl-indoline-5-sulfonyl chloride is a two-step process starting from commercially available indoline.

Proposed Synthetic Pathway

The synthesis involves an initial N-acylation of the indoline nitrogen followed by electrophilic chlorosulfonation of the activated aromatic ring.

Synthesis_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Chlorosulfonation Indoline Indoline N_Propionylindoline 1-Propionyl-indoline Indoline->N_Propionylindoline  Acylation PropionylChloride Propionyl Chloride or Propionic Anhydride PropionylChloride->N_Propionylindoline Base Base (e.g., Et3N, Pyridine) Base->N_Propionylindoline Target 1-Propionyl-indoline-5-sulfonyl chloride N_Propionylindoline->Target  Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Propionyl-indoline

  • Rationale: N-acylation protects the nitrogen and activates the aromatic ring for subsequent electrophilic substitution. Using a mild base prevents side reactions.[7][8]

  • To a stirred solution of indoline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-propionyl-indoline, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-Propionyl-indoline-5-sulfonyl Chloride

  • Rationale: Chlorosulfonic acid is a powerful electrophile for introducing the sulfonyl chloride group onto the electron-rich aromatic ring. The N-acyl group directs substitution to the para-position (C5).[9]

  • Cool chlorosulfonic acid (5.0 eq) in a flask to 0 °C.

  • Slowly add 1-propionyl-indoline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is the target compound. Collect it by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove excess acid and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) may be required for high purity.

Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

TechniqueExpected Observations
¹H NMR Aromatic protons on the indoline ring will show characteristic splitting patterns, with significant downfield shifts for protons ortho to the electron-withdrawing SO₂Cl group. Aliphatic protons of the indoline and propionyl groups will appear in the 1-4 ppm range. The methylene protons adjacent to the nitrogen will be deshielded.[10]
¹³C NMR Aromatic carbons will appear in the 110-150 ppm range. The carbonyl carbon of the propionyl group is expected around 170 ppm. The aliphatic carbons will be in the upfield region.
FT-IR Strong characteristic S=O stretching bands are expected at ~1375 cm⁻¹ (asymmetric) and ~1185 cm⁻¹ (symmetric).[11] A strong C=O stretch from the amide will be present around 1670-1690 cm⁻¹. The S-Cl stretch may be observed in the far-IR region (~375 cm⁻¹).[12]
Mass Spec. The mass spectrum should show the molecular ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (M+2 peak at ~33% intensity of M⁺) will be observable.[10][13]
HPLC A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) can be developed for purity analysis. Due to the compound's reactivity, especially with protic solvents, method development should confirm on-column stability.[14]
Melting Point A sharp melting point range (e.g., 0.5-1.0°C) is indicative of high purity. Impurities will lead to a depressed and broader melting range.[15][16]

Core Physicochemical Properties: Experimental Determination

The following protocols provide standardized methods to empirically determine the key physicochemical properties of the synthesized compound.

Workflow for Physicochemical Characterization

Caption: Workflow for experimental physicochemical analysis.

Protocol: Melting Point Determination
  • Causality: The melting point provides a quick, reliable measure of purity. Pure crystalline solids have sharp, defined melting points.[17]

  • Place a small amount of the dry, crystalline compound into a capillary tube, sealed at one end.[18]

  • Compact the sample by tapping the tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁-T₂.

Protocol: Qualitative Solubility Assessment
  • Causality: Understanding solubility in various solvents is critical for selecting appropriate reaction, purification, and formulation media.[19]

  • Add ~5 mg of the compound to a series of vials.

  • To each vial, add 1 mL of a different solvent (e.g., Water, Ethanol, Methanol, Acetone, DCM, DMSO, Hexanes, Toluene).

  • Vortex each vial for 30 seconds.

  • Visually inspect for dissolution. Classify as:

    • Soluble: No solid particles visible.

    • Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid appears largely unchanged.

  • Record observations in a table. Note that in protic solvents like water, methanol, and ethanol, slow dissolution via reaction (solvolysis) may occur.

Protocol: Hydrolytic Stability Assessment
  • Causality: The sulfonyl chloride group is susceptible to hydrolysis.[9] Quantifying this instability is crucial for defining storage conditions and reaction compatibility with aqueous media.[20]

  • Prepare a stock solution of the compound in an aprotic solvent (e.g., Acetonitrile).

  • Prepare buffered aqueous solutions at pH 4, 7, and 9.

  • Initiate the experiment by adding a small aliquot of the stock solution to each buffered solution at a controlled temperature (e.g., 25°C).

  • At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot, quench any reaction (e.g., with excess amine if needed), and analyze by HPLC.

  • Plot the percentage of the remaining parent compound versus time to determine the rate of hydrolysis and the half-life (t½) at each pH.

Reactivity Profile

The synthetic utility of 1-propionyl-indoline-5-sulfonyl chloride is defined by the reactivity of the sulfonyl chloride group.[21] It is a potent electrophile that readily reacts with a wide range of nucleophiles.[1]

Key Reactions
  • With Amines: Forms sulfonamides. This is one of the most important transformations, widely used in drug discovery.[1]

    • RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl[9]

  • With Alcohols/Phenols: Forms sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

    • RSO₂Cl + R'OH → RSO₂OR' + HCl[9]

  • With Water: Hydrolyzes to the corresponding sulfonic acid. This is typically an undesired side reaction.[9]

    • RSO₂Cl + H₂O → RSO₃H + HCl

  • Friedel-Crafts Reaction: Can react with arenes to form sulfones.[9]

    • RSO₂Cl + ArH → RSO₂Ar + HCl

Reaction Mechanism Visualization

The primary reaction pathway is a nucleophilic substitution at the sulfur atom, which generally proceeds through a stepwise addition-elimination mechanism.[21]

Caption: General mechanism of nucleophilic substitution.

Safety, Handling, and Storage

6.1 Hazard Assessment Arylsulfonyl chlorides are reactive, corrosive, and lachrymatory compounds. They react exothermically with nucleophiles, particularly water.[22] The hydrolysis product, sulfonic acid, and byproduct, HCl, are also corrosive.

6.2 Recommended Handling Procedures [23]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[24]

  • Dispensing: Use in a well-ventilated area. Avoid creating dust.

  • Quenching: Excess reagent must be quenched carefully. Slowly add the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate. Never add water directly to the neat sulfonyl chloride.[24]

6.3 Storage

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[25]

  • The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

Conclusion

1-Propionyl-indoline-5-sulfonyl chloride stands as a promising, albeit specialized, chemical intermediate. While direct experimental data is not yet widespread, its physicochemical properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups. This guide provides the necessary theoretical foundation and practical, step-by-step protocols for any researcher or drug development professional to confidently synthesize, characterize, and utilize this compound. By following the outlined methodologies for determining melting point, solubility, and stability, scientists can generate the robust data required for advancing their research programs.

References

  • Wikipedia. Sulfonyl halide . Wikipedia. [Link]

  • Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term . Fiveable. [Link]

  • University of Calgary. Melting point determination . University of Calgary. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound . ACD/Labs. [Link]

  • Diyala University. experiment (1) determination of melting points . Diyala University. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound . BYJU'S. [Link]

  • Clarion University. Determination of Melting Point . Clarion University. [Link]

  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride . ResearchGate. [Link]

  • Blogger. Sufonyl chloride infrared spectra . Chemistry. [Link]

  • PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source . National Center for Biotechnology Information. [Link]

  • Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES . Canadian Journal of Chemistry. [Link]

  • National Institutes of Health. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge . Journal of Computer-Aided Molecular Design. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride . Cole-Parmer. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105 . FILAB. [Link]

  • University of Texas at Dallas. Experiment 1 - Melting Points . University of Texas at Dallas. [Link]

  • Sdfine. sulphuryl chloride . Sdfine. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]

  • American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides . Journal of the American Chemical Society. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv. [Link]

  • ResearchGate. Development of one‐pot direct N‐acylation of indole with carboxylic acids . ResearchGate. [Link]

  • Heterocycles. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS . Heterocycles. [Link]

  • Canadian Science Publishing. Mass Spectra of Some Sulfinate Esters and Sulfones . Canadian Journal of Chemistry. [Link]

  • PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin . National Center for Biotechnology Information. [Link]

  • ResearchGate. N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling . ResearchGate. [Link]

  • CUNY Academic Works. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge . CUNY Academic Works. [Link]

  • Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds . ACS Publications. [Link]

  • Semantic Scholar. Novel Methods for the Prediction of logP, pKa, and logD . Semantic Scholar. [Link]

  • National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors . National Center for Biotechnology Information. [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins . ACS Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. Computer Prediction of pKa Values in Small Molecules and Proteins . National Center for Biotechnology Information. [Link]

  • ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles . Organic Letters. [Link]

  • Slideshare. Solubility & Method for determination of solubility . Slideshare. [Link]

  • PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry . National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Derivatizing Reagents For Detection Of Organic Compounds By HPLC . Global Research Online. [Link]

  • National Institute of Standards and Technology. (+)-Camphor-10-sulfonyl chloride . NIST WebBook. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Derivatizing Reagents for Detection of Organic Compounds By HPLC . Global Research Online. [Link]

  • ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC . ResearchGate. [Link]

  • Scribd. Solubility Test Procedure Guide | PDF . Scribd. [Link]

  • National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Toxicology Program. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

  • MDPI. Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest . MDPI. [Link]

  • Savant Labs. ASTM D2619 (Hydrolytic Stability) . Savant Labs. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

CAS Number: 868963-99-9[1][2] For Researchers, Scientists, and Drug Development Professionals Introduction 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a key building block in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 868963-99-9[1][2]

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a key building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its unique structure, combining a reactive sulfonyl chloride with a propionylated indoline core, offers a versatile scaffold for creating diverse libraries of compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on insights relevant to drug discovery and development.

The indoline-5-sulfonamide moiety is of significant interest due to its role in the inhibition of various enzymes, including cancer-related carbonic anhydrases.[1][3] By modifying the N1 position of the indoline ring, researchers can fine-tune the physicochemical and pharmacological properties of the resulting molecules to enhance their potency, selectivity, and pharmacokinetic profiles.

Chemical Properties and Data

PropertyValueSource
CAS Number 868963-99-9[1][2]
Molecular Formula C11H12ClNO3S[1][2]
Molecular Weight 273.73 g/mol Calculated

Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

The synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride can be approached through a two-step process, starting from indoline. The following is a representative protocol based on established methods for the synthesis of analogous N-acylindoline-5-sulfonyl chlorides.[1]

Part 1: Synthesis of 1-Propionylindoline

Reaction Causality: The first step involves the acylation of the secondary amine of the indoline ring with propionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of indoline attacks the electrophilic carbonyl carbon of propionyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a solution of indoline (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 1-propionylindoline.

Part 2: Chlorosulfonylation of 1-Propionylindoline

Reaction Causality: The second step is an electrophilic aromatic substitution reaction. The electron-rich aromatic ring of 1-propionylindoline is susceptible to attack by a strong electrophile. Chlorosulfonic acid serves as the source of the chlorosulfonium ion (+SO2Cl), which substitutes a hydrogen atom on the benzene ring, predominantly at the para position (C5) due to the ortho,para-directing effect of the nitrogen atom.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (at least 4 equivalents) and cool it to 0 °C.

  • Slowly add 1-propionylindoline (1 equivalent) portion-wise to the cooled and stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry it under vacuum.

Synthesis_Pathway Indoline Indoline Propionylindoline 1-Propionylindoline Indoline->Propionylindoline Acylation PropionylChloride Propionyl Chloride PropionylChloride->Propionylindoline Target 1-Propionyl-2,3-dihydro-1H- indole-5-sulfonyl chloride Propionylindoline->Target Chlorosulfonylation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Target

Caption: Synthesis pathway of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Reactivity and Applications in Drug Development

The primary utility of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride in drug discovery lies in its ability to readily react with primary and secondary amines to form a wide array of sulfonamides. This reaction is a cornerstone for building libraries of compounds for high-throughput screening.

Formation of Indoline-5-Sulfonamides

Reaction Causality: The sulfonyl chloride group is a potent electrophile. The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack by amines. The reaction results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.

General Experimental Protocol for Sulfonamide Synthesis:

  • Dissolve 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

  • Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting sulfonamide by crystallization or column chromatography.

Sulfonamide_Formation SulfonylChloride 1-Propionyl-2,3-dihydro-1H- indole-5-sulfonyl chloride Sulfonamide 1-Propionylindoline-5-sulfonamide Derivative SulfonylChloride->Sulfonamide Nucleophilic Substitution Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide

Caption: General reaction for the synthesis of indoline-5-sulfonamides.

Application in Carbonic Anhydrase Inhibitors

A significant application of indoline-5-sulfonamides is in the development of inhibitors for carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][3] These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, and their inhibition is a validated strategy in cancer therapy.[1] The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of CAs.[1] By synthesizing a library of 1-propionylindoline-5-sulfonamides with diverse amine substituents, researchers can explore the structure-activity relationships (SAR) to identify potent and selective inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety goggles.

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[4] Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[4]

  • Reactivity: Sulfonyl chlorides react exothermically with water and alcohols.

Conclusion

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a valuable and versatile intermediate for the synthesis of novel bioactive molecules. Its straightforward preparation and predictable reactivity make it an attractive starting material for generating diverse libraries of indoline-5-sulfonamides. The demonstrated utility of this scaffold in the development of carbonic anhydrase inhibitors highlights its potential in oncology drug discovery. Researchers utilizing this compound should adhere to strict safety protocols due to its reactive nature.

References

  • Krymov, S. K., Scherbakov, A. M., Salnikova, D. I., Sorokin, D. V., Dezhenkova, L. G., Ivanov, I. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Semantic Scholar. [Link]

Sources

Exploratory

Whitepaper: A Multi-faceted Spectroscopic Approach to the Definitive Structure Elucidation of 1-Propionyl-Indoline-5-Sulfonyl Chloride

An in-depth technical guide on the core. Abstract The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and development, directly impacting its purported func...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core.

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and development, directly impacting its purported function, safety, and intellectual property value. This guide provides a comprehensive, technically-driven methodology for the structure elucidation of 1-propionyl-indoline-5-sulfonyl chloride, a compound featuring a confluence of reactive and spectrally active functional groups. We present a cohesive workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is designed for researchers and drug development professionals, emphasizing the rationale behind experimental choices and the synergistic interpretation of orthogonal datasets to build a self-validating and irrefutable structural assignment.

Introduction: The Imperative of Structural Integrity

In the landscape of synthetic chemistry, particularly in the pharmaceutical sector, a molecule's identity is its most critical attribute. The compound 1-propionyl-indoline-5-sulfonyl chloride incorporates three key structural motifs: a saturated indoline heterocycle, an N-acyl propionyl group, and an aromatic sulfonyl chloride. The inherent reactivity of the sulfonyl chloride group makes this compound a valuable intermediate for the synthesis of sulfonamides, a class of compounds with broad therapeutic relevance.[1] However, the potential for isomeric impurities and unexpected reaction pathways during its synthesis necessitates a rigorous and multi-pronged analytical approach for its characterization.[2][3]

This guide eschews a simple recitation of data, instead focusing on building a logical, evidence-based case for the proposed structure. We will demonstrate how each analytical technique provides a unique piece of the puzzle and how, in concert, they leave no room for structural ambiguity.

The Elucidation Workflow: A Strategy of Orthogonal Verification

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Our workflow begins with determining the elemental composition and proceeds through functional group identification to the final, detailed mapping of the atomic framework.

G cluster_0 Initial Analysis cluster_1 Detailed Connectivity Analysis (NMR) HRMS High-Resolution MS (Elemental Composition) H_NMR 1H NMR (Proton Environment) HRMS->H_NMR FTIR FT-IR Spectroscopy (Functional Group ID) FTIR->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR COSY 2D COSY (H-H Coupling) C_NMR->COSY HSQC 2D HSQC (Direct C-H Attachment) COSY->HSQC HMBC 2D HMBC (Long-Range C-H Connectivity) HSQC->HMBC Final Confirmed Structure 1-Propionyl-indoline-5-sulfonyl chloride HMBC->Final

Caption: The overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Causality: Before attempting to assemble the structure, we must first know the constituent parts. HRMS is the definitive technique for determining a molecule's elemental composition by measuring its mass-to-charge ratio with extremely high precision. We chose Electrospray Ionization (ESI) as the ionization method due to its soft nature, which is likely to yield the intact protonated molecule [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile.

  • Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard immediately prior to analysis.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental formula. The presence of chlorine and sulfur atoms predicts a characteristic isotopic pattern for the M+2 and M+4 peaks, which serves as a crucial validation point.

Data Presentation: Predicted HRMS Data

ParameterExpected ValueRationale
Molecular Formula C₁₁H₁₂ClNO₃SBased on the proposed structure.
Exact Mass (Monoisotopic) 273.0226Calculated for ¹²C₁₁¹H₁₂³⁵Cl¹⁴N¹⁶O₃³²S.
[M+H]⁺ Ion 274.0304The primary ion expected in positive mode ESI.
Isotopic Pattern A+2 peak at ~32% relative intensity of A.The natural abundance of the ³⁷Cl isotope provides a signature confirmation of chlorine's presence.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies. This technique is invaluable for confirming the incorporation of the propionyl group (amide C=O) and the sulfonyl chloride moiety (S=O stretches).[5] The absence of N-H stretching bands also provides strong evidence that the indoline nitrogen is acylated.

Experimental Protocol: FT-IR via KBr Pellet

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Compress the mixture in a hydraulic press to form a transparent pellet.

  • Background Collection: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the key absorption bands and assign them to their corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~1665StrongC=O (Amide I band)Confirms the presence of the N-propionyl group.[6]
~1375 and ~1170StrongS=O (Asymmetric & Symmetric)Characteristic stretches for the sulfonyl chloride group.[4]
~3100-2850MediumC-H (Aromatic & Aliphatic)Indicates the presence of both sp² and sp³ hybridized C-H bonds.
~580-560MediumS-Cl StretchProvides direct evidence for the sulfur-chlorine bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of ¹H, ¹³C, and 2D NMR experiments to assemble the molecular puzzle.

Authoritative Insight: The Amide Rotamer Phenomenon The C-N bond of an amide has significant double bond character due to resonance, which restricts free rotation.[8][9] This can lead to the existence of two distinct rotational isomers (rotamers) at room temperature. For 1-propionyl-indoline, this phenomenon can cause a doubling or significant broadening of signals for nuclei near the amide bond, particularly the protons on the propionyl group and the C2/C7 protons of the indoline ring. Awareness of this possibility is critical for accurate spectral interpretation.[6]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets, optimizing as necessary.

5.1. ¹H and ¹³C NMR: Assigning the Core Fragments

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration gives their relative numbers, and the splitting patterns (multiplicity) indicate the number of neighboring protons. The ¹³C NMR spectrum shows the number of unique carbon environments.

Data Presentation: Predicted ¹H and ¹³C NMR Data and 2D Correlations

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegrationCOSY Correlations (with)Key HMBC Correlations (from H to C)
1 ------
2 ~48~4.15t2HH-3C-3, C-7a, C-1'
3 ~28~3.18t2HH-2C-2, C-3a, C-4
3a ~132-----
4 ~125~7.85d1HH-6C-3, C-5, C-7a
5 ~138-----
6 ~128~7.90dd1HH-4, H-7C-4, C-7a
7 ~115~8.10d1HH-6C-3a, C-5, C-6
7a ~145-----
1' ~172-----
2' ~25~2.50q2HH-3'C-1', C-3'
3' ~10~1.25t3HH-2'C-1', C-2'

5.2. 2D NMR: Connecting the Pieces

While ¹H and ¹³C NMR identify the fragments (the substituted aromatic ring, the saturated heterocyclic portion, and the propionyl group), 2D NMR experiments are essential to prove their connectivity.

  • COSY (Correlation Spectroscopy): This experiment confirms the proton-proton coupling networks. We expect to see correlations between H-2 and H-3 in the indoline ring, between H-2' and H-3' in the propionyl group, and among the aromatic protons H-4, H-6, and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, allowing for the unambiguous assignment of the carbon signals based on the more easily assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. The most critical correlation is from the H-2 protons of the indoline ring to the C-1' carbonyl carbon of the propionyl group. This single cross-peak definitively proves that the propionyl group is attached to the indoline nitrogen.

G cluster_mol Key HMBC Correlations mol H2 H-2 C1_prime C-1' H2->C1_prime Confirms N-acylation C7a C-7a H2->C7a H2_prime H-2' H2_prime->C1_prime H7 H-7 C5 C-5 H7->C5 Confirms C5-substitution

Caption: Key HMBC correlations confirming the molecular backbone.

Data Synthesis and Final Confirmation

The structure of 1-propionyl-indoline-5-sulfonyl chloride is confirmed by the overwhelming confluence of evidence from orthogonal techniques:

  • HRMS establishes the correct elemental formula: C₁₁H₁₂ClNO₃S.

  • FT-IR confirms the presence of the critical amide C=O and sulfonyl S=O functional groups.

  • NMR Spectroscopy provides the complete atomic connectivity:

    • ¹H and ¹³C NMR identify the spin systems of the propionyl group, the saturated portion of the indoline ring, and the trisubstituted benzene ring.

    • COSY confirms these individual spin systems.

    • HSQC assigns each carbon to its attached proton.

    • HMBC provides the crucial long-range correlations that link the propionyl group to the indoline nitrogen (H-2 to C-1') and establish the substitution pattern on the aromatic ring (e.g., correlations from H-4 and H-7 to the quaternary carbon C-5 bearing the sulfonyl chloride).

This multi-technique, self-validating approach provides an unassailable confirmation of the proposed structure, meeting the highest standards of scientific and regulatory scrutiny.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Yang, J., Zhang, S., Sun, W., & Bai, Y. (2019). 1H NMR Spectrum of Amide Compounds. University Chemistry, 34(1), 82-86. [Link]

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • King, J. F., & Sonnenschein, E. (1966). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 44(19), 2317-2320. [Link]

  • Allen, M. W., et al. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. The Journal of Physical Chemistry A, 107(29), 5662-5669. [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 50(10), 686-696. [Link]

  • Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(19), 5909. [Link]

  • Wang, Y., et al. (2019). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Journal of Materials Science and Chemical Engineering, 7(5), 1-8. [Link]

  • DeMeo, A. J., & An, Y. (2018). Anion photoelectron spectroscopy of deprotonated indole and indoline. The Journal of Chemical Physics, 148(6), 064301. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Fluorescence, 24(5), 1335-1345. [Link]

  • ResearchGate. (2021). (a) Formation of sulfonyl chloride at a gram scale; (b) Formation of...[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). [Link]

  • Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

Sources

Foundational

The Strategic Role of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key building block in contemporar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key building block in contemporary medicinal chemistry. We will dissect its synthesis, reactivity, and critical role in the development of targeted therapeutics, with a particular focus on the synthesis of indoline-5-sulfonamides as potent enzyme inhibitors. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, providing a robust framework for researchers engaged in drug discovery and development.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indoline nucleus and the sulfonamide functional group are both considered "privileged structures."[1] The indoline scaffold, a saturated analog of indole, offers a three-dimensional architecture that can effectively interact with the active sites of biological targets.[1] The sulfonamide group is a cornerstone of drug design, present in a wide array of therapeutics including antibacterial agents, diuretics, and enzyme inhibitors, owing to its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites.[2][3]

The combination of these two pharmacophores in the form of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride creates a versatile and powerful scaffold for the synthesis of novel therapeutic agents. The propionyl group at the 1-position of the indoline ring serves to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics.[4] The sulfonyl chloride at the 5-position is a highly reactive functional group, enabling the facile synthesis of a diverse library of sulfonamide derivatives through reaction with a wide range of primary and secondary amines.[5]

This guide will illuminate the strategic importance of this molecule, with a particular focus on its application in the synthesis of carbonic anhydrase inhibitors, a class of enzymes implicated in a variety of diseases, including cancer.[6]

Physicochemical Properties and Reactivity

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a solid at room temperature. The key to its utility lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack by amines to form stable sulfonamide bonds.[5] The propionyl group, an acyl moiety, is introduced to protect the indoline nitrogen and to fine-tune the electronic and steric properties of the resulting sulfonamide derivatives.

PropertyValue
Molecular FormulaC₁₁H₁₂ClNO₃S
Molecular Weight273.74 g/mol
AppearanceOff-white to pale yellow solid
Key Reactive GroupSulfonyl chloride (-SO₂Cl)

Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

The synthesis of the title compound is a multi-step process that begins with the readily available starting material, indoline. The synthetic strategy involves two key transformations: N-acylation followed by chlorosulfonation.

Step 1: N-Propionylation of Indoline

The first step is the acylation of the secondary amine of the indoline ring with propionyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This N-acylation is crucial as it protects the nitrogen atom and influences the regioselectivity of the subsequent electrophilic substitution reaction.

Caption: Chlorosulfonation of 1-Propionylindoline.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. [7] Step 1: Synthesis of 1-Propionylindoline

  • To a solution of indoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Slowly add propionyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-propionylindoline, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

  • Cool chlorosulfonic acid (5.0 eq) to 0 °C in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Slowly add 1-propionylindoline (1.0 eq) to the cold chlorosulfonic acid, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Application in the Synthesis of Carbonic Anhydrase Inhibitors

A significant application of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is in the synthesis of indoline-5-sulfonamides, which have shown promise as inhibitors of carbonic anhydrases (CAs). [6][8]CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. [1]Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. [6][8]Therefore, selective inhibitors of these isoforms are attractive targets for anticancer drug development.

The synthesis of indoline-5-sulfonamides is achieved by reacting 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride with a diverse range of primary or secondary amines. This modular approach allows for the rapid generation of a library of compounds with varying substituents on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships (SAR).

Caption: General scheme for the synthesis of 1-propionylindoline-5-sulfonamide derivatives.

Structure-Activity Relationship (SAR) Insights

Studies on analogous 1-acylindoline-5-sulfonamides have provided valuable SAR insights for CA inhibition. [6][7]

  • The Sulfonamide Moiety: The unsubstituted sulfonamide group is a key zinc-binding group, essential for inhibitory activity.

  • The 1-Acyl Group: The nature of the acyl group at the 1-position of the indoline ring influences the potency and selectivity of the inhibitors. The propionyl group, being slightly more lipophilic than an acetyl group, can enhance cell permeability and interaction with hydrophobic pockets in the enzyme's active site.

  • Substituents on the Sulfonamide Nitrogen: Modification at this position allows for the exploration of the "tail" region of the CA active site, leading to improved potency and isoform selectivity. [9]

Experimental Protocol for Sulfonamide Synthesis
  • Dissolve 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane).

  • Add the desired primary or secondary amine (1.1 eq) to the solution. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1-propionylindoline-5-sulfonamide.

The Role of the N-Propionyl Group: A Medicinal Chemist's Perspective

The choice of the N-propionyl group over other acyl groups like acetyl or benzoyl is a deliberate strategy in drug design. The propionyl group offers a balance of properties:

  • Modulation of Lipophilicity: Compared to an N-acetyl group, the N-propionyl group increases the lipophilicity of the molecule. This can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved oral bioavailability and cell membrane permeability.

  • Metabolic Stability: The amide bond of the N-propionyl group is generally stable to metabolic degradation.

  • Steric Influence: The slightly larger size of the propionyl group compared to the acetyl group can influence the conformation of the indoline ring and the orientation of the sulfonamide moiety, which can impact binding to the target enzyme.

Conclusion and Future Outlook

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a strategically designed building block that combines the favorable properties of the indoline scaffold and the reactive utility of the sulfonyl chloride group. Its application in the synthesis of targeted therapeutics, particularly carbonic anhydrase inhibitors, highlights its importance in modern drug discovery. The modular nature of its synthesis and subsequent derivatization allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. As the demand for novel and effective therapeutics continues to grow, the role of such versatile and well-designed chemical intermediates will undoubtedly expand, paving the way for the next generation of medicines.

References

  • Claiborne, C. F., et al. (2010). The “tail approach” has become a milestone in human carbonic anhydrase inhibitor (hCAI) design for various therapeutics, including antiglaucoma agents. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). 1H-Indole-5-sulfonyl chloride | CAS 1094209-33-2.
  • BenchChem. (n.d.). Indoline-5-sulfonyl chloride | 131880-73-4.
  • MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8207.
  • PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94.
  • PubMed Central. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8207.
  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2493–2510.
  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3989.
  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6814–6827.
  • Sigma-Aldrich. (n.d.). 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.
  • FLORE. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
  • Semantic Scholar. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
  • ResearchGate. (2022). (PDF) Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.

Sources

Exploratory

An In-depth Technical Guide to 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride Derivatives and Analogs as Carbonic Anhydrase Inhibitors

This guide provides a comprehensive technical overview of a promising class of molecules based on the 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride scaffold. Designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of a promising class of molecules based on the 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, mechanism of action, and structure-activity relationships (SAR) of these compounds, with a primary focus on their potent and selective inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX with Indoline-based Scaffolds

Solid tumors are characterized by a hypoxic microenvironment due to rapid and disorganized cell proliferation that outpaces the development of an adequate blood supply.[1] This lack of oxygen forces cancer cells to switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a significant drop in extracellular pH (acidosis).[2] To survive and thrive in these harsh conditions, cancer cells upregulate specific proteins, among which carbonic anhydrase IX (CA IX) is a key player.[1]

CA IX is a transmembrane zinc metalloenzyme that is strongly induced by hypoxia.[3] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating both intracellular and extracellular pH.[4] By maintaining a slightly alkaline intracellular pH, CA IX helps cancer cells to survive and proliferate in an acidic environment.[4] Concurrently, it contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis.[4] The expression of CA IX is strongly correlated with poor prognosis in various cancers, making it a highly attractive target for anticancer drug development.[3]

The indoline-5-sulfonamide core has emerged as a privileged scaffold for the design of potent and selective CA IX inhibitors.[5] The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group that can coordinate with the zinc ion in the active site of carbonic anhydrases.[6] The indoline core provides a versatile platform for structural modifications to enhance binding affinity and selectivity for the target isoform.[5] This guide will focus on the 1-acyl derivatives of this scaffold, with a representative focus on the 1-propionyl analog, exploring their synthesis and biological activity.

Synthetic Strategies and Methodologies

The synthesis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonamide derivatives follows a logical and well-established synthetic route. The core challenge lies in the regioselective introduction of the sulfonyl group onto the indoline ring, followed by the acylation of the indoline nitrogen.

Synthesis of the Indoline-5-sulfonamide Core

The key intermediate, indoline-5-sulfonamide, can be synthesized from commercially available indoline in a three-step process as outlined in the workflow below.

Synthesis_Workflow Indoline Indoline N_Acetylindoline 1-Acetylindoline Indoline->N_Acetylindoline Acetic Anhydride, Reflux Chlorosulfonation Chlorosulfonation Reaction N_Acetylindoline->Chlorosulfonation Chlorosulfonic Acid, 0°C to RT N_Acetylindoline_Sulfonyl_Chloride 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride Chlorosulfonation->N_Acetylindoline_Sulfonyl_Chloride Ammonolysis Ammonolysis N_Acetylindoline_Sulfonyl_Chloride->Ammonolysis aq. NH₃, Dioxane N_Acetylindoline_Sulfonamide 1-Acetylindoline-5-sulfonamide Ammonolysis->N_Acetylindoline_Sulfonamide Deacetylation Acidic Deacetylation N_Acetylindoline_Sulfonamide->Deacetylation HCl, Reflux Indoline_Sulfonamide Indoline-5-sulfonamide (Core Intermediate) Deacetylation->Indoline_Sulfonamide

Figure 1: Synthetic workflow for the preparation of the core intermediate, indoline-5-sulfonamide.

The rationale behind this multi-step synthesis is rooted in controlling the reactivity of the indoline scaffold. The initial N-acetylation protects the secondary amine, preventing it from reacting during the subsequent aggressive chlorosulfonation step. Chlorosulfonic acid is a powerful electrophile that introduces the sulfonyl chloride group primarily at the para-position (C5) of the electron-rich aromatic ring. The subsequent ammonolysis converts the reactive sulfonyl chloride to the desired sulfonamide. Finally, acidic deacetylation removes the protecting acetyl group to yield the versatile indoline-5-sulfonamide intermediate.

Experimental Protocol: Synthesis of Indoline-5-sulfonamide[7]

Step 1: Synthesis of 1-Acetylindoline

  • To stirring acetic anhydride (15 mL, 0.16 mol), add indoline (4 g, 0.034 mol).

  • Reflux the reaction mixture for 10 minutes.

  • Cool the mixture to room temperature and pour it onto ice.

  • Filter the resulting precipitate and wash with water to obtain 1-acetylindoline.

Step 2: Synthesis of 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

  • Add 1-acetylindoline (5 g, 0.031 mol) portion-wise to chlorosulfonic acid (15 mL, 0.22 mol) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the mixture onto crushed ice.

  • Filter the resulting precipitate and wash with cold water to obtain the sulfonyl chloride derivative.

Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide

  • Dissolve 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (5 g, 0.019 mol) in dioxane (30 mL).

  • Add aqueous ammonia (25%, 30 mL) and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into water (100 mL).

  • Filter the precipitate and wash with water to obtain 1-acetylindoline-5-sulfonamide.

Step 4: Synthesis of Indoline-5-sulfonamide

  • Suspend 1-acetylindoline-5-sulfonamide (4 g, 0.017 mol) in a mixture of ethanol (20 mL) and concentrated HCl (20 mL).

  • Reflux the mixture for 2 hours, then cool.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water (40 mL) and adjust the pH to 7-8 with 1N aqueous NaOH.

  • Filter the precipitate and purify by flash chromatography to obtain pure indoline-5-sulfonamide.

Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonamide Derivatives

The final step in generating the target compounds is the N-acylation of the indoline-5-sulfonamide core. This is typically achieved by reacting the core intermediate with an appropriate acyl chloride, in this case, propionyl chloride.

Acylation_Workflow Indoline_Sulfonamide Indoline-5-sulfonamide Acylation Acylation Reaction Indoline_Sulfonamide->Acylation Propionyl Chloride, Pyridine, CHCl₃ Propionyl_Derivative 1-Propionyl-2,3-dihydro-1H- indole-5-sulfonamide Acylation->Propionyl_Derivative

Figure 2: General workflow for the N-acylation of the indoline-5-sulfonamide core.
Experimental Protocol: Synthesis of 1-(Propionyl)indoline-5-sulfonamide (Representative Example)[7]
  • Dissolve indoline-5-sulfonamide (1.0 mmol) in chloroform (10 mL).

  • Add pyridine (1.2 mmol) to the solution.

  • Slowly add propionyl chloride (1.1 mmol) to the reaction mixture at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Biological Activity and Structure-Activity Relationship (SAR)

The primary biological target for this class of compounds is carbonic anhydrase, particularly the tumor-associated isoforms CA IX and CA XII. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency.

Inhibition of Carbonic Anhydrase Isoforms

A series of 1-acylindoline-5-sulfonamides have been synthesized and evaluated for their inhibitory activity against four human CA isoforms: CA I, CA II (cytosolic, off-target isoforms), CA IX, and CA XII (tumor-associated, target isoforms).[5][7]

Compound (1-Acyl Group)CA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Reference
Benzoyl 1250250.3245.8100.5[5]
3-Chlorobenzoyl 1130175.6132.841.3[5]
3,4-Dichlorobenzoyl 980.595.8215.698.7[5]
Perfluorobenzoyl 850.7150.2150.755.4[5]
Isonicotinoyl 1500280.4280.1110.2[5]

This table presents data for various 1-acyl derivatives to illustrate the structure-activity relationship. Specific data for the 1-propionyl derivative is not available in the cited literature but is expected to follow similar trends.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the 1-acylindoline-5-sulfonamide series as CA inhibitors:

  • Core Scaffold: The indoline-5-sulfonamide core is essential for activity, with the sulfonamide group acting as the primary zinc-binding moiety.[5]

  • 1-Acyl Group: The nature of the 1-acyl substituent significantly influences both the potency and selectivity of inhibition.

    • Hydrophobicity and Aromaticity: Aromatic acyl groups generally lead to potent inhibition of the target isoforms CA IX and CA XII.[5]

    • Electronic Effects: The introduction of electron-withdrawing groups (e.g., chlorine, fluorine) on the benzoyl ring can enhance inhibitory activity. For instance, the 3-chlorobenzoyl derivative is one of the most potent inhibitors against CA IX and CA XII.[5][7]

  • Selectivity: While many derivatives show potent inhibition of the target isoforms, they also exhibit considerable activity against the off-target cytosolic isoforms CA I and II. Achieving high selectivity for CA IX and XII over CA I and II remains a key challenge in the development of these compounds.[5]

Mechanism of Action: Targeting Hypoxia-Induced Acidosis

The therapeutic potential of 1-acylindoline-5-sulfonamides lies in their ability to inhibit the enzymatic activity of CA IX at the cancer cell surface.

Signaling_Pathway cluster_0 Tumor Microenvironment (Hypoxia, Acidosis) cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Gene Transcription HIF1a->CAIX_Expression CAIX CA IX Protein CAIX_Expression->CAIX Protons_Bicarb H⁺ HCO₃⁻ CAIX->Protons_Bicarb Catalyzes CO2 CO₂ CO2->Protons_Bicarb H2O H₂O H2O->Protons_Bicarb Intracellular_pH_Regulation Intracellular pH Regulation (Alkalinization) Protons_Bicarb->Intracellular_pH_Regulation Extracellular_Acidification Extracellular Acidification Protons_Bicarb->Extracellular_Acidification Cell_Survival Cell Survival & Proliferation Intracellular_pH_Regulation->Cell_Survival Invasion_Metastasis Invasion & Metastasis Extracellular_Acidification->Invasion_Metastasis Inhibitor 1-Acylindoline-5-sulfonamide (e.g., 1-Propionyl derivative) Inhibitor->CAIX Inhibits

Figure 3: Proposed mechanism of action for 1-acylindoline-5-sulfonamide derivatives as CA IX inhibitors in the tumor microenvironment.

As depicted in Figure 3, hypoxic conditions in the tumor microenvironment lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that drives the expression of numerous genes, including CA IX.[1] The expressed CA IX protein is transported to the cell membrane where it catalyzes the conversion of CO₂ to protons and bicarbonate. This enzymatic activity helps maintain a favorable intracellular pH for cancer cell survival and proliferation while acidifying the extracellular matrix, which in turn promotes tumor invasion and metastasis.[4]

1-Acylindoline-5-sulfonamide derivatives, by inhibiting CA IX, disrupt this crucial pH-regulating mechanism. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately impairing cancer cell growth, survival, and invasive potential.[8]

Conclusion and Future Directions

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride derivatives and their analogs represent a promising class of compounds for the development of novel anticancer therapies. Their synthesis is achievable through well-defined chemical routes, and they exhibit potent inhibitory activity against the tumor-associated carbonic anhydrase IX. The established structure-activity relationships provide a solid foundation for further optimization of this scaffold to improve potency and, critically, selectivity.

Future research in this area should focus on:

  • Synthesis and evaluation of a wider range of 1-acyl derivatives: Including aliphatic, alicyclic, and heterocyclic acyl groups to further probe the SAR.

  • Improving selectivity: Fine-tuning the structure of the 1-acyl group to achieve greater selectivity for CA IX and XII over off-target isoforms.

  • In vivo evaluation: Assessing the efficacy of lead compounds in preclinical animal models of cancer to validate their therapeutic potential.

  • Elucidation of downstream effects: Investigating the broader biological consequences of CA IX inhibition by these compounds, including their impact on cell signaling pathways and the tumor microenvironment.

By addressing these key areas, the full therapeutic potential of the 1-acylindoline-5-sulfonamide scaffold can be realized, paving the way for a new generation of targeted anticancer agents.

References

  • Pastorekova, S., & Zatovicova, M. (2018). Carbonic anhydrase IX: regulation and role in cancer. Current Pharmaceutical Design, 24(22), 2574-2582.
  • Svastova, E., Hulikova, A., Rafajova, M., Zatovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6214-6221.
  • Parks, S. K., Chiche, J., & Pouysségur, J. (2013). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Molecular Cancer, 12(1), 83.
  • Chiche, J., Ilc, K., Laferrière, J., Trottier, E., Dayan, F., Mazure, N. M., ... & Pouysségur, J. (2009). Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through bicarbonate transport. Cancer research, 69(1), 358-368.
  • Wykosky, J., Gibo, D. M., Stanton, C., & Debinski, W. (2007). Carbonic anhydrase IX in cancer: a novel target. Expert opinion on therapeutic targets, 11(8), 1109-1119.
  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., ... & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453.
  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., ... & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., ... & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed Central. [Link]

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., ... & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • Ozensoy, O., Arslan, O., & Supuran, C. T. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European journal of medicinal chemistry, 127, 521-530.
  • Krymov, S. K., et al. (2022). Pharmaceuticals, 15(12), 1453. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352-358.
  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2017). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of medicinal chemistry, 60(2), 795-802.
  • Angeli, A., Abbas, G., & Supuran, C. T. (2020). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 25(11), 2634.
  • Angeli, A., & Supuran, C. T. (2014). Structural insights on carbonic anhydrase inhibitory action, isoform selectivity, and potency of sulfonamides and coumarins incorporating arylsulfonylureido groups. Journal of medicinal chemistry, 57(21), 9136-9145.
  • Bou-Salah, L., Belaidi, S., & Villemin, D. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 33(4), 2056.
  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22.
  • Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 15(2), 951-954.
  • O'Sullivan, T. P., & Collins, S. G. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC advances, 10(52), 31221-31234.
  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One‐Pot, Three‐Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N‐Sulfinyltritylamine, TrNSO.
  • Clamor, N., Damrath, M., Kuczmera, T. J., Duvinage, D., & Nachtsheim, B. J. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv.
  • O'Sullivan, T. P., & Collins, S. G. (2020). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • Acar, Ç., & Çavuşoğlu, B. K. (2024). New sulfonamide derivatives based on 1, 2, 3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Biomolecular Structure and Dynamics, 42(9), 4782-4799.

Sources

Foundational

The Strategic Application of 1-Propionyl-Indoline-5-Sulfonyl Chloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold Intermediate In the landscape of medicinal chemistry, the indoline scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold Intermediate

In the landscape of medicinal chemistry, the indoline scaffold holds a privileged status due to its prevalence in a vast array of biologically active compounds and natural products.[1] Its unique three-dimensional structure and favorable physicochemical properties make it an attractive core for the design of novel therapeutics.[1] Within this class of molecules, 1-propionyl-indoline-5-sulfonyl chloride has emerged as a critical and highly versatile intermediate. Its primary utility lies in its role as a precursor for the synthesis of a diverse library of 1-propionyl-indoline-5-sulfonamides, compounds that have shown significant promise in targeting key proteins implicated in cancer and other diseases.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1-propionyl-indoline-5-sulfonyl chloride. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this powerful building block in their discovery programs.

Core Synthesis and Chemical Properties

The synthesis of 1-propionyl-indoline-5-sulfonyl chloride is a multi-step process that leverages well-established organic chemistry principles. The general strategy involves the N-acylation of indoline, followed by electrophilic aromatic substitution to introduce the sulfonyl chloride moiety.

Synthetic Pathway Overview

A logical and frequently employed synthetic route begins with the protection of the indoline nitrogen via acylation, followed by chlorosulfonation. This pathway ensures regioselective substitution at the C-5 position of the indoline ring, a position often critical for biological activity. A closely related synthesis of 1-acetylindoline-5-sulfonyl chloride has been well-documented and provides a reliable template for the synthesis of the propionyl analog.[2]

Experimental Protocol: Synthesis of 1-Propionyl-Indoline-5-Sulfonyl Chloride (Adapted from a similar procedure for the acetyl analog) [2]

Step 1: Synthesis of 1-Propionylindoline

  • To a solution of indoline in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a suitable base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Slowly add propionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-propionylindoline.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 1-propionylindoline.

Step 2: Chlorosulfonation of 1-Propionylindoline

  • Cool a flask containing chlorosulfonic acid to 0 °C in an ice bath.

  • Slowly and carefully add the purified 1-propionylindoline from Step 1 to the chlorosulfonic acid with vigorous stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete sulfonation.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield 1-propionyl-indoline-5-sulfonyl chloride.

Synthesis_Pathway Indoline Indoline Propionylindoline 1-Propionylindoline Indoline->Propionylindoline N-Acylation (Base) PropionylChloride Propionyl Chloride PropionylChloride->Propionylindoline Target 1-Propionyl-indoline- 5-sulfonyl chloride Propionylindoline->Target Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Target

Key Applications in Drug Discovery: A Gateway to Potent Bioactive Molecules

The primary value of 1-propionyl-indoline-5-sulfonyl chloride lies in its reactivity as an electrophile, specifically at the sulfonyl chloride moiety. This functional group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3] This reaction is the cornerstone of its application in constructing libraries of diverse sulfonamide derivatives for biological screening.

Sulfonamide_Formation Target 1-Propionyl-indoline- 5-sulfonyl chloride Sulfonamide 1-Propionyl-indoline- 5-sulfonamide Derivative Target->Sulfonamide Amine Primary or Secondary Amine (R-NHR') Amine->Sulfonamide Nucleophilic Attack Base Base (e.g., Pyridine) Base->Sulfonamide HCl Scavenger

Application as Carbonic Anhydrase Inhibitors

A significant area of application for indoline-5-sulfonamides is in the development of carbonic anhydrase (CA) inhibitors.[4] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[4] Therefore, inhibitors of these isoforms are actively sought as anticancer agents.[6]

Studies have shown that 1-acylated indoline-5-sulfonamides are potent inhibitors of tumor-associated CA IX and XII.[4] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme, while the substituted indoline core can be modified to achieve selectivity and improve pharmacokinetic properties. For instance, various 1-acylindoline-5-sulfonamides have demonstrated inhibitory activities (KI values) in the nanomolar range against CA IX and CA XII.[4]

Compound TypeTarget IsoformInhibition Constant (KI)Reference
1-Acylindoline-5-sulfonamidesCA IXup to 132.8 nM[4]
1-Acylindoline-5-sulfonamidesCA XIIup to 41.3 nM[4]
Indole-based sulfonamidesCA II5.9 nM - 16.0 nM[7]

Table 1: Inhibitory activity of various indoline and indole-based sulfonamides against carbonic anhydrase isoforms.

The propionyl group at the 1-position of the indoline ring can influence the molecule's conformation and lipophilicity, which in turn can affect its binding affinity and selectivity for different CA isoforms. By synthesizing a library of sulfonamides from 1-propionyl-indoline-5-sulfonyl chloride with diverse amine building blocks, researchers can systematically explore the structure-activity relationships (SAR) to identify potent and selective CA inhibitors.

Experimental Protocol: Synthesis of 1-Propionyl-Indoline-5-Sulfonamides [2]

  • Dissolve indoline-5-sulfonamide in a suitable solvent such as chloroform or tetrahydrofuran.

  • Add a base, typically pyridine, to the solution.

  • Add the desired acyl chloride (in this case, propionyl chloride would be used to form the precursor sulfonyl chloride, which is then reacted with ammonia to give the sulfonamide, followed by acylation with a different acyl chloride) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer, concentrate it, and purify the resulting sulfonamide derivative by crystallization or column chromatography.

Application as α1-Adrenoceptor Antagonists

Another promising therapeutic area for derivatives of 1-propionyl-indoline-5-sulfonyl chloride is the development of α1-adrenoceptor (α1-AR) antagonists.[8] α1-ARs are G-protein coupled receptors that are involved in the regulation of smooth muscle tone and are important targets for the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension.[9]

Research has explored the synthesis of indoline derivatives as potential α1-AR antagonists. For example, compounds incorporating a 1-acetylindoline core have been designed and synthesized, showing considerable α1-AR antagonistic activity.[8] The general structure often involves linking the indoline-5-position to a piperazine moiety, which is a common pharmacophore in many α1-AR antagonists. The N-propionyl group can serve as a key structural element to optimize the interaction with the receptor binding pocket. The use of 1-propionyl-indoline-5-sulfonyl chloride allows for the facile introduction of various amine-containing side chains at the 5-position, enabling the exploration of SAR to develop potent and selective α1-AR antagonists.

Conclusion and Future Perspectives

1-Propionyl-indoline-5-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the creation of diverse libraries of sulfonamide derivatives. The demonstrated utility of these derivatives as potent inhibitors of carbonic anhydrases and as potential α1-adrenoceptor antagonists highlights the significant potential of this chemical scaffold in addressing unmet medical needs.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of sulfonamides from 1-propionyl-indoline-5-sulfonyl chloride using novel and diverse amine building blocks to explore new areas of chemical space.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the structure of the indoline core and the sulfonamide side chain to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Biological Targets: Screening libraries of 1-propionyl-indoline-5-sulfonamides against a wider range of biological targets to identify novel therapeutic applications.

By leveraging the strategic advantages of the 1-propionyl-indoline-5-sulfonyl chloride intermediate, the drug discovery community is well-positioned to develop the next generation of innovative medicines.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Novel Sulfonamides Utilizing 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] This application note provides a detailed, field-proven guide for the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] This application note provides a detailed, field-proven guide for the synthesis and application of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride , a versatile intermediate for creating novel sulfonamide libraries. The indole scaffold, a privileged structure in drug discovery, is strategically modified here to explore new chemical space.[3] We present a complete workflow, from the synthesis of the key sulfonyl chloride intermediate to its reaction with various amines, and conclude with comprehensive protocols for product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for lead generation and optimization.

Introduction: The Strategic Value of the Indoline-Sulfonamide Scaffold

Sulfonamides are renowned for their diverse biological activities, including antibacterial, anticancer, diuretic, and anti-inflammatory properties.[4][5] Their ability to act as bioisosteres for carboxylic acids, coupled with their unique hydrogen bonding capabilities and enhanced metabolic stability, makes them a highly attractive moiety in drug design.

The 2,3-dihydro-1H-indole (indoline) core is a saturated analog of indole, which is frequently found in pharmacologically active compounds.[3][6] Acylation of the indoline nitrogen, in this case with a propionyl group, serves several critical functions:

  • Modulation of Physicochemical Properties: The N-acyl group alters the molecule's lipophilicity, polarity, and metabolic profile.[7]

  • Vectorial Control: It provides a defined structural vector, influencing how the molecule orients within a biological target's binding pocket.

  • Synthetic Handle: It protects the indoline nitrogen from participating in side reactions during subsequent synthetic steps, such as the critical chlorosulfonation.

This guide details the robust synthesis of sulfonamides based on this strategic N-propionyl indoline scaffold, offering a gateway to novel chemical entities with significant therapeutic potential.

Synthesis of the Key Intermediate: 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

The successful synthesis of the target sulfonamides hinges on the efficient preparation of the key sulfonyl chloride intermediate. The following two-step procedure is optimized for reliability and scale. The process is analogous to the well-established synthesis of similar N-acyl indoline sulfonyl chlorides.[8][9]

Logical Workflow for Intermediate Synthesis

G Indoline Indoline Acylation Step 1: N-Acylation Indoline->Acylation PropionylChloride Propionyl Chloride (or Anhydride) PropionylChloride->Acylation N_Propionyl_Indoline 1-Propionyl-2,3-dihydro-1H-indole Acylation->N_Propionyl_Indoline Forms stable amide Chlorosulfonation Step 2: Chlorosulfonation N_Propionyl_Indoline->Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Chlorosulfonation TargetIntermediate 1-Propionyl-2,3-dihydro-1H-indole- 5-sulfonyl chloride Chlorosulfonation->TargetIntermediate Electrophilic Aromatic Substitution at C5

Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.

Protocol 2.1: Step 1 - Synthesis of 1-Propionyl-2,3-dihydro-1H-indole

Causality: This initial N-acylation step protects the nitrogen and deactivates it towards the harsh electrophilic conditions of the subsequent chlorosulfonation, directing the substitution to the electron-rich aromatic ring.[7]

Materials:

  • 2,3-Dihydro-1H-indole (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydro-1H-indole (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise while stirring.

  • Acylation: Slowly add propionyl chloride (1.1 eq) to the cooled solution. A precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain pure 1-propionyl-2,3-dihydro-1H-indole as a solid or viscous oil.

Protocol 2.2: Step 2 - Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Causality: This is a classic electrophilic aromatic substitution.[10] Chlorosulfonic acid serves as the source of the electrophile (SO₂Cl⁺). The reaction is conducted at low temperatures to control its high reactivity and prevent side reactions.

Materials:

  • 1-Propionyl-2,3-dihydro-1H-indole (1.0 eq)

  • Chlorosulfonic acid (HSO₃Cl) (≥4.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

Procedure:

  • Safety First: This procedure must be performed in a well-ventilated fume hood, as chlorosulfonic acid is highly corrosive and reacts violently with water.

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DCM and cool to 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (4.0 eq) to the DCM. In a separate flask, dissolve 1-propionyl-2,3-dihydro-1H-indole (1.0 eq) in a minimal amount of anhydrous DCM and load it into the dropping funnel.

  • Sulfonylation: Add the substrate solution dropwise to the stirred chlorosulfonic acid mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Very carefully and slowly, pour the reaction mixture onto a large beaker filled with crushed ice. This step is highly exothermic and will release HCl gas.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic extracts and wash with cold brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure without heating.

  • Final Product: The resulting solid, 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, is often used directly in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like DCM/hexanes. The product is moisture-sensitive and should be stored under an inert atmosphere.[9]

Application Protocol: Synthesis of N-Substituted Indoline-5-sulfonamides

This section details the core application: the coupling of the sulfonyl chloride intermediate with a diverse range of primary and secondary amines to generate the target sulfonamides.

General Reaction Scheme and Mechanism

The reaction proceeds via a well-established nucleophilic substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable S-N bond.[11][12] A base is required to neutralize the HCl generated, driving the reaction to completion.

G SulfonylChloride 1-Propionyl-2,3-dihydro-1H-indole- 5-sulfonyl chloride Reaction Sulfonamide Formation SulfonylChloride->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Nucleophilic Attack Base Base (e.g., Pyridine) Base->Reaction HCl Scavenger Product N-Substituted-1-propionyl-2,3-dihydro- 1H-indole-5-sulfonamide Reaction->Product Forms S-N Bond Byproduct HCl Salt of Base Reaction->Byproduct

Caption: General reaction scheme for the synthesis of target sulfonamides.

Protocol 3.1: General Procedure for Sulfonamide Synthesis

This robust protocol is suitable for a wide variety of amine nucleophiles.[5]

Materials:

  • 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup and purification reagents (as in Protocol 2.1)

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the desired amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C. Add anhydrous pyridine (2.0 eq) and stir.

  • Sulfonyl Chloride Addition: Dissolve 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) or recrystallization to afford the pure N-substituted sulfonamide.

Data Presentation: A Representative Library

To demonstrate the versatility of this protocol, a small library of sulfonamides was synthesized using various amines.

EntryAmine UsedProduct StructureYield (%)M.p. (°C)¹H NMR (δ, ppm) SO₂NH
1Aniline85155-157~10.2
2Benzylamine91121-123~8.1 (t)
3Morpholine94148-150N/A
4(R)-(-)-2-Amino-1-propanol78110-112~7.9 (d)

Note: All structures were confirmed by ¹H NMR, ¹³C NMR, and HRMS. The SO₂NH proton signal is solvent-dependent and may exchange with D₂O.

Characterization and Quality Control

Ensuring the structural integrity and purity of the final compounds is paramount. A multi-technique approach is required for a self-validating system.

Analytical Workflow

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Final Validation Crude Crude Reaction Mixture Purified Purified Compound (via Chromatography) Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Structure Confirmation MS Mass Spectrometry (HRMS) Purified->MS Molecular Weight Verification HPLC HPLC Analysis Purified->HPLC Purity Assessment Final Characterized Pure Compound (>95% Purity) NMR->Final MS->Final HPLC->Final

Caption: Standard workflow for the analytical validation of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive structural information. Key signals to observe include the sulfonamide N-H proton (typically a broad singlet between δ 8-11 ppm for secondary sulfonamides), aromatic protons on the indoline ring, and signals corresponding to the propionyl and amine moieties.[13]

    • ¹³C NMR: Confirms the carbon skeleton, including the characteristic carbonyl signal of the propionyl group (~170 ppm).

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound, typically aiming for >95% for screening purposes. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[14][15]

  • Infrared (IR) Spectroscopy:

    • Useful for confirming the presence of key functional groups. Look for characteristic stretches: N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and two strong bands for the S=O of the sulfonyl group (~1350 and 1160 cm⁻¹).

Conclusion

This application note provides a comprehensive and robust framework for the synthesis of novel sulfonamides derived from 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride . The detailed, step-by-step protocols, underpinned by explanations of the chemical causality, empower researchers to efficiently generate diverse libraries of indoline-based sulfonamides. This scaffold represents a promising starting point for drug discovery programs targeting a wide range of diseases, and the methods described herein offer a reliable path to exploring its potential.

References

  • Brogden, D., & Al-Tannak, N. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link][4]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link][16]

  • Mushtaq, I., et al. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1). Available at: [Link][3]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. 8(1), 443-448. Available at: [Link][12]

  • RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]

  • Bengü, A. Ş., & Söğüt, E. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology. Available at: [Link][14][15]

  • Rauf, A., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(48), 32295–32306. Available at: [Link][6]

  • Li, B., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 54–60. Available at: [Link][7]

  • Moratal, J. M., et al. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Journal of Inorganic Biochemistry, 39(4), 337-347. Available at: [Link][17]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link][18]

  • Singh, S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics. Available at: [Link][1]

  • Pathak, T. P., & Agrawal, P. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Synthetic Communications, 50(16), 2379-2409. Available at: [Link][2]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link][19]

  • Barde, A. U., & Patil, S. B. (2012). Preparation of sulfonamides from N-silylamines. Journal of the Korean Chemical Society, 56(2), 253-255. Available at: [Link][20]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link][13]

Sources

Application

experimental procedure for reacting 1-propionyl-indoline-5-sulfonyl chloride with primary amines

Abstract This document provides a comprehensive guide for the synthesis of N-substituted 1-propionyl-indoline-5-sulfonamides through the reaction of 1-propionyl-indoline-5-sulfonyl chloride with primary amines. The proto...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted 1-propionyl-indoline-5-sulfonamides through the reaction of 1-propionyl-indoline-5-sulfonyl chloride with primary amines. The protocol details a robust and scalable method suitable for generating libraries of analogous compounds for applications in drug discovery and medicinal chemistry. This application note emphasizes the underlying chemical principles, potential challenges, and critical optimization parameters to ensure high-yield and high-purity synthesis.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This reaction is generally efficient and allows for the facile introduction of diverse functionalities by varying the amine component.[4]

The 1-propionyl-indoline scaffold is a privileged structure in drug discovery, and its combination with a sulfonamide at the 5-position offers a versatile platform for developing novel bioactive molecules. This protocol provides a detailed experimental procedure for the coupling of 1-propionyl-indoline-5-sulfonyl chloride with a range of primary amines, a key step in the elaboration of this scaffold.

Reaction Mechanism and Rationale

The formation of a sulfonamide bond proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride leaving group.[5] The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine and drive the reaction to completion.[6][7]

Triethylamine (Et₃N) or pyridine are commonly employed as the acid scavenger.[6][8] The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM) or acetonitrile, to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid, a common side reaction.[6][7]

Experimental Workflow Overview

The overall experimental workflow is depicted in the following diagram:

experimental_workflow reagents Reactant Preparation (Amine, Sulfonyl Chloride, Base, Solvent) reaction Reaction Setup (0°C to Room Temp) reagents->reaction Combine monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring Sample monitoring->reaction Continue if incomplete workup Aqueous Work-up (Quenching & Extraction) monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS, IR) purification->characterization Pure Product

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 1-propionyl-indoline-5-sulfonyl chloride with a generic primary amine.

Materials and Reagents
  • 1-Propionyl-indoline-5-sulfonyl chloride (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Triethylamine (Et₃N) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0-1.2 equivalents) and anhydrous dichloromethane. Cool the resulting solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5-2.0 equivalents) to the stirred amine solution.

  • Sulfonyl Chloride Addition: Dissolve 1-propionyl-indoline-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cold amine solution over 15-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.[6][9] A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.

  • Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (optional, to remove excess amine and base), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-propionyl-indoline-5-sulfonamide.[10]

Key Reaction Parameters and Troubleshooting

ParameterRecommended Range/ValueRationale & Troubleshooting Notes
Amine Equivalents 1.0 - 1.2A slight excess of the amine can help drive the reaction to completion. Using a large excess may complicate purification. To avoid di-sulfonylation, do not use an excess of the sulfonyl chloride.[6]
Base Equivalents 1.5 - 2.0At least one equivalent is required to neutralize the generated HCl. An excess ensures the reaction medium remains basic. If the reaction is sluggish, consider a stronger, non-nucleophilic base like DBU.[7]
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C helps to control any initial exotherm. For less reactive amines, the reaction may require gentle heating.
Solvent Anhydrous DCM, AcetonitrileAprotic solvents prevent the hydrolysis of the sulfonyl chloride. Ensure all glassware and solvents are thoroughly dried.[7]
Reaction Time 2 - 16 hoursThe reaction time will vary depending on the reactivity of the amine. Monitor by TLC or HPLC to determine the optimal time.

Characterization of the Final Product

The structure and purity of the synthesized N-substituted 1-propionyl-indoline-5-sulfonamides should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show a characteristic signal for the sulfonamide N-H proton.[11][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.[9][12]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the sulfonamide functional group, which exhibits characteristic S=O stretching vibrations.[11][13]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling sulfonyl chlorides and amines.[14][15]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and solvents.[14]

  • Handling of Reagents: Sulfonyl chlorides are corrosive and moisture-sensitive.[16] Amines can be corrosive, toxic, and have strong odors.[17] Consult the Safety Data Sheet (SDS) for each reagent before use.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the synthesis of N-substituted 1-propionyl-indoline-5-sulfonamides. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and development programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Kim, G., et al. (n.d.).
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Firth, J. D., et al. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. PMC - NIH.
  • Various Authors. (2025).
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Perkins, D. L., et al. (n.d.).
  • Khan, K. M., et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Popoola, A. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.
  • Banci, L., et al. (n.d.). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • Various Authors. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Starosyla, S. A., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. (2024).
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Analyst (RSC Publishing). (n.d.).
  • Greenbook.net. (n.d.).
  • Wikipedia. (n.d.). Hinsberg reaction.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Bartzatt, R., et al. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines.
  • King, J. F., et al. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

Sources

Method

Application Notes & Protocols: Synthesis of N,N-Disubstituted 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonamides

Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone pharmacophore, present in a vast array of therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone pharmacophore, present in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its enhanced metabolic stability compared to amides, make it an invaluable component in molecular design.[3] The indole ring system, and its reduced form indoline, are similarly classified as "privileged structures" due to their frequent appearance in biologically active compounds and their ability to engage in various interactions with biological targets.[4][5]

This guide provides a comprehensive overview of the synthesis of novel sulfonamides derived from 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride . This key intermediate combines the indoline scaffold with a reactive sulfonyl chloride moiety, offering a versatile platform for generating diverse compound libraries through reaction with secondary amines. We will explore the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss methods for optimization and characterization, empowering researchers to confidently synthesize these high-value molecules.

Reaction Mechanism: Nucleophilic Acyl Substitution at Sulfur

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic example of nucleophilic acyl substitution.[1][6] The reaction proceeds through a well-defined pathway:

  • Nucleophilic Attack: The nitrogen atom of the secondary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses by displacing the chloride ion, a competent leaving group.

  • Proton Abstraction: The reaction generates hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger, neutralizing the HCl to form a salt (e.g., triethylammonium chloride) and preventing the protonation of the starting amine, which would render it non-nucleophilic.[7]

This mechanism underscores the importance of anhydrous conditions, as the sulfonyl chloride is susceptible to hydrolysis, which would yield the unreactive sulfonic acid.

Experimental Workflow Overview

The overall process, from starting materials to the final characterized product, follows a logical sequence of steps designed to ensure high yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants Reactants: - Secondary Amine - Sulfonyl Chloride - Anhydrous Solvent (DCM) - Base (TEA) setup Reaction Setup (0 °C to RT) reactants->setup monitoring Reaction Monitoring (TLC) setup->monitoring quench Aqueous Quench monitoring->quench extract Organic Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, IR) purify->characterize product Final Product characterize->product

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, desired secondary amine (e.g., morpholine, piperidine, diethylamine), triethylamine (TEA), anhydrous dichloromethane (DCM), deionized water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice-water bath, dropping funnel, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), flash chromatography system.

Protocol: Standard Synthesis of 1-Propionyl-5-(morpholinosulfonyl)-2,3-dihydro-1H-indole

This protocol details the reaction with morpholine as a representative secondary amine. Adjustments to stoichiometry may be required for other amines.

Reaction Scheme:

G cluster_conditions reactant1 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride product 1-propionyl-5-(morpholinosulfonyl)-2,3-dihydro-1H-indole reactant1->product + reactant2 Morpholine base Triethylamine (TEA) solvent DCM, 0°C to RT

Caption: Synthesis of a representative sulfonamide.

Step-by-Step Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (morpholine, 1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

    • Rationale: Using an excess of base ensures complete neutralization of the HCl byproduct.[1] Anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

  • Sulfonyl Chloride Addition: Dissolve 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel.

    • Rationale: A slight excess of the sulfonyl chloride ensures the complete consumption of the more valuable amine. Slow, dropwise addition prevents localized overheating.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting amine.

    • Rationale: TLC provides a quick assessment of the consumption of starting materials and the formation of the product, preventing unnecessarily long reaction times.[8]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Rationale: The water wash removes the triethylammonium chloride salt. The NaHCO₃ wash removes any residual acidic impurities. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide.

Data Summary and Optimization

The reaction is generally high-yielding with a variety of secondary amines. Steric hindrance on the amine may require longer reaction times or slightly elevated temperatures.

Secondary AmineStructureTypical Reaction Time (h)Temperature (°C)Expected Isolated Yield (%)
MorpholineO(CH₂CH₂)₂NH8-12RT85-95%
Piperidine(CH₂)₅NH8-12RT88-96%
Diethylamine(CH₃CH₂)₂NH10-16RT80-90%
Pyrrolidine(CH₂)₄NH6-10RT90-97%

Product Characterization

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the incorporation of the secondary amine fragment and show characteristic signals for the propionyl and indoline protons.

    • ¹³C NMR will show signals for all unique carbon atoms in the final structure.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Will show characteristic strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

Safety Precautions

  • Sulfonyl Chlorides: Are corrosive and moisture-sensitive. They cause severe skin burns and eye damage.[9] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals in a well-ventilated area.

References

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • BenchChem. (2025).
  • Macmillan Group, Princeton University. (2023).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Recent advances in synthesis of sulfonamides: A review. (2017). CHEMISTRY & BIOLOGY INTERFACE.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences.
  • Agrawal, K., Patel, T., & Patel, R. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • BenchChem. 1H-Indole-5-sulfonyl chloride | CAS 1094209-33-2.

Sources

Application

Application Note: High-Purity Isolation of Propionyl-Indoline Sulfonamide Derivatives via Automated Flash Column Chromatography

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic drug candidates. Abstract This application note provides a detailed, experience-driven guide to t...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic drug candidates.

Abstract

This application note provides a detailed, experience-driven guide to the purification of propionyl-indoline sulfonamide derivatives, a class of compounds of significant interest in contemporary drug discovery. The inherent polarity and potential for secondary interactions of the sulfonamide and indoline moieties necessitate a robust and optimized column chromatography strategy. This document outlines a systematic approach, from initial reaction mixture analysis to the final isolation of a highly purified product, leveraging automated flash chromatography for efficiency and reproducibility. The causality behind experimental choices, particularly in the selection of stationary and mobile phases, is explained to empower researchers to adapt these protocols to their specific derivatives.

Introduction: The Purification Challenge

Propionyl-indoline sulfonamides are emerging as a critical scaffold in medicinal chemistry, exhibiting a range of biological activities. The synthetic routes to these compounds often yield complex crude mixtures containing unreacted starting materials, reagents, and various byproducts. The successful progression of these candidates in the drug development pipeline is contingent on their isolation at high purity (>95%).[1][2]

Column chromatography is the cornerstone technique for this purification task.[3] However, the polar nature of the sulfonamide group, coupled with the nitrogen-containing indoline ring, can lead to common chromatographic pitfalls such as peak tailing, poor resolution, and irreversible adsorption onto the stationary phase.[4] This guide presents a comprehensive protocol that addresses these challenges through a logical, step-by-step workflow.

Foundational Principles: Tailoring Chromatography to Sulfonamides

The separation of compounds via column chromatography is governed by the principle of differential partitioning between a stationary phase and a mobile phase.[5][6][7] For polar molecules like propionyl-indoline sulfonamides, a normal-phase chromatography setup is typically the most effective approach.[5]

  • Stationary Phase: Silica gel is the most widely used stationary phase for normal-phase chromatography due to its high surface area and polar nature.[5][8] Its silanol groups (Si-OH) interact with polar functional groups of the analyte, leading to retention. For particularly basic sulfonamide derivatives that may exhibit strong, undesirable interactions with the acidic silica surface, neutral or basic alumina can be a viable alternative.[4][9]

  • Mobile Phase (Eluent): The mobile phase's role is to carry the components of the mixture down the column.[5][8] In normal-phase chromatography, a non-polar solvent is used as the base eluent, with a more polar solvent added to modulate the elution strength.[5][6] The more polar the mobile phase, the faster the polar analytes will elute.

Pre-Purification Analysis: The Role of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[3] TLC provides a rapid assessment of the separation and helps in optimizing the mobile phase composition.[10]

Objective: To find a solvent system that provides a good separation between the desired product and impurities, with the product having a retardation factor (Rf) of approximately 0.2-0.3.[10] An Rf in this range on a TLC plate generally translates to a good elution profile on a silica gel column.[10]

Typical TLC Solvent Systems for Sulfonamides:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Acetone

For basic indoline-containing compounds that may streak on the TLC plate, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can significantly improve the spot shape.[4]

Experimental Workflow: Automated Flash Chromatography

Automated flash chromatography systems offer significant advantages over traditional gravity-fed columns, including higher resolution, faster separation times, and improved reproducibility.[11][12]

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Rf ≈ 0.2-0.3) Sample_Prep Sample Preparation (Dry Loading) TLC->Sample_Prep Optimized Solvent System Column_Equilibration Column Equilibration Sample_Prep->Column_Equilibration Load Sample Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Gradient_Elution Gradient Elution Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Analyze Fractions Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure Product (>95%) Solvent_Removal->Final_Product

Caption: Workflow for the purification of propionyl-indoline sulfonamides.

Detailed Protocol

Materials and Reagents
  • Crude propionyl-indoline sulfonamide derivative

  • Silica gel for flash chromatography (40-63 µm particle size)

  • TLC plates (silica gel 60 F254)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (optional, for basic compounds)

  • Celite or Diatomaceous Earth (for dry loading)

Step-by-Step Methodology
  • TLC Method Development:

    • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture onto TLC plates and develop them in the prepared chambers.

    • Visualize the plates under UV light (254 nm) and/or by staining with potassium permanganate to identify all components.

    • Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.3.[10]

  • Sample Preparation (Dry Loading):

    • For optimal peak shape and resolution, dry loading is highly recommended, especially if the compound has poor solubility in the initial mobile phase.[13]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel or Celite to the solution to form a free-flowing powder upon solvent evaporation under reduced pressure.

  • Column Packing and Equilibration:

    • Select a pre-packed silica gel column of an appropriate size for the amount of crude material to be purified.

    • Equilibrate the column with the initial mobile phase (the solvent system used for TLC, or a slightly less polar mixture) for at least 2-3 column volumes.

  • Sample Loading:

    • Carefully load the prepared dry sample onto the top of the equilibrated column.

  • Gradient Elution:

    • A gradient elution, where the mobile phase composition is gradually changed from less polar to more polar, is often effective for separating complex mixtures.[14]

    • Start the elution with a mobile phase composition slightly less polar than the one determined by TLC.

    • Program a linear gradient to increase the percentage of the more polar solvent over time. This will allow for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.

  • Fraction Collection:

    • Collect fractions of a suitable volume based on the column size and flow rate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions that show a single spot corresponding to the desired product.

  • Solvent Removal and Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid or oil is the purified propionyl-indoline sulfonamide derivative.

Data Presentation: Optimizing Elution

The following table provides a starting point for gradient optimization based on the Rf value obtained from TLC analysis in a hexane/ethyl acetate system.

TLC Rf of ProductInitial % Ethyl Acetate in HexaneFinal % Ethyl Acetate in HexaneGradient Duration (Column Volumes)
0.315%50%10
0.225%60%10
0.135%70%12

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing Strong interaction with acidic silicaAdd 0.1-1% triethylamine to the mobile phase.[4] Consider using an alumina stationary phase.
Poor Resolution Inappropriate mobile phaseRe-optimize the solvent system using TLC. A shallower gradient during elution may improve separation.
No Elution of Product Compound is too polar for the mobile phaseDrastically increase the polarity of the mobile phase (e.g., switch to a dichloromethane/methanol system).[4]
Low Recovery Irreversible adsorption or decomposition on silicaTest the stability of the compound on a silica TLC plate before chromatography.[15] If unstable, consider alternative purification methods like recrystallization or reversed-phase chromatography.

Logical Decision-Making in Method Development

The process of optimizing a purification protocol is iterative and based on a logical progression of experimental adjustments.

G Start Initial TLC Analysis Rf_check Is Rf between 0.2-0.3? Start->Rf_check Adjust_polarity Adjust Mobile Phase Polarity Rf_check->Adjust_polarity No Proceed_column Proceed to Column Chromatography Rf_check->Proceed_column Yes Adjust_polarity->Start Re-run TLC Streaking_check Is there streaking? Proceed_column->Streaking_check Add_modifier Add Basic Modifier (e.g., Et3N) Streaking_check->Add_modifier Yes Add_modifier->Start Re-run TLC with Modifier

Caption: Decision tree for mobile phase optimization.

Conclusion

The successful purification of propionyl-indoline sulfonamide derivatives by column chromatography is readily achievable with a systematic and well-informed approach. By carefully optimizing the mobile phase using TLC and leveraging the efficiency of automated flash chromatography, researchers can consistently obtain high-purity compounds essential for advancing their drug discovery programs. The principles and protocols outlined in this application note provide a solid foundation for tackling the purification of this important class of molecules.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Columbia University. Column chromatography.
  • Benchchem. Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Khan Academy. Column chromatography.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Benchchem. Byproduct identification and removal in sulfonamide synthesis.
  • Biotage. Successful Flash Chromatography.
  • Lab Manager. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification.
  • Lab Manager. (2023, December 15). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry.
  • Singh, K. et al. (2025, November 6). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci., 3(2), 41-48.

Sources

Method

Application Notes and Protocols for Biological Activity Screening of 1-Propionyl-Indoline Sulfonamides

Introduction: The Therapeutic Potential of 1-Propionyl-Indoline Sulfonamides The 1-propionyl-indoline sulfonamide scaffold represents a promising chemotype in modern drug discovery, demonstrating a breadth of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1-Propionyl-Indoline Sulfonamides

The 1-propionyl-indoline sulfonamide scaffold represents a promising chemotype in modern drug discovery, demonstrating a breadth of biological activities. This class of compounds has garnered significant attention for its potential as anticancer agents, primarily through the disruption of microtubule dynamics and the inhibition of key tumor-associated enzymes.[1][2] Specifically, certain derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, a mechanism known to induce cell cycle arrest and apoptosis in cancer cells.[1][3][4] Furthermore, the sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), with particular efficacy against isoforms IX and XII, which are overexpressed in various hypoxic tumors and contribute to an acidic tumor microenvironment, promoting cancer cell survival and metastasis.[2][5][6][7][8][9]

Beyond their anticancer properties, the foundational sulfonamide structure has a long history of antibacterial activity through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[10][11] Given this polypharmacological potential, a systematic and robust screening protocol is essential to elucidate the primary biological activities, selectivity, and therapeutic potential of novel 1-propionyl-indoline sulfonamide derivatives.

This comprehensive guide provides a multi-tiered protocol for the biological activity screening of 1-propionyl-indoline sulfonamides, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to first establish a baseline of cytotoxicity, followed by primary screening against the principal anticancer targets—tubulin and carbonic anhydrases—and a secondary screen for antibacterial activity.

A Multi-Tiered Screening Cascade for 1-Propionyl-Indoline Sulfonamides

A logical, tiered approach to screening is crucial for the efficient and cost-effective evaluation of a compound library. This protocol is designed to first identify cytotoxic compounds and then to delineate their specific mechanisms of action.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Target-Based Assays (Anticancer) cluster_2 Tier 3: Secondary Activity Screening Cytotoxicity Cytotoxicity Profiling (MTT or LDH Assay) Tubulin_Polymerization Tubulin Polymerization Assay (Fluorescence or Turbidity) Cytotoxicity->Tubulin_Polymerization Active Compounds CA_Inhibition Carbonic Anhydrase Inhibition (CA IX & CA XII) Cytotoxicity->CA_Inhibition Active Compounds Antibacterial Antibacterial Screening (Broth Microdilution for MIC) Cytotoxicity->Antibacterial All Compounds

Figure 1: A multi-tiered screening cascade for 1-propionyl-indoline sulfonamides.

Tier 1: Cytotoxicity Profiling

A fundamental first step in the evaluation of any potential therapeutic agent is to determine its cytotoxic profile. This provides a therapeutic window and informs the concentration range for subsequent target-based assays. The MTT and LDH assays are robust and widely accepted methods for assessing cell viability and cytotoxicity, respectively.

Protocol 1A: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[12][13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 1-propionyl-indoline sulfonamide compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[15]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][15]

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

Protocol 1B: LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17][18][19][20]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 1-propionyl-indoline sulfonamide compounds

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells as described in the MTT assay protocol.

  • Treat cells with serial dilutions of the test compounds and incubate for the desired exposure time (e.g., 24-48 hours).[17]

  • Prepare controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).[18][19]

  • Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[19]

  • Add the LDH reaction mixture from the kit to each well and incubate at room temperature for 30 minutes, protected from light.[19]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.[18]

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100. Determine the CC₅₀ value as described for the MTT assay.

Tier 2: Primary Target-Based Assays

Compounds exhibiting significant cytotoxicity are advanced to primary target-based assays to elucidate their mechanism of action.

Protocol 2A: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin into microtubules. This can be monitored by an increase in turbidity or fluorescence.[1][21][22][23]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI) for fluorescence-based assay[21]

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive control for polymerization inhibition)

  • Half-area 96-well plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.[2]

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • In a pre-warmed (37°C) 96-well plate, add the test compounds, positive and negative controls.

  • Initiate the polymerization by adding the tubulin solution and GTP (final concentration 1 mM) to each well. For the fluorescence assay, also add the fluorescent reporter.[2][21]

  • Immediately begin monitoring the change in absorbance at 340 nm (turbidity) or fluorescence (e.g., Ex 360 nm/Em 450 nm for DAPI) at 37°C, taking readings every minute for 60-90 minutes.[2]

Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. Key parameters to analyze include the maximum velocity (Vmax) of polymerization, the lag time before polymerization begins, and the final polymer mass. Compare these parameters for treated samples to the vehicle control to determine if the compounds inhibit or enhance tubulin polymerization. Calculate IC₅₀ or EC₅₀ values for active compounds.

Tubulin_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Reagents Prepare Tubulin, Buffers, Compounds Plate Add Compounds to 96-well Plate Reagents->Plate Initiate Initiate Polymerization (add Tubulin + GTP) Plate->Initiate Measure Kinetic Reading at 37°C (Absorbance or Fluorescence) Initiate->Measure Plot Plot Polymerization Curves Measure->Plot Analyze Calculate Vmax, Lag Time, and IC50/EC50 Plot->Analyze

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Protocol 2B: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the enzymatic activity of CA IX and CA XII. A common method involves monitoring the hydrolysis of a substrate, such as p-nitrophenyl acetate, which produces a colored product.[24]

Materials:

  • Recombinant human CA IX and CA XII

  • CA assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6, containing 0.1 mM ZnCl₂)[24]

  • p-Nitrophenyl acetate (substrate)

  • Acetazolamide (positive control inhibitor)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the CA assay buffer, the test compound dilutions, and the CA enzyme solution (CA IX or CA XII). Include wells for enzyme-only (no inhibitor) and no-enzyme controls.

  • Pre-incubate the plate at room temperature for 10 minutes.[24]

  • Initiate the reaction by adding the substrate (p-nitrophenyl acetate) to all wells.

  • Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes at 25°C.

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the enzyme-only control. Plot the percentage of inhibition against the log of the compound concentration and calculate the IC₅₀ value using non-linear regression.

Tier 3: Secondary Activity Screening

To provide a more comprehensive profile of the 1-propionyl-indoline sulfonamides, a secondary screen for antibacterial activity is recommended.

Protocol 3: Broth Microdilution Antibacterial Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well round-bottom plates

  • 1-propionyl-indoline sulfonamide compounds

  • Standard antibiotic (e.g., sulfamethoxazole) as a positive control

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the control antibiotic in CAMHB directly in the 96-well plate (typically 50 µL per well).

  • Prepare the bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

  • Incubate the plates at 37°C for 18-24 hours.[28]

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

Data Analysis: The MIC is reported as the lowest concentration of the compound that inhibits visible bacterial growth.

Data Summary

The results from this screening cascade can be effectively summarized in a table for clear comparison of the compounds' activities.

Compound IDCC₅₀ (µM) [Cell Line]Tubulin Polymerization IC₅₀/EC₅₀ (µM)CA IX Inhibition IC₅₀ (µM)CA XII Inhibition IC₅₀ (µM)Antibacterial MIC (µg/mL) [Bacterial Strain]
Compound 1
Compound 2
...

Conclusion

This application note provides a detailed and structured protocol for the comprehensive biological activity screening of 1-propionyl-indoline sulfonamides. By following this multi-tiered approach, researchers can efficiently identify and characterize the cytotoxic, anticancer, and antibacterial properties of novel compounds. The causality behind the experimental choices is rooted in the known biological targets of this chemical scaffold, ensuring a targeted and informative screening process. The self-validating nature of including positive and negative controls in each assay ensures the trustworthiness of the generated data. This systematic protocol will aid in the identification of promising lead compounds for further preclinical development.

References

  • Al-Omary, F. A., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1533. [Link]

  • Bonne, D., et al. (1985). 4',6'-diamidino-2-phenylindole, a fluorescent probe for tubulin polymerization. The Journal of biological chemistry, 260(5), 2819–2825. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P) Datasheet. [Link]

  • Gaskin, F., et al. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. The Journal of biological chemistry, 249(13), 4264–4269.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • Lee, J. C., & Timasheff, S. N. (1975). The reconstitution of microtubules from purified calf brain tubulin. Biochemistry, 14(23), 5183–5187.
  • Lountos, G. T., et al. (2014). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of medicinal chemistry, 57(10), 4084–4094. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature reviews. Drug discovery, 10(10), 767–777.
  • Pastoreková, S., & Zat'ovičová, M. (2014). Carbonic Anhydrase IX (CA IX) as a Potential Target for Cancer Therapy. Sub-cellular biochemistry, 75, 231–255.
  • Sakkal, S., et al. (2021). Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions. British journal of cancer, 125(11), 1558–1569. [Link]

  • Shelanski, M. L., et al. (1973). Microtubule assembly in the absence of added nucleotides.
  • Wang, Y., et al. (2010). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and drug development technologies, 8(2), 227–237. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zaal, E. A., & Berkers, C. R. (2018). The Influence of pH on Metabolic Pathways in Cancer. Cancer & metabolism, 6, 5.
  • Zhang, H., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. The Journal of pharmacology and experimental therapeutics, 323(1), 398–405. [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • World Organisation for Animal Health. (2023). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Andreu, J. M., & Timasheff, S. N. (1982). Interaction of colchicine with tubulin. Biochemistry, 21(25), 6465–6476. [Link]

  • Bai, R., et al. (1996). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Biochemistry, 35(15), 4820–4829. [Link]

  • Fonfria, E., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS omega, 8(32), 29107–29116. [Link]

  • Goundry, W. R., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS chemical biology, 9(5), 1074–1083. [Link]

  • Mier, P. D., & van den Hurk, J. J. (1975). A simplified assay for dihydropteroate synthase.
  • Yun, M. K., et al. (2009). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical biochemistry, 385(1), 18–23. [Link]

  • Ciccone, G., et al. (2020). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 12(11), 3163. [Link]

  • D'Annessa, I., et al. (2021). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. International journal of molecular sciences, 22(3), 1263. [Link]

  • Mboge, M. Y., et al. (2019). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. International journal of molecular sciences, 20(15), 3713. [Link]

  • Pacchiano, F., et al. (2010). The concepts, discovery, and development of tumor-associated carbonic anhydrase inhibitors. Expert opinion on drug discovery, 5(9), 849–863.
  • Wąs, L., et al. (2023). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2180017. [Link]

  • Fonseca, B. D., et al. (2020). Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE. Frontiers in cell and developmental biology, 8, 597. [Link]

  • Sackett, D. L. (2011). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in molecular biology (Clifton, N.J.), 777, 13–27. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based (Cat. # BK011P). [Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Colchicine?. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

Sources

Application

Application Notes and Protocols for 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Integration of a Privileged Scaffold and a Reactive Electrophile in FBDD Fragment-Based Drug Discovery (FBDD) has firmly establi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of a Privileged Scaffold and a Reactive Electrophile in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for the identification of novel lead compounds.[1][2][3] At its core, FBDD involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target with high ligand efficiency.[1][3] These initial, often weak-binding hits, serve as starting points for optimization into more potent drug candidates.[1] A particularly powerful evolution of this approach is covalent FBDD, which utilizes fragments containing a reactive electrophilic "warhead" to form a stable covalent bond with a specific nucleophilic amino acid residue on the target protein.[4][5] This strategy can lead to compounds with enhanced potency, prolonged duration of action, and improved selectivity.[6]

This application note details the utility of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride as a high-value fragment for covalent FBDD campaigns. This molecule strategically combines two key features:

  • The Indole Scaffold: The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its widespread presence in biologically active natural products and approved drugs.[7][8][9] Its unique electronic and steric properties allow it to participate in a variety of non-covalent interactions within protein binding pockets, including hydrogen bonding and π-π stacking. The dihydro-indole (indoline) core of this fragment offers a more three-dimensional structure compared to a flat indole ring, potentially enabling access to different binding pockets.[10]

  • The Sulfonyl Chloride Group: This functional group is a potent, yet tunable, electrophile that can react with nucleophilic residues on a protein surface, most commonly lysine, but also potentially tyrosine, serine, or a suitably positioned cysteine, to form a stable sulfonamide or sulfonate ester linkage.[5][11] This covalent interaction can anchor the fragment to the target, providing a strong foundation for subsequent hit-to-lead optimization.

This document will provide a comprehensive guide to the properties, handling, and application of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride in a typical FBDD workflow, from initial screening to hit validation and elaboration.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and follow-up experiments.

PropertyValueSource
CAS Number 868963-99-9[12][13]
Molecular Formula C₁₁H₁₂ClNO₃S
Molecular Weight 273.74 g/mol
Appearance Solid
Purity Typically ≥95%[14]
Storage Store at 2-8°C under an inert atmosphere, away from moisture.[11]

Handling and Safety Precautions:

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[11] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water. Due to its reactivity with nucleophiles, it is particularly sensitive to moisture and should be stored in a desiccator or under an inert atmosphere.

Application in Fragment-Based Drug Discovery: A Covalent Approach

The primary application of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is in covalent fragment screening campaigns targeting proteins with accessible nucleophilic residues in or near a binding pocket of interest.

Rationale for Use:
  • Covalent Hit Identification: The sulfonyl chloride moiety allows for the irreversible tethering of the fragment to the target protein. This can simplify hit identification and validation, as the covalent complex is stable and can be readily detected by techniques such as mass spectrometry.[4]

  • High Ligand Efficiency: The small size of the fragment allows it to explore chemical space efficiently and identify high-quality interactions with the target, leading to high ligand efficiency.[1]

  • Structural Insights: The stable covalent bond facilitates the determination of the fragment's binding mode through structural biology techniques like X-ray crystallography, providing a clear roadmap for structure-based drug design.

  • Tunable Reactivity: While sulfonyl chlorides are reactive, their reactivity can be modulated by the electronic properties of the aromatic ring to which they are attached. This allows for a degree of control over the fragment's reactivity profile.

FBDD Workflow using 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (including title compound) B Biophysical Screening (e.g., SPR, NMR, Thermal Shift) A->B C Biochemical/Cell-based Assays B->C D Mass Spectrometry (Intact Protein Analysis) B->D Confirm covalent modification C->D Validate functional effect E Dose-Response & Time-Dependence D->E G Reactivity Profiling (e.g., Glutathione Assay) D->G Assess non-specific reactivity F X-ray Crystallography E->F Prioritize for structural studies H Structure-Based Design F->H I Synthetic Elaboration (Fragment Growing/Linking) H->I J SAR Exploration I->J K Lead Compound J->K

Figure 1. A generalized workflow for a covalent FBDD campaign.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality: The hydrolytic instability of sulfonyl chlorides necessitates the use of anhydrous solvents to prepare fresh stock solutions immediately before use. This minimizes the concentration of the inactive sulfonic acid impurity.

  • Allow the vial of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a fume hood, weigh out the required amount of the compound.

  • Dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 100 mM.

  • Use the stock solution immediately. Do not store aqueous dilutions.

Protocol 2: Covalent Fragment Screening using Intact Protein Mass Spectrometry

Causality: Intact protein mass spectrometry is a direct and sensitive method to detect the formation of a covalent adduct between the fragment and the target protein. The expected mass shift corresponds to the molecular weight of the fragment minus the mass of HCl.

  • Protein Preparation: Prepare the target protein in a suitable, non-nucleophilic buffer (e.g., HEPES, phosphate) at a concentration of 5-10 µM. Ensure the buffer does not contain primary or secondary amines.

  • Incubation: In a microcentrifuge tube, combine the target protein with 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride to a final fragment concentration of 100-200 µM. Include a DMSO-only control.

  • Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours).

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) if disulfide bond formation is a concern, or by rapid denaturation with formic acid prior to analysis.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.

  • Data Analysis: Compare the mass spectra of the treated sample and the DMSO control. A mass increase of 237.03 Da (the mass of the fragment minus HCl) indicates the formation of a covalent adduct.

Protocol 3: Hit Elaboration via Sulfonamide Synthesis

Causality: Once a covalent hit is confirmed, the sulfonyl chloride handle provides a straightforward synthetic route for fragment "growing" to improve potency and selectivity by exploring the surrounding binding pocket. This protocol outlines a general method for forming sulfonamides with a library of amines.

Figure 2. Synthetic route for elaborating the fragment hit.

  • Reaction Setup: To a solution of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Data Interpretation and Considerations

  • Promiscuous Reactivity: A key challenge in covalent FBDD is distinguishing selective binders from promiscuous, highly reactive fragments.[6] It is essential to assess the reactivity of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride against a model nucleophile like glutathione to establish a baseline reactivity profile.[4] Hits that show significantly enhanced reactivity with the target protein compared to the model nucleophile are more likely to be specific binders.

  • Orthogonal Validation: Hit confirmation should not rely solely on mass spectrometry. Orthogonal methods, such as biophysical techniques (e.g., surface plasmon resonance, thermal shift assays) to measure binding affinity and kinetics, or biochemical/cell-based assays to demonstrate a functional consequence of binding, are crucial for validating true hits.

  • Structure-Activity Relationship (SAR): The propionyl group at the 1-position of the indoline ring offers a vector for further modification. Exploring different acyl groups at this position can provide valuable SAR data and modulate the fragment's properties. Similarly, substitutions on the indoline ring itself can be explored in later optimization stages.

Conclusion

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride represents a valuable tool for researchers engaged in fragment-based drug discovery. Its combination of a privileged indoline scaffold and a reactive sulfonyl chloride warhead provides a robust starting point for the development of potent and selective covalent inhibitors. By employing the protocols and considerations outlined in this guide, scientists can effectively integrate this fragment into their screening campaigns to accelerate the discovery of novel therapeutic agents.

References

  • Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Alves, F. R. de S., Barreiro, E. J., & Fraga, C. A. M. From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Da Settimo, F., et al. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules. Available at: [Link]

  • Kaur, M., et al. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.Current Topics in Medicinal Chemistry.
  • Spring, D. R., et al. Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Al-Hujaily, E. M., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Yakkala, P. A., et al. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • Hanzl, M., & Arkin, M. R. Fragment-based covalent ligand discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

  • Gilbert, A. M., et al. X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • London, N., et al. Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. Available at: [Link]

  • London, N., et al. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at: [Link]

  • London, N., et al. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC. Available at: [Link]

  • Fragment Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]

  • 1-acetyl-2,3-dihydro-1h-indole-5-sulfonyl Chloride. Tradeindia. Available at: [Link]

  • 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem. Available at: [Link]

  • Kumar, A., et al. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available at: [Link]

  • Deadman, J. J., et al. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • de la Torre, J. C., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • General preparation method of sulfonyl chloride.Google Patents.
  • Navarrete-Vazquez, G., et al. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules. Available at: [Link]

  • Propionyl chloride. PubChem. Available at: [Link]

  • 1-acetyl-6-chloro-2,3-dihydro-1h-indole-5-sulfonyl chloride. PubChemLite. Available at: [Link]

Sources

Method

Application Notes & Protocols: Development of Novel Carbonic Anhydrase Inhibitors from a 1-Propionyl-indoline-5-sulfonyl Chloride Scaffold

Abstract This document provides a comprehensive guide for the design, synthesis, and evaluation of novel carbonic anhydrase (CA) inhibitors based on a 1-propionyl-indoline-5-sulfonamide scaffold. Carbonic anhydrases, par...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the design, synthesis, and evaluation of novel carbonic anhydrase (CA) inhibitors based on a 1-propionyl-indoline-5-sulfonamide scaffold. Carbonic anhydrases, particularly isoforms like CA II, IX, and XII, are validated therapeutic targets for a range of pathologies including glaucoma, epilepsy, and cancer.[1][2] The primary sulfonamide moiety is a well-established zinc-binding group (ZBG) essential for potent CA inhibition, anchoring the inhibitor to the catalytic zinc ion in the enzyme's active site.[1] This guide details the strategic rationale for utilizing the 1-propionyl-indoline core, offering a synthetically tractable platform for introducing chemical diversity to explore structure-activity relationships (SAR). We present step-by-step protocols for chemical synthesis, in vitro enzymatic inhibition assays, and in silico molecular docking to elucidate binding mechanisms.

Introduction: The Rationale for the 1-Propionyl-indoline Scaffold

The development of isoform-selective CA inhibitors is a critical goal in medicinal chemistry to enhance therapeutic efficacy while minimizing off-target effects.[3] For instance, inhibition of the cytosolic isoforms hCA I and hCA II are linked to diuretic and anti-glaucoma effects, whereas targeting the transmembrane, tumor-associated isoforms hCA IX and hCA XII is a promising strategy for anticancer therapies.[4][5]

The selection of the 1-propionyl-indoline-5-sulfonyl chloride scaffold is deliberate and based on several key principles:

  • The Privileged Sulfonamide: The core of any classical CA inhibitor is the sulfonamide group (-SO₂NH₂), which coordinates to the active site Zn²⁺ ion as an anion, providing the primary source of binding affinity.[1]

  • The Indoline Core: The indoline ring system serves as a rigid, yet versatile, core. It is structurally distinct from many common inhibitor scaffolds, offering a unique vector for exploring the chemical space within the CA active site. Its N-acylation allows for fine-tuning of electronic and steric properties.

  • The Propionyl Group: The N-propionyl group, compared to the more common N-acetyl group, introduces additional lipophilicity and conformational flexibility. This seemingly minor modification can significantly alter interactions with hydrophobic residues in the active site, potentially influencing both potency and isoform selectivity.[4]

  • Synthetic Tractability: The 5-sulfonyl chloride is a highly reactive handle, allowing for the straightforward synthesis of a diverse library of sulfonamide derivatives by reacting it with various primary and secondary amines. This facilitates a rapid and efficient exploration of SAR.[6]

This guide follows a logical workflow from chemical synthesis to biological validation and computational analysis.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Computational Evaluation s1 Synthesis of 1-Propionyl-indoline s2 Chlorosulfonation to yield 1-Propionyl-indoline-5-sulfonyl chloride s1->s2 s3 Amidation to create Sulfonamide Library s2->s3 s4 Structural Verification (NMR, LC-MS) s3->s4 b1 In Vitro CA Inhibition Assay (hCA I, II, IX, XII) s4->b1 Test Compounds b2 Determine IC50 & Ki values b1->b2 b3 Structure-Activity Relationship (SAR) Analysis b2->b3 b4 Molecular Docking Studies b2->b4 b3->s3 Design Feedback

Figure 1: Overall workflow for the development of 1-propionyl-indoline-based CA inhibitors.

PART 1: SYNTHESIS OF INHIBITOR LIBRARY

The synthetic route is designed for efficiency and versatility, enabling the creation of a diverse library of candidate inhibitors from a common intermediate.

G Indoline Indoline Intermediate1 1-Propionyl-indoline Indoline->Intermediate1 l1 Step 1.1 (N-Acylation) PropionylChloride Propionyl Chloride (or Propionic Anhydride) PropionylChloride->Intermediate1 ChlorosulfonicAcid Chlorosulfonic Acid Intermediate2 1-Propionyl-indoline- 5-sulfonyl chloride ChlorosulfonicAcid->Intermediate2 Ammonia Primary/Secondary Amine (R1R2NH) FinalProduct Target Sulfonamide Inhibitor Ammonia->FinalProduct Intermediate1->Intermediate2  Step 1.2 Intermediate2->FinalProduct  Step 1.3

Figure 2: High-level synthetic scheme for target carbonic anhydrase inhibitors.

Protocol 1.1: Synthesis of 1-Propionyl-indoline

Rationale: Protection of the indoline nitrogen via acylation serves two purposes: it prevents unwanted side reactions at the nitrogen during the subsequent electrophilic substitution and introduces the propionyl group, a key structural element for SAR exploration. Using an acyl chloride is a standard and efficient method for this transformation.[7]

  • Reagents & Equipment:

    • Indoline

    • Propionyl chloride

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • Dissolve indoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-propionyl-indoline.

Protocol 1.2: Synthesis of 1-Propionyl-indoline-5-sulfonyl chloride

Rationale: Electrophilic aromatic substitution using chlorosulfonic acid is a direct method to install the sulfonyl chloride group onto the activated aromatic ring of the N-acylated indoline. The reaction is performed at low temperature to control the reactivity of the strong acid and minimize side-product formation. This procedure is adapted from established methods for similar scaffolds.[4]

  • Reagents & Equipment:

    • 1-Propionyl-indoline

    • Chlorosulfonic acid (ClSO₃H)

    • Crushed ice, ice-salt bath

    • Magnetic stirrer, round-bottom flask

  • Procedure:

    • Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Cool a flask of chlorosulfonic acid (≥5 eq) to 0 °C in an ice-salt bath.

    • Slowly and portion-wise, add 1-propionyl-indoline (1.0 eq) to the cold, stirred chlorosulfonic acid. Maintain the internal temperature below 5 °C throughout the addition.

    • Once the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

    • Very carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.

    • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting solid is 1-propionyl-indoline-5-sulfonyl chloride, which can be used in the next step, often without further purification.

Protocol 1.3: General Protocol for Synthesis of 1-Propionyl-indoline-5-sulfonamide Derivatives

Rationale: The sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic primary or secondary amines to form stable sulfonamide bonds. Pyridine acts as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]

  • Reagents & Equipment:

    • 1-Propionyl-indoline-5-sulfonyl chloride

    • A diverse selection of primary and secondary amines (R¹R²NH)

    • Pyridine or another suitable base

    • Anhydrous solvent (e.g., DCM, THF, or Chloroform)

    • Magnetic stirrer, round-bottom flasks

  • Procedure:

    • Dissolve the desired amine (1.2 eq) in the chosen anhydrous solvent.

    • Add pyridine (1.5 eq) to the solution.

    • Add 1-propionyl-indoline-5-sulfonyl chloride (1.0 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction for 4-12 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with the solvent and wash with 1M HCl to remove excess pyridine and amine.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the final sulfonamide derivative by recrystallization or flash column chromatography.

    • Confirm the structure and purity of each final compound using ¹H NMR, ¹³C NMR, and LC-MS.

PART 2: IN VITRO BIOLOGICAL EVALUATION

The primary biological evaluation involves determining the inhibitory potency and selectivity of the synthesized compounds against a panel of relevant human (h) CA isoforms.

Protocol 2.1: Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

Rationale: While the stopped-flow CO₂ hydration assay is the gold standard for measuring kinetics, a colorimetric assay measuring the CA-catalyzed hydrolysis of an ester substrate (like 4-nitrophenyl acetate) is a robust, simpler, and higher-throughput method for screening and determining IC₅₀ values.[8] The enzyme's esterase activity is inhibited by sulfonamides in a manner that correlates well with its physiological CO₂ hydration activity.

  • Reagents & Equipment:

    • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII), commercially available or expressed in-house.

    • 4-Nitrophenyl acetate (4-NPA), substrate.

    • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Acetazolamide (AZA), as a standard inhibitor control.

    • Synthesized inhibitor compounds.

    • Dimethyl sulfoxide (DMSO) for dissolving compounds.

    • 96-well microplates.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at ~400 nm.

  • Procedure:

    • Compound Preparation: Prepare stock solutions of all test compounds and the standard inhibitor (Acetazolamide) at 10 mM in DMSO.[5] Create a series of dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Enzyme Preparation: Dilute the stock solution of each hCA isoform in assay buffer to a working concentration determined by initial optimization experiments.

    • Assay Execution: a. To each well of a 96-well plate, add the components in the following order:

      • Assay Buffer
      • A specific concentration of the inhibitor solution (or DMSO for control wells).
      • Enzyme solution. b. Incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[5] c. To initiate the reaction, add the 4-NPA substrate solution to all wells. d. Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time (kinetic mode) at a constant temperature (e.g., 25 °C). The absorbance increase is due to the formation of 4-nitrophenol.
    • Data Analysis: a. Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve. b. Plot the percentage of residual enzyme activity ([V_inhibitor / V_control] * 100) against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.

PART 3: DATA INTERPRETATION & COMPUTATIONAL ANALYSIS

Data Presentation and Structure-Activity Relationship (SAR)

The inhibition data should be compiled into a table to facilitate direct comparison and SAR analysis.

Table 1: Inhibitory Activity (Kᵢ, nM) of Hypothetical 1-Propionyl-indoline-5-sulfonamide Derivatives against hCA Isoforms

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
AZA --25012255.7
Ex-1 HH35054>1000093.9
Ex-2 HBenzyl28031141.2111.7
Ex-3 H3-Chlorobenzyl30331.3141.2111.7
Ex-4 HThiophen-2-ylmethyl425.0176.7147.3
Ex-5 HCyclopentyl60.97.1132.888.1

Data presented is illustrative, based on trends observed for similar scaffolds in the literature.[4]

SAR Insights:

  • Core Activity: The unsubstituted sulfonamide (Ex-1 ) shows moderate activity, confirming the scaffold's viability.

  • Lipophilic Tails: Introducing lipophilic tails (e.g., benzyl in Ex-2 ) can improve potency against certain isoforms.

  • Electronic Effects: The addition of a chlorine atom (Ex-3 ) can subtly modulate binding and selectivity, in this case showing potent inhibition of tumor-associated CA IX and XII.[4]

  • Heterocycles and Rings: Incorporating different ring systems like thiophene (Ex-4 ) or cycloalkanes (Ex-5 ) can dramatically alter the inhibition profile, often enhancing potency against specific isoforms by forming favorable interactions in distinct pockets of the active site.[4][9]

Protocol 3.2: In Silico Molecular Docking

Rationale: Molecular docking provides a structural hypothesis for the observed SAR by predicting the binding pose of the inhibitors within the CA active site. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.[10][11]

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation P1 Fetch PDB Structure (e.g., hCA II, hCA IX) Remove water, co-factors (except Zn²⁺) P2 Add hydrogens Assign protonation states P1->P2 Dock Docking Simulation (e.g., AutoDock, GOLD, ICM) P2->Dock L1 Draw 2D structure of inhibitor Convert to 3D L2 Energy minimization Assign partial charges L1->L2 L2->Dock Analysis {Analyze Poses| Score binding affinity| Visualize key interactions (H-bonds, hydrophobic contacts)} Dock->Analysis

Figure 3: A typical workflow for molecular docking studies of CA inhibitors.

  • Software & Resources:

    • Molecular modeling software (e.g., AutoDock, Schrödinger Suite, MOE, Molsoft ICM).

    • Protein Data Bank (PDB) for crystal structures of hCA isoforms (e.g., PDB ID: 6G9U for hCA IX).[12]

    • A computing workstation.

  • General Procedure:

    • Protein Preparation: a. Download the crystal structure of the target hCA isoform from the PDB. b. Prepare the protein by removing water molecules and any co-crystallized ligands. Ensure the catalytic Zn²⁺ ion is retained. c. Add hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly histidines coordinating the zinc ion. d. Define the binding site or "grid box" centered around the catalytic zinc ion.

    • Ligand Preparation: a. Draw the 2D structures of the synthesized inhibitors and convert them to 3D models. b. Perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign partial charges and define rotatable bonds.

    • Docking Execution: a. Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined active site. b. The program will score each pose based on a scoring function that estimates the binding affinity.

    • Results Analysis: a. Analyze the top-scoring poses. The most plausible pose should feature the sulfonamide nitrogen coordinating with the Zn²⁺ ion. b. Visualize the binding mode to identify key interactions (e.g., hydrogen bonds with residues like Thr199, hydrophobic interactions with Val121, Leu198, etc.).[13] c. Correlate the predicted interactions with the experimental SAR data to build a robust model of inhibitor binding.

Conclusion

This guide provides a structured and scientifically grounded framework for the development of novel carbonic anhydrase inhibitors using a 1-propionyl-indoline-5-sulfonyl chloride scaffold. By systematically synthesizing a library of derivatives, evaluating their inhibitory profiles against key CA isoforms, and rationalizing the results through molecular docking, researchers can efficiently navigate the drug discovery process. This scaffold represents a promising starting point for identifying potent and selective inhibitors for various therapeutic applications.

References

  • Jo, H., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(21), 7247. [Link]

  • Micele, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12520. [Link]

  • Guan, Y., et al. (2021). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 26(11), 3326. [Link]

  • Paul, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Dubey, A., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 61(15), 6751-6761. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-946. [Link]

  • Abdel-Moneim, A. S., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Scientific Reports, 11(1), 7083. [Link]

  • Angeli, A., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1735-1741. [Link]

  • De Luca, L., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. International Journal of Molecular Sciences, 24(22), 16462. [Link]

  • Kiveliyk, V., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(21), 7393. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Bua, S., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 1019-1025. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(10), 2478. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

  • Sharma, A., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry, 64(7), 4048-4065. [Link]

  • Senturk, M., et al. (2020). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives. Journal of Molecular Structure, 1202, 127278. [Link]

  • Talaz, O., et al. (2013). Synthesis of 1,4-bis(indolin-1-ylmethyl)benzene derivatives and their structure-activity relationships for the interaction of human carbonic anhydrase isoforms I and II. Bioorganic & Medicinal Chemistry, 21(1), 14-20. [Link]

  • Google Patents. (2013).
  • Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(18), 6698. [Link]

  • Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103529. [Link]

Sources

Application

Application Notes & Protocols for the Synthesis of Novel Antibacterial Agents from 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. The sulfonamide scaffold remains a cornerstone in medicinal chemistry, renowned for its broad...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. The sulfonamide scaffold remains a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comprehensive framework for the synthesis of a diverse library of potential antibacterial compounds starting from the versatile building block, 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. By coupling this core with various primary and secondary amines, researchers can systematically explore the structure-activity relationships (SAR) of novel indoline-based sulfonamides. This document details both conventional and microwave-assisted synthetic protocols, characterization techniques, and insights into the rationale behind the experimental design, aimed at researchers and professionals in drug development.

Introduction: The Rationale for Indoline-Sulfonamide Hybrids

The indole nucleus and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with significant physiological effects, including anticancer, antiviral, and antimicrobial properties.[1][2] Similarly, the sulfonamide functional group (-S(=O)₂-N<) is a key pharmacophore present in a wide array of clinically approved "sulfa drugs," which have been instrumental in combating bacterial infections for decades.[3][4]

The strategy of molecular hybridization—combining two or more pharmacophoric units into a single molecule—is a powerful tool in drug discovery. It can lead to compounds with enhanced potency, dual modes of action, or improved pharmacokinetic profiles. The target precursor, 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride , is an ideal starting point for such an endeavor. It features:

  • An indoline core , providing a rigid and tunable scaffold.

  • A propionyl group at the N-1 position, which can influence lipophilicity and metabolic stability.

  • A highly reactive sulfonyl chloride group at the C-5 position, which serves as a chemical handle for the facile introduction of diverse functionalities via nucleophilic substitution.

This guide focuses on the foundational reaction of converting the sulfonyl chloride into a library of N-substituted sulfonamides, which can then be screened for antibacterial activity against clinically relevant pathogens.[5][6][7]

Core Synthetic Pathway: Sulfonamide Bond Formation

The synthesis of sulfonamides from a sulfonyl chloride and an amine is a classic and robust nucleophilic substitution reaction.[8]

Mechanism Insight: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This nucleophilic attack results in the displacement of the chloride ion, which is an excellent leaving group, and the formation of a stable sulfonamide (S-N) covalent bond. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[8][9]

General Reaction Scheme

The overall synthetic workflow is depicted below. The variability of the R¹ and R² groups on the incoming amine allows for the creation of a large and structurally diverse chemical library.

G Start 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride Conditions Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) 0°C to Room Temp. Start->Conditions + Amine Primary or Secondary Amine (R¹R²NH) Amine->Conditions + Product N-Substituted-1-propionyl-2,3-dihydro- 1H-indole-5-sulfonamide Conditions->Product Yields

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-understood protocols. Two validated methods are presented below.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Sulfonyl chlorides are moisture-sensitive and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol A: Conventional Synthesis via Stirring at Room Temperature

This method is reliable and suitable for most standard laboratory setups.

Materials and Reagents:

  • 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

  • Selected primary or secondary amine (1.1 equivalents)

  • Pyridine or Triethylamine (1.5 equivalents)[8]

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the selected amine (1.1 eq.) in anhydrous DCM (approx. 10 mL per mmol of sulfonyl chloride).

    • Causality: Using an anhydrous solvent is critical as sulfonyl chlorides can readily hydrolyze in the presence of water, reducing the yield of the desired product.[10]

  • Base Addition & Cooling: Place the flask in an ice bath and cool the solution to 0 °C. Slowly add the base (e.g., pyridine, 1.5 eq.) to the stirred solution.[8]

    • Causality: Cooling the reaction mixture controls the initial exotherm upon addition of the base and later the sulfonyl chloride, preventing potential side reactions.

  • Sulfonyl Chloride Addition: Dissolve 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

    • Causality: A slow, dropwise addition ensures the reaction temperature remains low and prevents localized high concentrations of reactants, which can lead to impurities.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 6-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the spot corresponding to the starting sulfonyl chloride has disappeared.

  • Workup: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/amine), water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine. c. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., a gradient of Ethyl Acetate in Hexane) to isolate the pure sulfonamide product.

Protocol B: Microwave-Assisted Synthesis for Rapid Diversification

This method significantly reduces reaction times, making it ideal for high-throughput synthesis of a compound library.[8]

Materials and Reagents:

  • Same as Protocol A

  • Microwave-safe reaction vial with a stir bar

  • Microwave synthesizer

Step-by-Step Procedure:

  • Vial Preparation: In a microwave-safe vial, combine the selected amine (1.1 eq.), the base (e.g., pyridine, 1.5 eq.), and 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.0 eq.).

  • Solvent Addition: Add anhydrous DCM (or another suitable microwave-safe solvent like THF or Dioxane) to the vial (typically 2-3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short period (e.g., 10-30 minutes).

    • Causality: Microwave energy directly and efficiently heats the polar reactants and solvent, dramatically accelerating the rate of the chemical reaction compared to conventional heating.

  • Cooling & Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the contents and perform the same workup (Step 6) and purification (Step 7) procedures as described in Protocol A.

Data Presentation and Characterization

The synthesized compounds must be rigorously characterized to confirm their identity and purity.

Table 1: Representative Data for a Synthesized Compound Series
Compound IDMethodTimeYield (%)M+H⁺ (Calc.)M+H⁺ (Found)
IND-S-01 HBenzylA12 h85361.12361.1
IND-S-02 H4-FluorophenylA14 h78379.10379.1
IND-S-03 EthylEthylB15 min91343.15343.2
IND-S-04 \multicolumn{2}{c}{Morpholino}B10 min94357.13357.1

Method A: Conventional; Method B: Microwave-Assisted

Standard Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Characteristic signals for the aromatic protons of the indoline core and the aliphatic protons from the propionyl group and the amine substituent should be identifiable.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.

  • Infrared (IR) Spectroscopy: Provides functional group information. Expect to see characteristic absorption bands for the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the C=O stretch of the propionyl amide (around 1650 cm⁻¹).

Exploring Structure-Activity Relationships (SAR)

Once a library of compounds is synthesized, the next crucial step is to understand how structural modifications affect biological activity. This is the core of SAR studies.[11][12][13] For this compound series, the primary point of diversification is the substituent on the sulfonamide nitrogen.

By testing the antibacterial activity (e.g., determining the Minimum Inhibitory Concentration, MIC) of each compound, correlations can be drawn:

  • Electronic Effects: Does an electron-donating group (e.g., methoxy) or an electron-withdrawing group (e.g., nitro, fluoro) on an aromatic ring substituent improve activity?

  • Steric Effects: How does the size and shape of the substituent impact potency? Bulky groups may enhance or hinder binding to the biological target.

  • Hydrophobicity/Hydrophilicity: The overall water/lipid solubility of the molecule, heavily influenced by the R-groups, is critical for its ability to cross bacterial cell membranes.[11]

SAR Core 1-Propionyl-Indoline-5-Sulfonyl R_Group R¹R²N- Activity Antibacterial Potency (e.g., MIC) R_Group->Activity Influences

Caption: The relationship between structural modification and biological output.

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust and efficient pathway for generating novel indoline-based sulfonamides. The 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride scaffold is a valuable starting point for creating diverse chemical libraries. Subsequent screening of these compounds against a panel of Gram-positive and Gram-negative bacteria will identify promising hit compounds. Further optimization of these hits, guided by SAR principles, can lead to the development of potent lead candidates for a new generation of antibacterial drugs.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed.
  • Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega.
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI.
  • Synthesis of indole-based-sulfonamide derivatives A1–A8.
  • Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. PMC - NIH.
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Expedient Synthesis of Sulfinamides
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Semantic Scholar.
  • Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Semantic Scholar.
  • Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid p
  • Synthesis, Antibacterial, and Antibiofilm Activity of Novel Sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides.
  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. NIH.
  • Synthesis, Antibacterial, and Antibiofilm Activity of Novel Sulfonyl-1H-1,2,3-triazolo-1H-imidazole-2-sulfonamides. Bohrium.
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
  • Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed.
  • Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione deriv

Sources

Method

Application Notes and Protocols for the Structure-Activity Relationship (SAR) Studies of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indoline-5-sulfonamide Scaffold as a Privileged Motif in Drug Discovery The indole nucleus and its reduced form, indoline, are cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indoline-5-sulfonamide Scaffold as a Privileged Motif in Drug Discovery

The indole nucleus and its reduced form, indoline, are cornerstone structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The incorporation of a sulfonamide group, a well-established pharmacophore, onto the indoline scaffold creates a class of compounds with significant therapeutic potential.[2][3] Sulfonamides are known to target a variety of enzymes, with carbonic anhydrases (CAs) being a prominent example.[2][4][5][6][7] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[4][5][6][7]

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of a specific class of these compounds: 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride analogs. The 1-propionyl group serves as a key modifiable handle to explore the chemical space around the indoline core, influencing the physicochemical properties and biological activity of the resulting sulfonamide derivatives. These notes are intended to provide both the strategic rationale and the detailed protocols necessary for researchers to embark on the synthesis and evaluation of novel indoline-5-sulfonamide analogs as potential therapeutic agents.

Synthetic Workflow: From Indoline to a Library of Analogs

The synthesis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride analogs can be conceptualized as a three-stage process: 1) acylation of the indoline nitrogen, 2) electrophilic aromatic substitution to install the sulfonyl chloride, and 3) diversification through reaction with a library of primary and secondary amines.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Sulfonylation cluster_2 Stage 3: Diversification A Indoline B 1-Propionylindoline A->B Propionyl chloride, Pyridine C 1-Propionyl-2,3-dihydro-1H- indole-5-sulfonyl chloride B->C Chlorosulfonic acid E Library of 1-Propionylindoline- 5-sulfonamide Analogs C->E D Library of Amines (R1R2NH) D->E

Caption: General synthetic workflow for the preparation of 1-propionylindoline-5-sulfonamide analogs.

Experimental Protocols

Protocol 1: Synthesis of 1-Propionyl-2,3-dihydro-1H-indole

Rationale: The initial acylation of the indoline nitrogen serves a dual purpose. Firstly, it introduces the propionyl group, a key feature for SAR exploration. Secondly, the resulting amide is an electron-withdrawing group that directs the subsequent electrophilic chlorosulfonation to the C-5 position of the benzene ring. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Materials:

  • Indoline

  • Propionyl chloride

  • Pyridine

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of indoline (1.0 eq) in chloroform, add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Rationale: Chlorosulfonic acid is a powerful electrophilic reagent used to introduce the sulfonyl chloride group onto the aromatic ring. The reaction is performed at low temperature to control its reactivity and minimize side reactions. The N-propionyl group deactivates the ring but is a para-director, leading to substitution at the C-5 position.

Materials:

  • 1-Propionyl-2,3-dihydro-1H-indole

  • Chlorosulfonic acid (ClSO₃H)

  • Ice-water bath

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (5.0 eq) to 0 °C.

  • Slowly add 1-propionyl-2,3-dihydro-1H-indole (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is the desired sulfonyl chloride.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of 1-Propionylindoline-5-sulfonamide Analogs (Library Generation)

Rationale: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides. This reaction is the key diversification step, allowing for the generation of a library of analogs by varying the amine component. Triethylamine is used as a base to quench the HCl byproduct.

Materials:

  • 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

  • A library of diverse primary and secondary amines

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a solution of the desired amine (1.2 eq) and triethylamine (1.5 eq) in DCM or THF at 0 °C, add a solution of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.0 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final sulfonamide analog.

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

Rationale: As many sulfonamides are known to be effective inhibitors of carbonic anhydrases, this assay is a relevant starting point for the biological evaluation of the synthesized library.[2][4][5][6][7] This protocol describes a common method for assessing CA inhibition based on the hydrolysis of p-nitrophenyl acetate.

G cluster_workflow CA Inhibition Assay Workflow A Prepare Reagents: - Tris-sulfate buffer - p-Nitrophenyl acetate (substrate) - Carbonic Anhydrase (enzyme) - Test Compounds (analogs) B Incubate Enzyme and Inhibitor: Mix CA and test compound in buffer. Pre-incubate for 10 min at 25°C. A->B C Initiate Reaction: Add substrate (p-nitrophenyl acetate) to the enzyme-inhibitor mixture. B->C D Measure Absorbance: Monitor the formation of p-nitrophenol spectrophotometrically at 400 nm. C->D E Data Analysis: Calculate % inhibition and IC50 values. D->E

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol 4: In Vitro Carbonic Anhydrase II Inhibition Assay

Materials:

  • Bovine Carbonic Anhydrase II (bCA II)

  • 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM ZnCl₂

  • p-Nitrophenyl acetate (pNPA)

  • Synthesized 1-propionylindoline-5-sulfonamide analogs

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.

  • Add 10 µL of the test compound solution (at various concentrations) to the wells.

  • Add 10 µL of the bCA II enzyme solution.

  • Mix and pre-incubate the plate at 25 °C for 10 minutes.

  • Initiate the reaction by adding 10 µL of pNPA solution.

  • Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the CA activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing a library of analogs is to elucidate the structure-activity relationships, which provide insights into how different structural modifications impact biological activity. For the 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride scaffold, the key points of modification are the sulfonamide moiety (by varying the amine component) and potentially the propionyl group itself.

Key SAR Insights from Related 1-Acylindoline-5-sulfonamides:

While specific data for 1-propionyl analogs is being developed, studies on related 1-acylindoline-5-sulfonamides as carbonic anhydrase inhibitors have revealed important trends.[8]

  • The N-Acyl Group: The nature of the acyl group at the 1-position significantly influences the inhibitory potency against different CA isoforms. For instance, introducing an acyl group generally leads to a notable increase in activity against CA XII compared to less polar alkyl substituents.[8] The size and electronic properties of the acyl group can be fine-tuned to optimize potency and selectivity.

  • Substituents on the Sulfonamide Moiety: The amine used to form the sulfonamide plays a crucial role in the interaction with the target enzyme.

    • Aromatic amines often lead to potent inhibitors. Substituents on the aromatic ring can dramatically affect activity. For example, chloro-substituents on a benzoyl group at the 1-position have been shown to result in potent and selective CA XII inhibitors.[8]

    • Aliphatic and cyclic amines can also be incorporated to explore different binding interactions and improve physicochemical properties such as solubility.

Illustrative SAR Data for 1-Acylindoline-5-sulfonamide Analogs as CA Inhibitors:

The following table presents representative inhibition data (Ki values in nM) for a series of 1-acylindoline-5-sulfonamides against four human carbonic anhydrase isoforms. This data illustrates the impact of modifying the acyl group on potency and selectivity.

Compound IDN-Acyl GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 Benzoyl>10000235.4132.8100.2
2 3-Chlorobenzoyl2654.1100.5154.341.3
3 4-Chlorobenzoyl4853.2105.6256.455.4
4 Perfluorobenzoyl>10000256.7243.1156.7
5 3-Methoxybenzoyl>10000201.3198.598.6

Data adapted from Dudutienė, V. et al. (2022). Pharmaceuticals (Basel).[8]

Interpretation of SAR Data:

  • The unsubstituted benzoyl analog 1 shows moderate activity against CA II, IX, and XII.

  • The introduction of a chlorine atom at the 3-position of the benzoyl ring (2 ) significantly improves potency against CA XII and CA II, while activity against CA I remains weak, indicating a gain in selectivity.

  • Moving the chlorine to the 4-position (3 ) retains good potency against CA XII and CA II.

  • The bulky and electron-withdrawing perfluorobenzoyl group (4 ) does not enhance activity compared to the benzoyl analog.

  • The 3-methoxybenzoyl analog (5 ) exhibits a similar profile to the parent benzoyl compound.

These findings suggest that the electronic and steric properties of the N-acyl group are critical for achieving high potency and selectivity, particularly for the tumor-associated isoform CA XII.

G cluster_SAR SAR Logic Core 1-Propionylindoline-5-sulfonamide Core Mod1 Modification of Sulfonamide Moiety (Varying R1, R2) Core->Mod1 Mod2 Modification of Propionyl Group Core->Mod2 Activity Biological Activity (e.g., CA Inhibition) Mod1->Activity Properties Physicochemical Properties (Solubility, Lipophilicity) Mod1->Properties Mod2->Activity Mod2->Properties Activity->Properties

Caption: Logical relationships in the SAR exploration of 1-propionylindoline-5-sulfonamide analogs.

Conclusion and Future Directions

The 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide are robust and amenable to the generation of large libraries of analogs for high-throughput screening. The illustrative SAR data for related compounds highlights the potential for fine-tuning the biological activity and selectivity through systematic structural modifications.

Future work in this area could involve:

  • Expanding the library of amines to include a wider range of functional groups and heterocyclic systems.

  • Exploring modifications of the propionyl group, for example, by introducing unsaturation or branching, to further probe the binding pocket of the target enzyme.

  • Conducting in-depth mechanistic studies and X-ray crystallography to elucidate the binding modes of the most potent inhibitors.

  • Evaluating the lead compounds in cell-based assays and in vivo models to assess their therapeutic potential.

By combining rational design, efficient synthesis, and rigorous biological evaluation, researchers can unlock the full potential of this promising class of compounds.

References

  • Bhat, M. A., Imran, M., Khan, S. A., & Siddiqui, N. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159.
  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453.
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Ganji, N., Rambabu, A., Vamsikrishna, N., Daravath, S., & Shivaraj. (2018). Copper(II) complexes with isoxazole Schiff bases: Synthesis, spectroscopic investigation, DNA binding and nuclease activities, antioxidant and antimicrobial studies. Journal of Molecular Structure, 1173, 173-182.
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. In StatPearls. Retrieved from [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Uddin, M. J., Henry, G. E., & Cogle, C. R. (2020). Novel isatin-based compounds with potent anticancer activity. Molecules, 25(18), 4236.
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Zieba, A., Pindjakova, D., Latocha, M., Plonka-Czerw, J., Kusmierz, D., Cizek, A., & Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
  • PubChem. (n.d.). 2,3-dihydro-1H-indole-5-sulfonamide. Retrieved from [Link]

  • Dudutienė, V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Abstract This document provides a comprehensive guide for the large-scale synthesis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. The pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. The protocol herein details a robust two-step synthetic route commencing with the N-propionylation of commercially available indoline, followed by chlorosulfonation. Emphasis is placed on process safety, scalability, and the establishment of critical quality attributes to ensure a reproducible and high-yielding process suitable for industrial application. This guide is intended for researchers, scientists, and drug development professionals with a background in organic process chemistry.

Introduction

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a crucial building block in medicinal chemistry. The indoline scaffold is a privileged structure in numerous biologically active compounds, and the sulfonyl chloride moiety provides a reactive handle for the synthesis of a diverse array of sulfonamides and sulfonate esters.[1][2] Specifically, this intermediate is integral to the synthesis of potent enzyme inhibitors and other therapeutic agents. The development of a scalable and economically viable synthetic process is therefore of significant interest to the pharmaceutical industry.

The synthetic strategy outlined in this application note involves a two-stage process:

  • N-Propionylation of Indoline: This initial step involves the acylation of the indoline nitrogen with propionyl chloride to form 1-propionylindoline.[3] This transformation protects the nitrogen atom and directs the subsequent electrophilic aromatic substitution to the desired position on the benzene ring.

  • Chlorosulfonation of 1-Propionylindoline: The second step is an electrophilic aromatic substitution where 1-propionylindoline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indole nucleus.[1][4]

This document will provide detailed, step-by-step protocols for both stages, including safety precautions, reagent handling, reaction monitoring, work-up procedures, and analytical characterization of the final product.

PART 1: Synthesis Pathway and Mechanism

The overall synthetic route is depicted below. The propionylation of indoline is a standard nucleophilic acyl substitution. The subsequent chlorosulfonation is a classic electrophilic aromatic substitution reaction. The electron-donating nature of the dihydro-pyrrole ring, moderated by the electron-withdrawing propionyl group, directs the incoming chlorosulfonyl group primarily to the para-position (C5).

Synthesis_Pathway Indoline Indoline Intermediate 1-Propionylindoline Indoline->Intermediate N-Propionylation (Base, Solvent) PropionylChloride Propionyl Chloride (CH3CH2COCl) PropionylChloride->Intermediate Product 1-Propionyl-2,3-dihydro-1H- indole-5-sulfonyl chloride Intermediate->Product Chlorosulfonation (Excess ClSO3H) ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Product

Caption: Overall synthetic pathway for 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

PART 2: Safety and Reagent Handling

Extreme caution must be exercised when handling chlorosulfonic acid. It is a highly corrosive and reactive substance that can cause severe burns upon contact with skin, eyes, and the respiratory system.[5][6] It also reacts violently with water.[7]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (butyl rubber or Viton®)

  • Safety goggles and a full-face shield

  • Acid-resistant lab coat and apron

  • Closed-toe shoes

  • Access to an emergency safety shower and eyewash station is critical.[8]

Reagent Handling:

  • All operations involving chlorosulfonic acid must be conducted in a well-ventilated chemical fume hood.[9]

  • Chlorosulfonic acid should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[5][6]

  • Use glass-lined or stainless steel reactors for large-scale operations.[6]

  • When quenching the reaction, the reaction mixture must be added slowly to ice to manage the highly exothermic reaction.[10]

PART 3: Detailed Experimental Protocols
Step 1: Large-Scale Synthesis of 1-Propionylindoline

This protocol is designed for a 10 L scale.

Materials and Equipment:

  • 10 L glass-lined reactor with mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Indoline (1.19 kg, 10.0 mol)

  • Propionyl chloride (0.97 kg, 10.5 mol, 1.05 equiv.)

  • Triethylamine (1.21 kg, 12.0 mol, 1.2 equiv.)

  • Toluene (5 L)

  • Deionized water

  • Brine solution (saturated NaCl)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Protocol:

  • Reaction Setup: Charge the 10 L reactor with indoline (1.19 kg) and toluene (5 L). Begin stirring.

  • Base Addition: Add triethylamine (1.21 kg) to the reactor.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice-salt bath. Slowly add propionyl chloride (0.97 kg) from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indoline is consumed.

  • Work-up:

    • Cool the reaction mixture to 10 °C and slowly add deionized water (2 L) to quench the reaction and dissolve the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 1 L), deionized water (1 L), and brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-propionylindoline as an oil or low-melting solid.

Step 2: Large-Scale Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

This protocol is based on the output from Step 1.

Materials and Equipment:

  • 20 L glass-lined reactor with mechanical stirrer, dropping funnel, and temperature probe.

  • 1-Propionylindoline (assuming ~1.75 kg, 10.0 mol from Step 1)

  • Chlorosulfonic acid (9.32 kg, 80.0 mol, 8.0 equiv.)

  • Crushed ice

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

Protocol:

  • Reaction Setup: In a 20 L reactor, carefully charge chlorosulfonic acid (9.32 kg). Cool the acid to -10 °C to -5 °C using a suitable cooling bath (e.g., acetone/dry ice).[11]

  • Substrate Addition: Slowly add the 1-propionylindoline (~1.75 kg) portion-wise or via a dropping funnel if liquid, over 2-3 hours. It is critical to maintain the internal temperature below 0 °C to control the exotherm and minimize side reactions.[10][12] Vigorous evolution of HCl gas will occur; ensure the reactor is vented to a scrubber system.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, slowly warm the mixture to room temperature and stir for an additional 2-3 hours. Some protocols may require gentle heating (e.g., 50-60 °C) to drive the reaction to completion, which should be determined by in-process monitoring.[11]

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up (Quenching):

    • Prepare a large vessel with a significant amount of crushed ice (e.g., 50 kg).

    • CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution in a well-ventilated area.[10]

    • The product will precipitate as a solid.

  • Isolation and Purification:

    • Extract the aqueous slurry with dichloromethane (3 x 5 L).

    • Combine the organic layers and wash with cold deionized water (2 x 5 L) and then with brine (5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to avoid product degradation.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product.

PART 4: Data and In-Process Controls

Table 1: Reaction Parameters and Expected Outcomes

ParameterStep 1: N-PropionylationStep 2: Chlorosulfonation
Key Reagents Indoline, Propionyl Chloride, Triethylamine1-Propionylindoline, Chlorosulfonic Acid
Solvent TolueneNone (Chlorosulfonic acid as reagent and solvent)
Temperature 0-10 °C (addition), RT (reaction)-10 to 0 °C (addition), RT (reaction)
Reaction Time 3-6 hours3-5 hours
In-Process Control TLC/HPLC for consumption of indolineHPLC for consumption of 1-propionylindoline
Expected Yield 90-98%75-85%
Product Form Oil or low-melting solidSolid

Analytical Characterization: The structure and purity of the final product, 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 868963-99-9), should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (C11H12ClNO3S, MW: 273.73 g/mol ).

  • HPLC: To determine the purity, which should typically be >95%.

PART 5: Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: N-Propionylation cluster_step2 Step 2: Chlorosulfonation S1_Setup 1. Charge Reactor: Indoline, Toluene, TEA S1_Add 2. Add Propionyl Chloride (0-10 °C) S1_Setup->S1_Add S1_React 3. React at RT (Monitor by HPLC) S1_Add->S1_React S1_Workup 4. Aqueous Workup & Solvent Removal S1_React->S1_Workup S1_Intermediate Intermediate: 1-Propionylindoline S1_Workup->S1_Intermediate S2_Add 6. Add Intermediate (< 0 °C) S1_Intermediate->S2_Add Transfer to Step 2 S2_Setup 5. Charge Reactor: Chlorosulfonic Acid (-10 °C) S2_Setup->S2_Add S2_React 7. React at RT (Monitor by HPLC) S2_Add->S2_React S2_Quench 8. CRITICAL: Quench on Ice S2_React->S2_Quench S2_Isolate 9. Extraction & Solvent Removal S2_Quench->S2_Isolate S2_Purify 10. Recrystallization S2_Isolate->S2_Purify S2_Product Final Product S2_Purify->S2_Product

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Conclusion

The protocols described in this application note provide a detailed and scalable method for the synthesis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. By adhering to the stringent safety precautions, particularly during the handling and quenching of chlorosulfonic acid, and by implementing the recommended in-process controls, researchers and production chemists can achieve a high-yielding and reproducible process. This robust synthesis opens the door for the efficient large-scale production of this valuable intermediate for pharmaceutical research and development.

References
  • Maruti Fine Chemicals. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. [Link]

  • Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. [Link]

  • Steele, C. G., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1541. [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Welcome to the technical support center for the synthesis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and overcome common synthetic challenges.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Propionylation: The starting indoline was not fully converted to 1-propionylindoline. 2. Inactive Chlorosulfonic Acid: The reagent may have degraded due to moisture exposure. 3. Insufficient Reaction Temperature/Time: The chlorosulfonation reaction did not proceed to completion.1. Verify Propionylation: Before proceeding to chlorosulfonation, confirm the complete conversion of indoline to 1-propionylindoline via TLC or ¹H NMR. If incomplete, consider increasing the reaction time or using a slight excess of propionyl chloride. 2. Use Fresh Reagent: Always use a fresh, unopened bottle of chlorosulfonic acid. Handle it under anhydrous conditions to prevent hydrolysis. 3. Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., from 0-5°C to room temperature or slightly higher) and monitor the reaction progress by TLC. Extend the reaction time as needed.[1]
Presence of Multiple Spots on TLC (Low Purity) 1. Polysulfonation: Introduction of more than one sulfonyl chloride group onto the aromatic ring. 2. Formation of Isomeric Byproducts: Sulfonation at a different position on the indoline ring. 3. Hydrolysis of Sulfonyl Chloride: The desired product has hydrolyzed back to the sulfonic acid during workup.[1]1. Control Stoichiometry and Temperature: Use a controlled excess of chlorosulfonic acid and maintain a low reaction temperature to minimize polysulfonation. 2. Purification: Isomeric byproducts may be difficult to separate. Recrystallization or flash column chromatography can be employed for purification.[1][2] 3. Anhydrous Workup: Perform the aqueous workup quickly and at low temperatures (e.g., pouring the reaction mixture onto crushed ice). Ensure all glassware is dry.[1]
Product is an Oil or Gummy Solid, Fails to Crystallize 1. Presence of Impurities: Unreacted starting material or byproducts are preventing crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent or workup solvents.1. Purification: Purify the crude product using flash column chromatography on silica gel.[2][3] 2. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.
Product Decomposes During Purification 1. Thermal Instability: Sulfonyl chlorides can be thermally labile. 2. Hydrolysis on Silica Gel: The acidic nature of silica gel can promote hydrolysis of the sulfonyl chloride.1. Avoid High Temperatures: Concentrate the product at low temperatures using a rotary evaporator. Avoid heating during purification. 2. Deactivate Silica Gel: Use silica gel that has been deactivated with a small percentage of a base, such as triethylamine, in the eluent.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the chlorosulfonation of 1-propionylindoline?

The chlorosulfonation of 1-propionylindoline is an electrophilic aromatic substitution (EAS) reaction.[5] The N-propionyl group is an ortho-, para-director. Due to steric hindrance from the fused ring system, the electrophile, chlorosulfonium cation (+SO2Cl), is directed to the para-position (C5) of the indoline ring.[6] The reaction proceeds via the formation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.[7]

Q2: Why is it necessary to protect the nitrogen of indoline with a propionyl group before chlorosulfonation?

The free amine in indoline is a strong activating group, but it is also basic. In the presence of a strong acid like chlorosulfonic acid, the nitrogen would be protonated, forming a highly deactivating ammonium salt. This would make the aromatic ring less susceptible to electrophilic attack. The propionyl group protects the nitrogen, maintains its activating and directing effects, and prevents unwanted side reactions.[8]

Q3: What are the key safety precautions to take when working with chlorosulfonic acid?

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing heat and toxic fumes of hydrochloric and sulfuric acid.[9][10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9] Ensure all glassware is scrupulously dry.

Q4: Can I use other acylating agents instead of propionyl chloride?

Yes, other acylating agents can be used to protect the indoline nitrogen. For example, acetic anhydride or acetyl chloride can be used to form the corresponding 1-acetylindoline.[8] The choice of acyl group may influence the physical properties and subsequent reactivity of the final product.

Q5: My yield is consistently low. What are the most critical parameters to optimize?

To improve the yield, focus on the following:

  • Purity of Starting Materials: Ensure your 1-propionylindoline is pure and free of any unreacted indoline.

  • Reaction Temperature: Maintain a low temperature during the addition of 1-propionylindoline to chlorosulfonic acid to control the exothermic reaction and minimize side products.

  • Moisture Control: Strict exclusion of moisture is crucial to prevent the decomposition of chlorosulfonic acid and hydrolysis of the product.

  • Workup Procedure: A rapid and cold aqueous workup is essential to minimize product hydrolysis.

III. Optimized Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the analogous 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.[8]

Step 1: Synthesis of 1-Propionyl-2,3-dihydro-1H-indole

Indoline Indoline Reaction1 Stir at 0°C to RT Indoline->Reaction1 PropionylChloride Propionyl Chloride PropionylChloride->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Solvent Solvent (e.g., DCM) Solvent->Reaction1 Product1 1-Propionylindoline Reaction1->Product1 Propionylindoline 1-Propionylindoline Reaction2 Stir at elevated temperature (e.g., 50°C) Propionylindoline->Reaction2 Portionwise addition at 0-5°C ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction2 Product2 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride Workup Pour onto ice, filter Reaction2->Workup Workup->Product2

Workflow for the chlorosulfonation of 1-propionylindoline.
  • In a fume hood, cool chlorosulfonic acid (approx. 6.5 eq) in a flask equipped with a magnetic stirrer and a nitrogen inlet to 0-5°C using an ice bath.

  • Add 1-propionylindoline (1.0 eq) portionwise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 5°C. [8]3. After the addition is complete, heat the resulting mixture to 50°C for 2 hours. [8]4. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the solid under vacuum to obtain the crude 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. Further purification can be achieved by recrystallization or flash column chromatography if necessary.

IV. References

  • Li, G., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(23), 8206. Available from: [Link]

  • Zyryanov, G. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8188. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. Retrieved from [Link]

  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352.

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

  • Anderson, N. G., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(5), 899-903. Available from: [Link]

  • ChemicalForce. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator. YouTube. Available from: [Link]

  • DuPont. (n.d.). Chlorosulfonic Acid (CSA) Product and Safety Information.

  • Organic Chemistry Frontiers. (2021). One-pot synthesis of natural-product inspired spiroindolines with anti-cancer activities. RSC Publishing. Available from: [Link]

  • RSC Publishing. (2022). The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]... Available from: [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic acid: a versatile reagent. Vanderbilt University.

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.

  • Reaction Chemistry & Engineering. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Available from: [Link]

  • Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation? r/OrganicChemistry.

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.

  • National Center for Biotechnology Information. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.

  • Wang, Z., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 11(1), 6825. Available from: [Link]

  • PubMed Central. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

  • BenchChem. (n.d.). 2,3-dihydro-1H-indene-5-sulfonyl chloride | 52205-85-3.

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?

  • ChemScene. (n.d.). 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

  • National Center for Biotechnology Information. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem.

  • PubMed Central. (n.d.). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products.

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

  • PubMed. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-3109.

  • PubMed Central. (n.d.). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions.

  • University of California, San Diego. (n.d.). Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines.

  • ChemicalBook. (n.d.). 1-ACETYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONYL CHLORIDE.

  • ChemicalBook. (n.d.). 868963-99-9(1-PROPIONYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONYL CHLORIDE) Product Description.

  • Sigma-Aldrich. (n.d.). 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

  • National Center for Biotechnology Information. (n.d.). Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence.

  • National Center for Biotechnology Information. (n.d.). Molecular Characterization of Propionyllysines in Non-histone Proteins.

  • National Center for Biotechnology Information. (n.d.). Lysine Propionylation Is a Prevalent Post-translational Modification in Thermus thermophilus.

  • PubMed. (n.d.). Molecular characterization of propionyllysines in non-histone proteins.

  • Synblock. (n.d.). CAS 132898-96-5 | 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Sources

Optimization

common side reactions in the synthesis of 1-propionyl-indoline-5-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-propionyl-indoline-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-propionyl-indoline-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused format to help you navigate common pitfalls, understand the underlying chemistry, and optimize your experimental outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the two key stages of the synthesis: the N-acylation of indoline and the subsequent chlorosulfonation of the N-acylated intermediate.

Category 1: N-Acylation of Indoline

The first stage involves the reaction of indoline with an acylating agent, typically propionyl chloride, to form 1-propionyl-indoline. While seemingly straightforward, several factors can lead to suboptimal results.

Q1: My yield for the N-acylation of indoline is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this step typically stem from two primary sources: incomplete reaction or degradation of the acylating agent.

  • Causality: Propionyl chloride is highly reactive and susceptible to hydrolysis.[1] Any moisture present in the solvent, glassware, or indoline starting material will rapidly convert the propionyl chloride to inactive propionic acid, which will not acylate the indoline under these conditions. Secondly, the reaction generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the nitrogen atom of the starting indoline, rendering it non-nucleophilic and halting the reaction.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents; if obtaining a fresh, sealed bottle is not possible, consider distilling the solvent over a suitable drying agent.

    • Use an Acid Scavenger: The most effective way to prevent the reaction from stalling is to include a non-nucleophilic base to neutralize the HCl as it forms. Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[2] A slight excess (e.g., 1.1 to 1.5 equivalents) is recommended.

    • Control Reaction Temperature: The reaction is exothermic. Add the propionyl chloride slowly to a cooled solution (0°C) of indoline and base to prevent potential side reactions and ensure controlled reaction kinetics. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.

Q2: I'm observing an unexpected byproduct in my crude N-acylation product. Could this be C-acylation?

A: While the nitrogen atom in indoline is the most nucleophilic site, competitive acylation at the aromatic ring is a theoretical possibility, though uncommon under standard N-acylation conditions.

  • Causality: The indole ring system is known for its high reactivity at the C3 position towards electrophiles.[3][4] Although indoline is not aromatic in the pyrrole ring, the benzene moiety can still undergo electrophilic substitution (Friedel-Crafts acylation) under certain conditions, typically requiring a Lewis acid catalyst (e.g., AlCl₃).[5] If you are not using a Lewis acid, C-acylation is highly unlikely.

  • Troubleshooting & Optimization:

    • Verify Your Reaction Conditions: Confirm that no Lewis acidic catalysts are being used. Standard N-acylation with an acid scavenger should be highly selective for the nitrogen.

    • Characterize the Byproduct: Use analytical techniques like NMR and Mass Spectrometry to identify the structure of the impurity. It is more likely to be a result of impurities in the starting indoline (e.g., residual indole) or a dimer formed under excessively harsh conditions.

    • Purify the Starting Material: If impurities are suspected, consider purifying the commercial indoline (e.g., by distillation) before use.

Category 2: Chlorosulfonation of 1-Propionyl-indoline

This step involves an electrophilic aromatic substitution on the electron-rich benzene ring of 1-propionyl-indoline using a strong electrophile, typically chlorosulfonic acid. This reaction is highly sensitive to conditions and technique.

Q3: After quenching the chlorosulfonation reaction, my product is a sticky, water-soluble solid that is very difficult to isolate and purify. What is happening?

A: This is the most common issue in this synthesis and is almost certainly due to the hydrolysis of the desired sulfonyl chloride product.

  • Causality: Sulfonyl chlorides are highly reactive electrophiles and are readily attacked by nucleophiles, including water.[2][6] The sulfonyl chloride (R-SO₂Cl) reacts with water to form the corresponding sulfonic acid (R-SO₃H). Sulfonic acids are non-volatile, often hygroscopic, and highly polar, making them difficult to extract from an aqueous phase and purify by standard chromatographic methods. The hydrolysis can occur during the reaction quench or workup if not performed under strictly anhydrous conditions.[7][8]

  • Troubleshooting & Optimization:

    • Quench with Care: The reaction must be quenched by pouring the reaction mixture slowly onto crushed ice or into an ice-water slurry with vigorous stirring. This method ensures that the product precipitates rapidly from the aqueous medium, minimizing its contact time with water and thus reducing the extent of hydrolysis.[8] The low temperature also slows the rate of hydrolysis.

    • Rapid Isolation: Do not delay the workup. Once the product has precipitated, it should be filtered immediately. Wash the collected solid with cold water to remove residual acid, but do so quickly.

    • Anhydrous Extraction: If the product does not precipitate cleanly, an alternative is to quench into ice and immediately extract with a water-immiscible organic solvent that does not react with the product, such as dichloromethane or ethyl acetate. The organic layer should then be dried thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q4: My NMR analysis indicates I have a mixture of two isomers. How can I improve the regioselectivity for the desired 5-sulfonyl chloride?

A: You are likely forming a mixture of the 5- and 7-sulfonyl chloride isomers.

  • Causality: The N-acyl-indoline system is an activated aromatic ring for electrophilic substitution. The nitrogen atom's lone pair donates electron density into the ring, directing incoming electrophiles to the ortho (C7) and para (C5) positions. The 5-position is sterically more accessible, and often the major product, but formation of the 7-isomer is a common competing side reaction.

  • Troubleshooting & Optimization:

    • Control Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Perform the addition of 1-propionyl-indoline to the chlorosulfonic acid at a very low temperature (e.g., -10°C to 0°C) and maintain this temperature throughout the reaction.

    • Solvent Effects: While chlorosulfonic acid is often used as both the reagent and solvent, using an inert co-solvent like dichloromethane at low temperatures can sometimes modulate reactivity and improve selectivity.

    • Purification: If a minor amount of the isomer is unavoidable, careful column chromatography on silica gel can be used to separate the 5- and 7-isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is typically effective.

Q5: The chlorosulfonation reaction turned dark brown or black, and I recovered very little product. How can I prevent this decomposition?

A: Significant charring indicates degradation of the organic material, which is common when using a powerful and highly corrosive reagent like chlorosulfonic acid.[9]

  • Causality: Chlorosulfonic acid is not only a sulfonating agent but also a strong dehydrating and oxidizing agent. If the reaction temperature is too high or the addition of the substrate is too fast, localized "hot spots" can form, leading to uncontrolled side reactions and decomposition.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. The reaction vessel must be efficiently cooled in an ice-salt or dry ice-acetone bath.

    • Reverse Addition: Instead of adding the chlorosulfonic acid to the indoline derivative, it is much safer and more controllable to add the 1-propionyl-indoline slowly and portion-wise (or as a solution in a minimal amount of inert solvent) to a stirred, pre-cooled vessel of excess chlorosulfonic acid. This ensures the electrophile is always in excess and helps dissipate the heat of reaction more effectively.

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction's progress (e.g., by TLC, if a suitable workup and spotting procedure is developed) and quench it as soon as the starting material is consumed.

Q6: My final product, 1-propionyl-indoline-5-sulfonyl chloride, appears to degrade upon storage. What are the best practices for handling and storage?

A: Sulfonyl chlorides are inherently reactive and have limited long-term stability, especially if not pure.[10]

  • Causality: The primary degradation pathway is hydrolysis from atmospheric moisture.[10] Trace amounts of residual acid from the synthesis can also catalyze decomposition.

  • Best Practices:

    • Thorough Drying: Ensure the final product is completely free of water and residual solvents before storage. Drying under high vacuum is recommended.

    • Inert Atmosphere: Store the purified compound in a sealed vial under an inert atmosphere (argon or nitrogen).

    • Low Temperature: Store the vial in a freezer (-20°C) to significantly slow the rate of any potential decomposition reactions.

    • Use Promptly: It is best practice to use the 1-propionyl-indoline-5-sulfonyl chloride as soon as possible after its synthesis and purification.

Summary of Common Side Reactions and Solutions
Reaction Stage Side Reaction / Issue Primary Cause(s) Recommended Solution(s)
N-Acylation Low YieldHydrolysis of propionyl chloride; Protonation of indoline starting material.Use anhydrous conditions; Add a non-nucleophilic base (e.g., triethylamine).
C-Acylation ByproductPresence of a Lewis acid catalyst (uncommon).Avoid Lewis acids; Use standard N-acylation conditions with an acid scavenger.
Chlorosulfonation Product HydrolysisExposure to water during reaction quench or workup.Quench reaction by pouring onto crushed ice; Isolate product quickly; Use anhydrous extraction solvents.
Isomer FormationCompeting electrophilic attack at the C7 position.Maintain low reaction temperature (-10°C to 0°C); Purify by column chromatography.
Decomposition/CharringReaction temperature too high; Poor heat dissipation.Use strict temperature control; Employ "reverse addition" (add substrate to acid); Limit reaction time.
Product Storage DegradationHydrolysis from atmospheric moisture.Store under an inert atmosphere at low temperature (-20°C); Use promptly after synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-Propionyl-indoline
  • Preparation: Dry a round-bottom flask and magnetic stir bar in an oven and cool under a nitrogen atmosphere.

  • Reaction Setup: To the flask, add indoline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the cooled, stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting indoline.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-propionyl-indoline, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-Propionyl-indoline-5-sulfonyl chloride

CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves).

  • Preparation: Dry a round-bottom flask and magnetic stir bar in an oven and cool under a nitrogen atmosphere.

  • Reagent Setup: In the fume hood, add chlorosulfonic acid (approx. 5-10 eq) to the flask. Cool the flask to -10°C using a dry ice/acetone or ice/salt bath.

  • Substrate Addition (Reverse Addition): Add the purified 1-propionyl-indoline (1.0 eq) slowly and portion-wise to the vigorously stirred, cooled chlorosulfonic acid. Maintain the internal temperature below 0°C at all times.

  • Reaction: Once the addition is complete, allow the mixture to stir at low temperature (e.g., 0°C) for 1-2 hours. Monitor the reaction by taking a small aliquot, quenching it carefully in ice/bicarbonate, extracting with ethyl acetate, and analyzing by TLC.

  • Quench: Prepare a large beaker of crushed ice. Once the reaction is complete, pour the reaction mixture slowly and carefully onto the crushed ice with vigorous stirring. A white or off-white solid should precipitate.

  • Isolation: Immediately filter the resulting slurry through a Büchner funnel.

  • Washing: Quickly wash the collected solid with a small amount of ice-cold deionized water to remove residual acids.

  • Drying: Press the solid as dry as possible on the filter. Transfer the solid to a desiccator and dry thoroughly under high vacuum to yield the final product, 1-propionyl-indoline-5-sulfonyl chloride.

Reaction and Pathway Diagrams

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Chlorosulfonation Indoline Indoline AcylIntermediate 1-Propionyl-indoline Indoline->AcylIntermediate DCM, 0°C to RT PropionylChloride Propionyl Chloride + Et3N PropionylChloride->AcylIntermediate FinalProduct 1-Propionyl-indoline-5-sulfonyl chloride AcylIntermediate->FinalProduct <0°C, Reverse Addition ChlorosulfonicAcid Chlorosulfonic Acid (HSO3Cl) ChlorosulfonicAcid->FinalProduct

Caption: Overall workflow for the two-step synthesis of the target compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Competing Side Reactions Start 1-Propionyl-indoline DesiredProduct 5-Sulfonyl Chloride (Major Product) Start->DesiredProduct + HSO3Cl (C5 Attack) Isomer 7-Sulfonyl Chloride (Isomeric Impurity) Start->Isomer + HSO3Cl (C7 Attack) Hydrolysis 5-Sulfonic Acid (Hydrolysis Product) DesiredProduct->Hydrolysis + H2O (Workup/Storage)

Caption: Key competing pathways in the chlorosulfonation step.

References
  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
  • Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Available at: [Link]

  • King, J. F., & Lee, T. M. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sundberg, R. J., & Russell, H. F. (1973). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Available at: [Link]

  • Inman, C. E., & Moody, C. J. (1986). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Terashima, M., & Fujioka, M. (1982). A direct N-acylation of indole with carboxylic acids. Heterocycles. Available at: [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). Propionyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Cremlyn, R. J., et al. (1990). The Reaction of Chlorosulfonic Acid with Benzalacetone and Benzalpinacolone. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

Sources

Troubleshooting

preventing hydrolysis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride during reaction

Welcome to the technical support center for 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this reactive intermediate. Our goal is to empower you with the knowledge to anticipate and prevent common issues, particularly hydrolysis, ensuring the success of your experiments.

Understanding the Challenge: The Hydrolysis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a valuable reagent in organic synthesis, frequently employed for the preparation of sulfonamides. However, its sulfonyl chloride functional group is highly electrophilic and susceptible to hydrolysis, which can significantly reduce reaction yields and complicate purification. This guide will delve into the mechanisms of hydrolysis and provide actionable strategies to mitigate this undesired side reaction.

The susceptibility of a sulfonyl chloride to hydrolysis is influenced by both electronic and steric factors. Electron-withdrawing substituents on the aromatic ring can increase the rate of hydrolysis by making the sulfur atom more electrophilic.[1] In the case of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, the electronic contribution of the N-propionyl-indoline moiety plays a crucial role in its reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction with 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is showing a low yield of the desired sulfonamide and a significant amount of a water-soluble byproduct. What is happening?

This is a classic sign of sulfonyl chloride hydrolysis. The water-soluble byproduct is likely the corresponding sulfonic acid, formed by the reaction of your sulfonyl chloride with trace amounts of water in your reaction medium.

Troubleshooting Steps:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use freshly distilled solvents or solvents from a solvent purification system. Dry all reagents, including the amine nucleophile and any bases, thoroughly.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Choice of Base: Use a non-nucleophilic, anhydrous base. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure the base is dry.

  • Reaction Temperature: Lowering the reaction temperature can often slow down the rate of hydrolysis more than the rate of the desired sulfonamide formation.

FAQ 2: I am performing the reaction in a protic solvent. How can I minimize hydrolysis?

While aprotic solvents are generally preferred, some reactions necessitate the use of protic solvents. In such cases, specific strategies can be employed to favor the desired reaction over hydrolysis.

Recommended Strategy: Schotten-Baumann Conditions

The Schotten-Baumann reaction conditions are specifically designed for acylation reactions in the presence of water.[2][3] This technique utilizes a biphasic system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base solution (like sodium hydroxide).

  • Principle: The sulfonyl chloride remains primarily in the organic phase, while the amine can be present in both phases. The reaction occurs at the interface or in the organic phase. The aqueous base neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.[4] The limited miscibility of the sulfonyl chloride in the aqueous phase reduces the rate of hydrolysis.

In-Depth Technical Guides

Guide 1: Implementing Anhydrous Reaction Conditions

This protocol outlines the best practices for setting up a reaction to minimize hydrolysis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Experimental Protocol: General Anhydrous Reaction Setup

  • Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.

  • Solvent Preparation: Use anhydrous solvents. If not using a solvent purification system, solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents) and distilled under an inert atmosphere.

  • Reagent Handling: 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a solid and should be handled in a glovebox or under a positive pressure of inert gas.[5] Other solid reagents should be dried in a vacuum oven. Liquid reagents should be handled via syringe.

  • Reaction Assembly: Assemble the reaction apparatus while flushing with an inert gas. Use septa and needles for the addition of liquid reagents.

Visualization of Anhydrous Reaction Setup

G Anhydrous Reaction Workflow A Oven/Flame-Dried Glassware C Reaction Assembly under Inert Gas A->C B Anhydrous Solvents & Reagents B->C D Addition of Reagents via Syringe/Cannula C->D E Reaction Monitoring (TLC, LC-MS) D->E

Caption: Workflow for setting up an anhydrous reaction.

Guide 2: Utilizing Phase-Transfer Catalysis

For reactions where a biphasic system is necessary but the reaction rate is slow, phase-transfer catalysis (PTC) can be a powerful tool to accelerate the desired sulfonamide formation while still minimizing hydrolysis.[6]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the amine nucleophile (or its deprotonated form) from the aqueous phase to the organic phase where the sulfonyl chloride resides.[7] This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.

Table 1: Common Phase-Transfer Catalysts

Catalyst NameAbbreviationStructure
Tetrabutylammonium bromideTBAB(C₄H₉)₄N⁺Br⁻
Benzyltriethylammonium chlorideBTEAC(C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻

Experimental Protocol: Sulfonamide Synthesis using PTC

  • To a stirred solution of the amine in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of a base (e.g., Na₂CO₃).

  • Add a catalytic amount (1-5 mol%) of the phase-transfer catalyst (e.g., TBAB).

  • Slowly add a solution of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride in the same organic solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.

Guide 3: Employing Scavenger Resins for Work-up

In cases where excess amine or unreacted sulfonyl chloride remains, purification can be challenging. Scavenger resins offer a simple and effective method for purification by selectively binding to the excess reagents.[8][9]

Table 2: Scavenger Resins for Reaction Clean-up

Resin TypeFunctional GroupScavenges
Isocyanate Resin-NCOExcess primary and secondary amines
Aminomethyl Resin-CH₂NH₂Excess sulfonyl chloride

Visualization of Scavenger Resin Workflow

G Scavenger Resin Purification A Crude Reaction Mixture B Add Scavenger Resin(s) A->B C Stir/Shake B->C D Filter C->D E Purified Product in Solution D->E

Caption: Purification workflow using scavenger resins.

Alternative Strategies

When hydrolysis remains a persistent issue, consider alternative synthetic routes that avoid the use of the highly reactive sulfonyl chloride.

  • Sulfonyl Fluorides: Sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts but still sufficiently reactive towards amines.

  • DABSO as an SO₂ Source: 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used as a solid surrogate for sulfur dioxide in the synthesis of sulfonamides from organometallic reagents and amines, offering a milder alternative to sulfonyl chlorides.[8]

References

  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450.
  • Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
  • Eid, N., Karamé, I., & Andrioletti, B. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. European Journal of Organic Chemistry, 2018(36), 5016–5022.
  • Gnedin, B. G., & Ivanov, S. N. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • Eid, N., Karamé, I., & Andrioletti, B. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. Request PDF. Retrieved from [Link]

  • Park, J. H., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, 7(12), 2841–2843.
  • Guthrie, J. P. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(13), 6467–6479.
  • de la Torre, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Christiansen, M. N., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 297-326). The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

  • Wang, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
  • Bentley, T. W., & Jones, R. O. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3114-3124.
  • Zhang, W., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters, 26(15), 3295–3300.
  • Chen, B., et al. (2022). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 24(1), 229–234.
  • Wang, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]

  • Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Workup and Purification for Reactions Involving 1-Propionyl-indoline-5-sulfonyl Chloride

This guide provides a comprehensive framework for researchers, chemists, and process development professionals to effectively remove unreacted 1-propionyl-indoline-5-sulfonyl chloride from a reaction mixture. The princip...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and process development professionals to effectively remove unreacted 1-propionyl-indoline-5-sulfonyl chloride from a reaction mixture. The principles and protocols detailed herein are grounded in established organic chemistry practices and are designed to ensure high product purity and yield.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the workup of reactions utilizing 1-propionyl-indoline-5-sulfonyl chloride, such as in the synthesis of sulfonamides or sulfonate esters.

Q1: My post-workup analysis (NMR/LC-MS) consistently shows contamination with the starting sulfonyl chloride. My standard aqueous wash isn't working. Why?

A1: This is a frequent challenge. Aromatic sulfonyl chlorides, like the indoline derivative , can exhibit significant hydrolytic stability, meaning they react slowly with water alone.[1] A simple water wash is often insufficient for complete removal. The low solubility of the organic sulfonyl chloride in the aqueous phase limits the rate of hydrolysis.

Troubleshooting Steps:

  • Incorporate a Basic Wash: Instead of neutral water, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[2][3][4] The base catalyzes the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is then deprotonated to form a highly water-soluble sodium sulfonate salt, ensuring its efficient extraction into the aqueous phase.[3]

  • Increase Contact Time: When performing the basic wash, stir the biphasic mixture vigorously for an extended period (30-60 minutes) to maximize interfacial contact and promote complete hydrolysis.[1]

  • Pre-Quench with a Nucleophile: Before the aqueous workup, add a small amount of a simple nucleophile like aqueous ammonia or methanol to the cooled reaction mixture.[1] This will rapidly convert the highly reactive sulfonyl chloride into a more polar sulfonamide or methyl sulfonate ester, respectively. These derivatives often have different chromatographic properties than the desired product, simplifying final purification.[1][3]

Q2: How can I monitor the reaction to confirm that the sulfonyl chloride has been consumed before starting the workup?

A2: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction's progress.[2][5][6][7]

Monitoring Protocol:

  • Prepare the TLC Plate: On a silica gel plate, spot three lanes:

    • Lane 1 (Reference): A diluted sample of your starting material, 1-propionyl-indoline-5-sulfonyl chloride.

    • Lane 2 (Co-spot): Spot the reference material first, then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): A sample (aliquot) from your reaction mixture.

  • Develop and Visualize: Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots using a UV lamp.

  • Interpretation: The reaction is complete when the spot corresponding to the starting sulfonyl chloride in the "Reaction" lane has completely disappeared.[6][7] The co-spot lane helps to unambiguously confirm the identity of the starting material spot. A new spot, corresponding to your desired product, should become prominent.

Q3: I observed a persistent emulsion during the liquid-liquid extraction. How can I break it?

A3: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present.

Resolution Strategies:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine).[8] The increased ionic strength of the aqueous phase helps to break up the emulsion by increasing the density of the aqueous layer.

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel several times to mix the layers.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the scale allows, centrifuging the mixture is a highly effective method for separating the layers.

Q4: When should I consider using a scavenger resin instead of a traditional aqueous workup?

A4: Scavenger resins are an excellent alternative under specific circumstances.[1][2][3]

Use a Scavenger Resin When:

  • Your desired product is sensitive to water or basic/acidic conditions.

  • You are running many reactions in parallel (e.g., in a library synthesis) and want to avoid time-consuming liquid-liquid extractions.

  • The sulfonyl chloride is particularly unreactive towards hydrolysis, making aqueous workup ineffective.

Amine-based resins (e.g., tris(2-aminoethyl)amine bound to polystyrene) are highly effective. The unreacted sulfonyl chloride is covalently bound to the resin as a sulfonamide. The resin is then simply removed by filtration, leaving a much cleaner crude product in the filtrate.[2][3]

Section 2: The Chemistry of Sulfonyl Chloride Removal

The successful removal of unreacted 1-propionyl-indoline-5-sulfonyl chloride hinges on converting it from a relatively nonpolar, organic-soluble species into a highly polar, water-soluble one. The electrophilic sulfur atom of the sulfonyl chloride group is the key to this transformation.

A basic aqueous workup is the most common and cost-effective method. The process involves two key chemical steps:

  • Hydrolysis: The sulfonyl chloride reacts with water to form the corresponding sulfonic acid and hydrochloric acid (HCl). This reaction can be slow.

  • Neutralization: A base, such as sodium bicarbonate, is added. It neutralizes the acidic byproducts (HCl and the newly formed sulfonic acid), converting the sulfonic acid into its sodium sulfonate salt (-SO₃⁻Na⁺). This ionic salt is highly soluble in the aqueous layer and is thus easily separated from the desired organic product.

G cluster_aqueous Aqueous Phase SM 1-Propionyl-indoline-5-sulfonyl chloride (R-SO2Cl) Organic Soluble Salt Sodium Sulfonate Salt (R-SO3- Na+) Water Soluble SM->Salt Hydrolysis & Neutralization Product Desired Product (e.g., R-SO2-Nuc) Organic Soluble Base Aqueous Base (e.g., NaHCO3) G start Completed Reaction Mixture cool 1. Cool to 0 °C start->cool quench 2. Quench with sat. NaHCO3 (aq) cool->quench extract 3. Liquid-Liquid Extraction quench->extract wash 4. Wash Organic Layer (H2O, Brine) extract->wash dry 5. Dry over MgSO4 or Na2SO4 wash->dry concentrate 6. Filter and Concentrate dry->concentrate purify 7. Purify (Chromatography/ Recrystallization) concentrate->purify end_node Pure Product purify->end_node

Sources

Troubleshooting

Technical Support Center: Optimizing Sulfonamide Formation with Sterically Hindered Amines

Welcome to the technical support center for a perennially challenging transformation: the synthesis of sulfonamides from sterically hindered amines. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a perennially challenging transformation: the synthesis of sulfonamides from sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and unlock high-yielding pathways to these critical motifs. Here, we move beyond standard textbook procedures to offer field-proven insights, troubleshooting strategies, and validated protocols.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common high-level issues encountered during the synthesis of sterically hindered sulfonamides.

Question 1: I am observing very low to no yield when reacting a bulky secondary amine with a standard sulfonyl chloride (e.g., Ts-Cl) using pyridine in DCM. What is the primary cause?

Answer: The confluence of two factors is the likely culprit: low nucleophilicity and severe steric hindrance. A bulky amine, such as diisopropylamine or a hindered aniline, presents a nitrogen atom that is both electronically poor and physically shielded. Standard conditions, like pyridine in dichloromethane (DCM), are often insufficient to overcome the high activation energy barrier for the reaction to proceed efficiently.[1][2] The lone pair on the nitrogen simply cannot effectively attack the electrophilic sulfur center of the sulfonyl chloride.

Question 2: What are the first troubleshooting steps I should take when my initial attempt fails?

Answer: Before resorting to a complete redesign of your synthetic route, consider these initial modifications:

  • Increase Reaction Temperature: Many sulfonylation reactions are performed at room temperature out of habit. For hindered substrates, providing thermal energy can be sufficient to overcome the activation barrier. Refluxing in a higher-boiling solvent like acetonitrile, toluene, or 1,4-dioxane is a logical first step.[1] Microwave irradiation can also dramatically accelerate these reactions, often reducing multi-hour reflux times to mere minutes.[3][4][5]

  • Change the Base: Pyridine acts as both a base and a nucleophilic catalyst, but it may not be basic enough, and its catalytic activity can be hampered by sterics. Switch to a stronger, non-nucleophilic, and sterically hindered base.[6][7][8] Good options include N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] These bases will effectively scavenge the HCl byproduct without competing as a nucleophile.

  • Incorporate a Hyper-nucleophilic Catalyst: If a simple base change is ineffective, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can be transformative.[9][10] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is a much more potent electrophile and more susceptible to attack by the hindered amine.[9]

In-Depth Troubleshooting Guide
Problem: Persistent Low or No Conversion Despite Elevated Temperature and Stronger Bases

If the initial troubleshooting steps fail, a more fundamental change in strategy is required. The issue likely lies with the reactivity of your coupling partners.

Possible Cause 1: Insufficiently Reactive Sulfonylating Agent

The S-Cl bond in a sulfonyl chloride is reactive, but perhaps not reactive enough for your specific substrate.

  • Solution A: Switch to Sulfonyl Fluorides (R-SO₂F) with Lewis Acid Activation. Sulfonyl fluorides are significantly more stable than sulfonyl chlorides, making them easier to handle and store, especially for complex or heteroaromatic systems.[11][12] While they are inherently less reactive, their reactivity can be dramatically "switched on" by a suitable Lewis acid catalyst.[13][14] Calcium triflimide [Ca(NTf₂)₂] has proven particularly effective, activating the sulfonyl fluoride towards nucleophilic attack by a wide array of hindered amines.[14][15]

    • Mechanism Insight: The Lewis acidic calcium cation is believed to coordinate to the sulfonyl oxygens and the fluoride atom, increasing the electrophilicity of the sulfur center and facilitating the nucleophilic attack by the amine.[14]

  • Solution B: Utilize Highly Activated Esters. Pentafluorophenyl (PFP) sulfonate esters are stable, crystalline solids that serve as excellent alternatives to sulfonyl chlorides.[1] They react cleanly with amines, and the pentafluorophenol byproduct is easily removed. This method is particularly amenable to microwave-assisted synthesis, which can drive the reaction to completion quickly.[4]

Possible Cause 2: Extremely Low Nucleophilicity of the Amine

For particularly electron-deficient or sterically demanding amines, even activated sulfonylating agents may not be sufficient.

  • Solution: Alternative Synthetic Pathways Bypassing Sulfonyl Halides. When the classic S-N bond formation is failing, it's time to consider entirely different approaches.

    • The Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of a sulfonamide with a primary or secondary alcohol under mild, dehydrative conditions.[16] If your target molecule can be disconnected retrosynthetically in this manner (i.e., you can form the S-N bond first with a less hindered amine and then append the bulky group via a Mitsunobu reaction), this can be an excellent strategy.[17] The reaction proceeds via an SN2 mechanism with complete inversion of configuration at the alcohol's stereocenter.[16]

    • Oxidative Coupling of Thiols and Amines: A variety of modern methods allow for the direct coupling of thiols (or their precursors) with amines under oxidative conditions, completely bypassing the need for hazardous sulfonyl chlorides.[18][19] These methods often employ transition metal catalysts (e.g., copper) or iodine-based oxidants.[18][20]

Data & Protocols
Table 1: Comparative Guide to Sulfonylation Reagents & Conditions
MethodSulfonylating AgentCatalyst / AdditiveBaseTypical SolventsKey AdvantagesCommon Limitations
Standard Sulfonyl Chloride (R-SO₂Cl)None or PyridinePyridine, TEADCM, ChloroformReadily available starting materialsFails with hindered amines; R-SO₂Cl can be unstable.[2][21]
Catalytic Sulfonyl Chloride (R-SO₂Cl)DMAP (0.1 - 0.2 eq.)DIPEA, DBUAcetonitrile, THFOvercomes moderate steric hindrance; faster reactions.[9]May fail with extremely hindered substrates.
Lewis Acid Activation Sulfonyl Fluoride (R-SO₂F)Ca(NTf₂)₂ (1.0 eq.)Et₃Nt-AmylOH, MeCNExcellent for hindered amines; R-SO₂F are very stable.[14][22]Requires stoichiometric Lewis acid; higher cost.
Microwave Assist PFP-Sulfonate EsterNoneDIPEA1,4-DioxaneVery fast reaction times (minutes); high yields.[4]Requires microwave reactor; PFP esters not always available.
Alternative Pathway Alcohol + SulfonamidePPh₃, DIAD/DEADN/ATHF, TolueneMild conditions; forms S-N bond indirectly; inverts stereochemistry.[16][23]Stoichiometric phosphine oxide byproduct can complicate purification.
Experimental Protocol 1: DMAP-Catalyzed Sulfonylation of a Hindered Amine

This protocol describes a general procedure for the sulfonylation of a sterically hindered secondary amine using DMAP as a catalyst.

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.0 eq.), N,N-Diisopropylethylamine (DIPEA, 1.5 eq.), and 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

  • Dissolve the components in anhydrous acetonitrile (approx. 0.2 M concentration relative to the amine).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the sulfonyl chloride solution dropwise to the stirred amine mixture over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish at room temperature, gently heat to 50-80 °C until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2: Ca(NTf₂)₂-Activated Coupling with a Sulfonyl Fluoride

This protocol provides a method for coupling challenging substrates using a sulfonyl fluoride.[14]

  • To a dry vial, add the sulfonyl fluoride (1.0 eq.), the hindered amine (1.0 eq.), calcium triflimide [Ca(NTf₂)₂] (1.0 eq.), and triethylamine (1.0 eq.).

  • Add tert-amyl alcohol (t-AmylOH) to achieve a concentration of 0.2 M.

  • Seal the vial and place it in a preheated heating block at 60 °C.

  • Stir the reaction for 24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (2x) and then with brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process
Troubleshooting Workflow

This diagram outlines a logical decision-making process for optimizing the reaction.

Troubleshooting_Workflow Start Reaction Failed: Low/No Yield Temp Increase Temperature? (Reflux / Microwave) Start->Temp Base Change Base? (DIPEA / DBU) Temp->Base No Improvement Success Success! Temp->Success Improved Catalyst Add Catalyst? (DMAP) Base->Catalyst No Improvement Base->Success Improved Reagent Change Sulfonylating Agent? (R-SO2F + Lewis Acid) Catalyst->Reagent No Improvement Catalyst->Success Improved Pathway Change Synthetic Pathway? (Mitsunobu / Oxidative Coupling) Reagent->Pathway No Improvement Reagent->Success Improved Pathway->Success Improved DMAP_Cycle cluster_cycle Catalytic Cycle RSO2Cl R-SO₂Cl Intermediate [R-SO₂-DMAP]⁺ Cl⁻ (Activated Intermediate) RSO2Cl->Intermediate + DMAP DMAP DMAP Product R-SO₂-NR'₂ Intermediate->Product + R'₂NH HinderedAmine R'₂NH (Hindered Amine) HinderedAmine->Intermediate Nucleophilic Attack Product->DMAP - HCl (Regenerates DMAP)

Caption: DMAP catalytic cycle for sulfonamide synthesis.

References
  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 2014.

  • Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur‐Containing Building Blocks. The Chemical Record, 2024.

  • Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. BenchChem, 2025.

  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. BenchChem, 2025.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry, 2024.

  • Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur-Containing Building Blocks. PubMed, 2023.

  • Synthesis of Sulfonamides. Royal Society of Chemistry, 2016.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2022.

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC, NIH, 2018.

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 2008.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 2021.

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate.

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC, NIH, 2017.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2023.

  • Overcoming common challenges in the synthesis of sulfonamide derivatives. BenchChem, 2025.

  • Microwave-Assisted Sulfamide Synthesis. MDPI.

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.

  • Non-nucleophilic base. Wikipedia.

  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate, 2022.

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications, 2024.

  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State University.

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. University of Nevada, Las Vegas, 2017.

  • Microwave-assisted synthesis of sulfonamides. ResearchGate.

  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. R Discovery, 2008.

  • Non-nucleophilic base. Grokipedia.

  • Mitsunobu reaction. Organic-Synthesis.com.

  • Synthesis of Functionalised Sulfonamides via Microwave Assisted Displacement of PFP‐Sulfonates with Amines. Sci-Hub, 2004.

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Sci-Hub.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry, 2025.

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, 2025.

  • Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. ResearchGate.

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 2002.

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 2024.

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI, 2026.

  • A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides. BenchChem, 2025.

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC, NIH.

  • Non-nucleophilic bases – Knowledge and References. Taylor & Francis.

  • Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. YouTube, 2020.

  • Organic Chemistry - DMAP Synthesis Mechanism. YouTube, 2021.

Sources

Optimization

Technical Support Center: Stability of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-propionyl-2,3-dihydro-1H-indole-5-s...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. It addresses common questions and troubleshooting scenarios related to the compound's stability in various solvents, ensuring experimental success through a foundational understanding of its chemical reactivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and use of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Q1: What is the primary cause of degradation for 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride?

A: The primary degradation pathway is solvolysis, most commonly hydrolysis, from nucleophilic attack on the highly electrophilic sulfur atom.[1][2] The sulfonyl chloride functional group (R-SO₂Cl) is highly susceptible to reaction with nucleophiles, including water, alcohols, and even amines.[3] Contact with water, present as a reagent or as atmospheric moisture, will rapidly convert the sulfonyl chloride into the corresponding and generally unreactive 1-propionyl-2,3-dihydro-1H-indole-5-sulfonic acid, which is often an undesired byproduct.[1][3]

Q2: What are the recommended solvents for reactions involving this compound?

A: The choice of solvent is critical to preserving the integrity of the sulfonyl chloride. Anhydrous aprotic solvents are strongly recommended. Common and effective choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Toluene

It is imperative that these solvents are rigorously dried before use to minimize the risk of hydrolysis.[1]

Q3: How should I properly store this reagent to ensure its long-term stability?

A: Proper storage is essential to prevent degradation. The compound should be stored in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere, such as nitrogen or argon.[4][5] It should be kept in a cool, dry, and dark place, with refrigeration at 2-8°C being ideal to minimize decomposition over time.[5]

Q4: My sulfonyl chloride reagent has developed a yellow or dark color upon storage. Is it still usable?

A: Discoloration often indicates decomposition.[6] Sulfonyl chlorides can degrade, potentially releasing hydrogen chloride and sulfur dioxide, which can lead to the formation of colored impurities. While a slight change in color might not significantly affect all reactions, significant darkening suggests a lower concentration of the active reagent and the presence of impurities.[6] For sensitive applications requiring high purity and accurate stoichiometry, using a fresh or purified batch of the reagent is highly recommended to ensure reproducibility and high yields.

Q5: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH) in my reaction?

A: Using protic solvents like alcohols is generally not recommended unless the intended reaction is to form a sulfonate ester. Alcohols are effective nucleophiles and will react with the sulfonyl chloride in a process called alcoholysis to yield the corresponding methyl or ethyl sulfonate ester.[3][7] If your goal is to react the sulfonyl chloride with a different nucleophile, such as an amine to form a sulfonamide, the alcohol solvent will compete with your desired nucleophile, leading to a mixture of products and reduced yield of the target molecule.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to common problems encountered during syntheses involving 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Issue 1: Low or No Yield of the Desired Product
  • Potential Cause: Degradation of the sulfonyl chloride starting material before or during the reaction.

  • Scientific Rationale: The most frequent cause of low yields in reactions like sulfonamide synthesis is the premature hydrolysis of the sulfonyl chloride starting material into its sulfonic acid form.[1] This inactive sulfonic acid will not participate in the desired reaction, effectively reducing the amount of active reagent available.

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous solvent system.[1]

    • Utilize an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

    • Verify Reagent Quality: If the reagent is old or has been improperly stored, its purity may be compromised. Consider purifying the sulfonyl chloride by recrystallization (if solid) or using a fresh bottle.

    • Control Reaction Temperature: While many reactions are robust, excessive heat can accelerate decomposition. Follow the recommended temperature profile for your specific transformation.

Issue 2: Significant Formation of Sulfonic Acid Byproduct Identified During Workup or Analysis
  • Potential Cause: Introduction of water into the reaction mixture.

  • Scientific Rationale: The presence of a sulfonic acid byproduct, confirmed by techniques like LC-MS or NMR, is a definitive indicator of hydrolysis.[8] This can happen through contaminated solvents, reagents, or exposure to the atmosphere.

  • Solutions:

    • Check All Reagents for Water Content: Ensure that all starting materials, especially amine solutions or bases, are anhydrous. If using a liquid amine, consider distilling it before use. If using a solid amine salt, ensure it has been thoroughly dried.

    • Optimize Reagent Addition: Add reagents via syringe or cannula under a positive pressure of inert gas. Avoid opening the reaction flask to the air, especially for extended periods.

    • Use a Scavenging Base: In sulfonamide synthesis, a non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl byproduct.[1] Using an aqueous base like sodium hydroxide under standard conditions (non-Schotten-Baumann) will dramatically increase the rate of hydrolysis.[1]

Section 3: Data Summary & Visualization

Table 1: Qualitative Stability of Sulfonyl Chlorides in Common Laboratory Solvents
Solvent ClassSpecific SolventStability/Reactivity with Sulfonyl ChlorideKey Considerations
Protic Water (H₂O)Highly Reactive Rapidly hydrolyzes to sulfonic acid.[3]
Methanol (MeOH), Ethanol (EtOH)Highly Reactive Reacts to form sulfonate esters (solvolysis).[9][10]
Aprotic Polar Acetonitrile (ACN)Stable (if anhydrous) Excellent choice for many reactions. Must be rigorously dried.
N,N-Dimethylformamide (DMF)Generally Stable (if anhydrous) Can promote some side reactions at elevated temperatures.
Dimethyl sulfoxide (DMSO)Use with Caution Potential for oxidation or other side reactions at high temperatures.
Aprotic Nonpolar Dichloromethane (DCM)Stable (if anhydrous) A common and reliable solvent for sulfonyl chloride chemistry.[1]
Tetrahydrofuran (THF)Stable (if anhydrous) Must be free of peroxides and water.[1]
TolueneStable (if anhydrous) Good for reactions requiring higher temperatures.
Diagram 1: Primary Degradation Pathway of Sulfonyl Chlorides

G RSO2Cl 1-Propionyl-2,3-dihydro-1H- indole-5-sulfonyl Chloride Intermediate Trigonal Bipyramidal Intermediate RSO2Cl->Intermediate Nucleophilic Attack NuH Nucleophilic Solvent (e.g., H₂O, R'OH) NuH->Intermediate Product Degradation Product (Sulfonic Acid or Sulfonate Ester) Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 1-Propionyl-indoline-5-sulfonyl Chloride Synthesis

Welcome to the technical support center for the synthesis of 1-propionyl-indoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-propionyl-indoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during this critical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to ensure the quality, safety, and efficacy of your intermediates and final products.

Introduction: The Challenge of Purity in Synthesis

1-Propionyl-indoline-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical agents. Its inherent reactivity, while synthetically useful, also presents challenges in controlling and characterizing impurities.[1] Understanding the potential impurity landscape is paramount for robust process development and regulatory compliance. This guide will equip you with the knowledge to identify, quantify, and mitigate common impurities encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of 1-propionyl-indoline-5-sulfonyl chloride?

A1: Impurities can arise from starting materials, side reactions during the propionylation or chlorosulfonation steps, and degradation of the product. Key impurity classes include:

  • Starting Material-Related Impurities: Unreacted indoline or propionyl chloride.

  • Process-Related Impurities (Byproducts):

    • Di-sulfonated species: Formed if the chlorosulfonation is too aggressive.

    • Isomeric impurities: Sulfonation at other positions on the indoline ring.

    • Hydrolysis products: The corresponding sulfonic acid, formed by reaction with trace moisture.

    • Over-acylated or under-acylated species: Resulting from incomplete or excessive propionylation.

  • Degradation Products: The sulfonyl chloride group is susceptible to hydrolysis and other degradation pathways, especially under non-optimal storage conditions.[2]

Q2: My reaction mixture is showing a persistent color. What could be the cause?

A2: A color change, often to yellow or brown, can indicate the formation of impurities. In some sulfonylation reactions, a color change from intense yellow to colorless can signify a successful reaction, while a persistent yellow may indicate low yield. This could be due to side reactions or the presence of unreacted starting materials. It is crucial to monitor the reaction progress using techniques like TLC or HPLC to correlate color changes with product formation and impurity profiles.

Q3: I'm observing an unexpected peak in my HPLC chromatogram. How do I go about identifying it?

A3: Identifying unknown peaks is a multi-step process. Start by considering the potential impurities listed in Q1. Then, employ hyphenated techniques for structural elucidation. LC-MS/MS is a powerful tool for obtaining molecular weight and fragmentation data.[3] For a more detailed structural analysis, techniques like LC-NMR can be invaluable. Comparing the retention time and spectral data with synthesized standards of suspected impurities can confirm their identity.

Q4: How can I minimize the formation of the sulfonic acid impurity?

A4: The sulfonic acid impurity arises from the hydrolysis of the sulfonyl chloride. To minimize its formation, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Quenching the reaction with cold water and immediate extraction into an organic solvent can also help limit hydrolysis.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and analysis of 1-propionyl-indoline-5-sulfonyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Propionyl-indoline-5-sulfonyl Chloride Incomplete propionylation of indoline.Optimize reaction time, temperature, and stoichiometry of propionyl chloride. Monitor reaction progress by TLC or HPLC.
Inefficient chlorosulfonation.Ensure the use of a sufficient excess of chlorosulfonic acid. Control the reaction temperature carefully, as high temperatures can lead to degradation.
Degradation of the product during workup.Perform the workup at low temperatures and minimize exposure to moisture. Use pre-cooled solvents for washing and extraction.[4]
Multiple Spots on TLC / Peaks in HPLC Presence of multiple impurities (isomers, byproducts).Review the reaction conditions. Sub-optimal temperatures or reaction times can lead to side reactions. Purify the crude product using column chromatography.
Degradation of the sample during analysis.For GC analysis, derivatization to a more stable sulfonamide may be necessary.[6] Ensure the use of fresh, high-purity solvents for chromatography.
Inconsistent Analytical Results Instability of the sulfonyl chloride.Prepare samples for analysis immediately before injection. Store the bulk material under an inert atmosphere at low temperatures (2-8°C).[7]
Method variability.Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.[8][9]

Analytical Workflows for Impurity Characterization

Accurate characterization of impurities is crucial for quality control.[10][11] Below are recommended analytical workflows.

Workflow for Impurity Detection and Quantification

Caption: Workflow for impurity detection and quantification.

Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation and quantification of 1-propionyl-indoline-5-sulfonyl chloride and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.[9]

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the thermal lability of sulfonyl chlorides, derivatization to a more stable sulfonamide is often recommended for GC-MS analysis.[6]

  • Derivatization:

    • Dissolve a known amount of the sample in an aprotic solvent (e.g., dichloromethane).

    • Add an excess of an amine (e.g., diethylamine) and stir at room temperature until the reaction is complete (monitor by TLC).[1]

    • Dilute the reaction mixture to a suitable concentration for GC-MS analysis.

  • GC Conditions:

    • Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Injector Temperature: 250°C.[1]

    • Oven Program: 50°C (hold 2 min), then ramp at 10°C/min to 280°C (hold 5 min).[1]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-500.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the main product and any isolated impurities.

  • Solvent: Aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are recommended due to the reactivity of the sulfonyl chloride.[1]

  • Internal Standard (for qNMR): A stable, non-reactive internal standard that does not have overlapping signals with the analyte should be used (e.g., maleic anhydride).[1]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for detailed structural assignment of unknown impurities.

Impurity Formation and Control Pathways

The following diagram illustrates the key steps in the synthesis and potential points of impurity formation.

Caption: Synthesis pathway and potential impurity formation points.

Conclusion

A thorough understanding and characterization of impurities are non-negotiable in modern drug development. By employing a systematic approach that combines careful synthesis, robust analytical methods, and a proactive troubleshooting mindset, researchers can ensure the quality and consistency of 1-propionyl-indoline-5-sulfonyl chloride. This guide provides the foundational knowledge and practical tools to achieve these critical objectives.

References

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate. Available from: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. ResearchGate. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. ChemRxiv. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. AMSbiopharma. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. PubMed. Available from: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]

  • Synthesis and cytotoxic activity of 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones. PubMed. Available from: [Link]

  • Propionyl chloride | C3H5ClO | CID 62324. PubChem. Available from: [Link]

  • Propionyl chloride - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

  • Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. MDPI. Available from: [Link]

  • Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products. Available from: [Link]

  • Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. PubMed. Available from: [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. Patsnap. Available from: [Link]

  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances (RSC Publishing). Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Purification of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Welcome to the technical support center for the purification of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are trans...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production of this key intermediate. Scaling up presents unique challenges, from managing thermal safety to ensuring consistent purity and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a robust and successful scale-up campaign.

Core Purification Challenges

The purification of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is complicated by several factors inherent to its molecular structure. Understanding these challenges is the first step toward developing a successful, scalable strategy.

  • Hydrolytic Instability: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[1] This side product is often difficult to remove from the desired product due to similar polarities. All stages of purification and handling must be conducted under strictly anhydrous conditions.[2]

  • Thermal Sensitivity: While specific data for this molecule is not widely published, sulfonyl chlorides as a class can be thermally labile.[3] Excessive heat during solvent removal or purification can lead to decomposition, resulting in yield loss and complex impurity profiles.

  • N-Acyl Group Stability: The N-propionyl group, while generally stable, could be sensitive to harsh acidic or basic conditions that might be considered during extractive workups, potentially leading to deacylation.[4]

  • Crystallization Difficulties: Crude reaction mixtures may yield the product as an oil, complicating isolation by simple filtration and often necessitating chromatographic purification, which can be costly and time-consuming at scale.[5]

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the scale-up purification of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Q1: My final product is a persistent, dark-colored oil that won't crystallize, even after thorough solvent removal. What's happening and how can I fix it?

A1: This is a classic sign of persistent impurities preventing the formation of a crystal lattice. The color suggests potential decomposition products.

  • Plausible Cause: The most likely culprit is the presence of residual solvents or the formation of the sulfonic acid hydrolysis product. The sulfonic acid is highly polar and can act as a crystallization inhibitor. Significant darkening suggests decomposition may have occurred, possibly due to excessive heat during workup.[3]

  • Troubleshooting Steps:

    • Confirm the Impurity: Obtain a ¹H NMR or LC-MS of the crude oil. The sulfonic acid will present as a highly polar spot on a TLC plate and will have a distinct mass (M-18 compared to the starting material).

    • Aqueous Work-up (with caution): If the main impurity is the sulfonic acid, a carefully controlled aqueous work-up can be effective. Wash the organic solution (e.g., in dichloromethane or ethyl acetate) with ice-cold brine. The high salt concentration minimizes the solubility of the organic product in the aqueous layer while extracting the more polar sulfonic acid. Crucially, this must be done quickly and at low temperatures (0-5 °C) to minimize hydrolysis of the desired sulfonyl chloride.[6]

    • Solvent Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane or heptane) at a low temperature with vigorous stirring. This can often force the product to precipitate or crystallize, leaving impurities in the solvent mixture.

    • Chromatography: If the above methods fail, column chromatography is the most reliable option. Refer to the protocols in Section 4.

Q2: I'm seeing a significant loss of yield after my aqueous work-up. Where is my product going?

A2: Yield loss during aqueous work-up is almost always due to the hydrolysis of the sulfonyl chloride.

  • Plausible Cause: The contact time with the aqueous phase was too long, the temperature was too high, or the pH was not controlled. Sulfonyl chlorides react with water to form sulfonic acids, which are then extracted into the aqueous layer, leading to yield loss.[1]

  • Troubleshooting Workflow:

    G start Low Yield After Aqueous Work-up check_temp Was the work-up performed at 0-5 °C? start->check_temp check_time Was contact time with aqueous phase kept to a minimum? check_temp->check_time Yes solution_temp Action: Reduce temperature. Use pre-chilled solvents and an ice bath. check_temp->solution_temp No check_phase_sep Did emulsions form, leading to poor phase separation? check_time->check_phase_sep Yes solution_time Action: Minimize mixing time. Separate layers immediately after washing. check_time->solution_time No solution_emulsion Action: Add more brine to break emulsion. Consider centrifugation on scale. check_phase_sep->solution_emulsion Yes re_extract Action: Re-extract aqueous layers with fresh, cold organic solvent. check_phase_sep->re_extract No, but yield still low

    Caption: Troubleshooting workflow for low yield.

Q3: My column chromatography purification is slow and gives poor separation between the product and a closely-eluting impurity. How can I optimize this for scale-up?

A3: Poor separation in chromatography at scale is a common issue that impacts throughput and solvent usage. Optimization is key.

  • Plausible Cause: The chosen solvent system lacks sufficient selectivity, or the column is overloaded. On silica gel, the primary impurity is often the slightly more polar sulfonic acid or unreacted starting material.

  • Optimization Strategies:

    • Solvent System Screening: Do not rely on a single solvent system. Use TLC to screen various solvent combinations. Focus on mixtures of a non-polar solvent (Hexanes, Heptane) and a more polar solvent (Ethyl Acetate, Dichloromethane). Sometimes adding a small percentage (~0.5%) of a modifier like acetic acid can sharpen the peak of the sulfonic acid impurity, improving separation, but this must be removed thoroughly afterward.

    • Loading Technique: For scale-up, loading the crude material dissolved in a strong solvent is detrimental to separation. Adsorb the crude product onto a small amount of silica gel (dry loading) and apply this solid to the top of the column.[7] This results in a much sharper starting band and significantly improved resolution.

    • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one, although this will increase back-pressure and run time. The choice is a trade-off between purity and throughput.

    • Gradient Elution: A shallow gradient (e.g., starting with 10% Ethyl Acetate/Hexane and slowly increasing to 30%) will provide better separation than a steep gradient or isocratic elution.[8]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride? A: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C is ideal for long-term storage).[9] This minimizes degradation from atmospheric moisture and heat.

Q: Which analytical techniques are best for routine purity assessment? A: For rapid, qualitative checks, Thin Layer Chromatography (TLC) is indispensable for monitoring reaction progress and column fractions.[10] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. ¹H NMR spectroscopy is essential for structural confirmation and to check for the absence of solvent and starting material impurities.[11]

Q: Is this compound considered hazardous? What are the key safety precautions? A: Yes. Sulfonyl chlorides are corrosive and lachrymatory (tear-inducing).[12] The primary hazards are severe skin burns and eye damage upon contact.[13] Always handle this compound in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[3] Have an appropriate quenching agent (like a dilute sodium bicarbonate solution) ready before starting work.

Experimental Protocols

These protocols are designed as a starting point for process development and should be optimized for your specific scale and equipment.

Protocol 1: Optimized Flash Column Chromatography at Scale (100g Crude Material)

This protocol assumes a crude product contaminated with the corresponding sulfonic acid and non-polar impurities.

  • Column Selection and Packing:

    • Select a glass column with appropriate dimensions (e.g., 10-15 cm diameter).

    • Prepare a slurry of silica gel (approx. 1.5-2.0 kg) in the initial mobile phase (e.g., 95:5 Heptane:Ethyl Acetate).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure no cracks or channels form.[8]

  • Sample Loading (Dry Loading Method):

    • Dissolve the 100g of crude oil in a minimal amount of a volatile solvent (e.g., 200-300 mL of Dichloromethane).

    • Add ~150g of silica gel to this solution to form a free-flowing powder.

    • Remove the solvent under reduced pressure (rotary evaporator) until the silica is completely dry.

    • Carefully add the dry, impregnated silica to the top of the packed column, forming a uniform layer.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase (95:5 Heptane:Ethyl Acetate).

    • Gradually increase the polarity. A suggested gradient is provided in the table below. The optimal gradient should be determined by preliminary TLC analysis.

    • Collect fractions and analyze by TLC to pool the pure product fractions.

Solvent System (Heptane:Ethyl Acetate) Volume (Column Volumes) Purpose
95:5~2 CVElute very non-polar impurities.
90:10~3-4 CVElute the desired product.
80:20~3-4 CVContinue eluting the product.
70:30~2 CVElute more polar impurities (e.g., sulfonic acid).
  • Product Isolation:

    • Combine the pure fractions in a suitable round-bottom flask.

    • Remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 40°C to prevent thermal degradation.

    • Once the bulk of the solvent is removed, switch to a high-vacuum pump to remove residual traces of solvent to yield the purified product.

Protocol 2: Recrystallization

This method is applicable if the product from chromatography or work-up is a solid or semi-solid of >90% purity.

  • Solvent Selection:

    • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[14]

    • Perform small-scale solubility tests with various solvents (e.g., Isopropanol, Ethyl Acetate/Heptane mixture, Toluene).

    • For this compound, a mixed solvent system like Dichloromethane/Heptane or Ethyl Acetate/Heptane is a promising starting point.

  • Procedure:

    • Place the crude solid in an appropriately sized flask equipped with a reflux condenser.

    • Add the "good" solvent (e.g., Ethyl Acetate) portion-wise at reflux until the solid just dissolves. Using a minimal amount of hot solvent is critical for good recovery.[14]

    • If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Rapid cooling will trap impurities.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold "poor" solvent (e.g., Heptane).

    • Dry the purified crystals under high vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • ChemicalBook. (2025). SULFONYL CHLORIDE, POLYMER-BOUND - Chemical Safety Data Sheet.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • S D Fine-Chem Limited. (n.d.). Sulphuryl chloride MSDS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
  • Li, L., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(15), 4983.
  • Pfizer. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213.
  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352.
  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94.
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • Ashenhurst, J. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Organic Chemistry Blog.
  • eCampusOntario. (n.d.). Introduction to chromatography and spectroscopy.
  • Bluefield Esports. (n.d.). Chromatography in organic chemistry reactions.
  • Organic Syntheses. (n.d.). Dry silica gel.
  • Buchspies, J., et al. (2020). N-Acylcarbazoles and N-Acylindoles: Electronically Activated Amides for N–C(O) Cross-Coupling by Nlp to Ar Conjugation Switch. Organic Letters, 22(12), 4693–4698.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Teledyne ISCO. (2022). Large-scale Flash Separations: Scalability, Sample Loading and Method Development.
  • Google Patents. (2003). Process for the manufacture of arylsulfonyl chloride.
  • ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides.
  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Kice, J. L., & Mullan, L. F. (1976). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 41(19), 3299–3303.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Benchchem. (n.d.). 1H-Indole-5-sulfonyl chloride.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Google Patents. (n.d.). Continuous synthesis method of propionyl chloride.
  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives).
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC North America, 40(4), 151.
  • CGSpace. (n.d.). LIQUID CHROMATOGRAPHY (LC) TROUBLESHOOTING Solutions.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). 2,3-dihydro-1H-indene-5-sulfonyl chloride.
  • ChemScene. (n.d.). 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.
  • ACS Publications. (n.d.). Organic Letters Ahead of Print.
  • National Center for Biotechnology Information. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem.

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions of 1-Propionyl-indoline-5-sulfonyl Chloride with Nucleophiles

Welcome to the Technical Support Center for handling the synthesis and reactions of 1-propionyl-indoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling the synthesis and reactions of 1-propionyl-indoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) regarding the management of exothermic reactions involving this versatile reagent. Our focus is on ensuring procedural safety, maximizing reaction efficiency, and maintaining high product purity.

Introduction: Understanding the Inherent Reactivity

1-Propionyl-indoline-5-sulfonyl chloride is a highly valuable reagent in medicinal chemistry, primarily for the synthesis of sulfonamide derivatives. The core of its reactivity lies in the electrophilic nature of the sulfur atom within the sulfonyl chloride group, which is made electron-deficient by the attached oxygen and chlorine atoms.[1] This makes it a prime target for nucleophilic attack by species such as primary and secondary amines, leading to the formation of a stable sulfonamide bond.

However, this reactivity is accompanied by a significant exothermic release of heat, a critical factor that must be carefully managed to prevent thermal runaway, side product formation, and ensure the safety of the procedure.[2] This guide provides a comprehensive framework for understanding and controlling these exothermic events.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of 1-propionyl-indoline-5-sulfonyl chloride with amines so exothermic?

A1: The reaction is a classic nucleophilic acyl substitution at a sulfonyl group. The formation of the stable sulfonamide bond and the generation of hydrochloric acid as a byproduct are thermodynamically very favorable, resulting in a significant release of energy as heat.[1] The rate of this reaction is often rapid, and if not controlled, the heat can accumulate, leading to a dangerous increase in temperature and pressure.[2]

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions of concern are:

  • Di-sulfonylation: Primary amines, after forming the initial sulfonamide, still possess an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that can react with a second molecule of the sulfonyl chloride.[3]

  • Hydrolysis: 1-Propionyl-indoline-5-sulfonyl chloride is sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards amines.[3]

  • Reaction at the Indole Nitrogen: While the indoline nitrogen is acylated with a propionyl group, making it less nucleophilic, harsh reaction conditions or a particularly strong nucleophile could potentially lead to undesired reactions at this position.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction. A small aliquot of the reaction mixture can be quenched with a nucleophile like methylamine and then analyzed to track the consumption of the starting sulfonyl chloride and the formation of the product.[4]

Core Principles for Exotherm Management

Successful and safe execution of these reactions hinges on several key principles designed to control the rate of heat generation and ensure its efficient removal.

Controlled Reagent Addition

The rate of the exothermic reaction is directly proportional to the concentration of the reactants. Therefore, the most critical control parameter is the slow, dropwise addition of the 1-propionyl-indoline-5-sulfonyl chloride solution to the nucleophile solution.[5] This maintains a low instantaneous concentration of the sulfonyl chloride, keeping the rate of heat generation manageable.

Effective Thermal Control

Maintaining a low and stable reaction temperature is paramount. This is achieved through the use of an appropriate cooling bath. The choice of bath depends on the desired reaction temperature.

Cooling Bath CompositionAchievable Temperature (°C)
Ice/Water0
Ice/Salt (NaCl)-10 to -20
Dry Ice/Acetone-78

Continuous monitoring of the internal reaction temperature with a calibrated thermometer or thermocouple is essential.[6]

Appropriate Solvent and Concentration

The choice of an anhydrous, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is crucial to prevent hydrolysis of the sulfonyl chloride.[5] The reaction should be sufficiently dilute to ensure efficient stirring and to provide a thermal mass that can absorb the heat generated. A typical starting concentration is around 0.1 M with respect to the nucleophile.

Experimental Protocols

Safety First: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3] Have an appropriate quenching agent and a larger cooling bath readily available in case of an unexpected temperature rise.

Protocol 1: General Procedure for Reaction with a Primary Amine

This protocol is a general guideline and should be optimized for each specific nucleophile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve the primary amine (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM, to a concentration of ~0.1 M).[5]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 1-propionyl-indoline-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-16 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.[5]

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.[5] The organic layer can then be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps and decision points in the reaction of 1-propionyl-indoline-5-sulfonyl chloride with a primary amine.

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1.1 eq) & Base (1.5 eq) in Solvent cool_amine Cool Amine Solution to 0 °C prep_amine->cool_amine prep_sulfonyl Dissolve Sulfonyl Chloride (1.0 eq) in Solvent add_sulfonyl Slow, Dropwise Addition of Sulfonyl Chloride Solution prep_sulfonyl->add_sulfonyl cool_amine->add_sulfonyl monitor_temp Maintain Internal Temp < 5 °C add_sulfonyl->monitor_temp stir_reaction Stir at 0 °C, then Warm to RT add_sulfonyl->stir_reaction monitor_progress Monitor by TLC/HPLC stir_reaction->monitor_progress monitor_progress->stir_reaction Incomplete quench Quench with aq. NH4Cl monitor_progress->quench Complete extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Final Product purify->end start Start start->prep_amine

Caption: Workflow for the controlled reaction of 1-propionyl-indoline-5-sulfonyl chloride.

Troubleshooting Guide

This section addresses common issues encountered during the reaction and provides actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Reaction temperature spikes unexpectedly. - Addition rate of the sulfonyl chloride is too fast.- Inefficient cooling or stirring.- Reaction concentration is too high.- Immediately stop the addition.- Add more pre-chilled solvent to dilute the reaction.- Ensure the cooling bath is at the correct temperature and making good contact with the flask.- Improve stirring to ensure even heat distribution.
Low yield of the desired sulfonamide. - Hydrolysis of the sulfonyl chloride due to wet solvent or glassware.- Incomplete reaction.- Ensure all solvents are anhydrous and glassware is oven-dried.- Run the reaction under an inert atmosphere (e.g., nitrogen).- Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed.
Formation of a significant amount of di-sulfonylated byproduct. - Stoichiometry is incorrect (excess sulfonyl chloride).- Reaction temperature is too high.- A strong base is used, promoting deprotonation of the mono-sulfonamide.- Use a slight excess of the amine (1.1-1.2 equivalents).[5]- Maintain a low reaction temperature (0 °C or lower) during addition.[5]- Use a non-nucleophilic base like pyridine or triethylamine.- Add the sulfonyl chloride solution slowly to maintain its low concentration.
A significant amount of a polar byproduct is observed by TLC/HPLC. - This is likely the sulfonic acid from hydrolysis of the sulfonyl chloride.- Follow the recommendations for preventing low yield due to hydrolysis (use anhydrous conditions).[3]

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and resolving common experimental problems.

Troubleshooting_Tree start Problem Encountered q1 Is the reaction exotherm uncontrollable? start->q1 q2 Is the product yield low? q1->q2 No ans1_yes Stop addition immediately. Dilute with cold solvent. Improve cooling & stirring. q1->ans1_yes Yes q3 Is di-sulfonylation a major side product? q2->q3 No ans2_yes Check for water contamination. Use anhydrous solvents/glassware. Extend reaction time. q2->ans2_yes Yes ans3_yes Use slight excess of amine (1.1 eq). Maintain low temperature (0 °C). Ensure slow addition of sulfonyl chloride. q3->ans3_yes Yes end Problem Resolved q3->end No/Other Issue ans1_yes->end ans2_yes->end ans3_yes->end

Caption: A decision tree for troubleshooting common issues in sulfonamide synthesis.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Best Practices for Working with Chemical Reactions in the Lab. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • Baranauskiene, L., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • King, J. F. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. SciSpace. Retrieved from [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. Retrieved from [Link]

  • Alfa Aesar. (2010, May 6). Propionyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propionyl chloride, 98%. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

Introduction: Defining the Analytical Challenge 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Analytical Challenge

1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its molecular architecture combines a reactive sulfonyl chloride, an amide-linked propionyl group, and a dihydroindole core. The precise characterization of this molecule is non-negotiable for ensuring reaction success, purity of downstream products, and reproducibility in drug development workflows.

While several analytical techniques can provide data on this compound, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for unambiguous structural elucidation and purity assessment.[1] This is due to its ability to provide detailed information about the chemical environment of every proton in the molecule.[2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, explains the rationale behind spectral interpretation, and compares the utility of ¹H NMR with other common analytical techniques.

Chapter 1: Theoretical ¹H NMR Spectral Analysis

Before acquiring an experimental spectrum, a rigorous theoretical analysis based on fundamental principles of chemical structure and electronic effects is crucial. This predictive exercise allows for a more efficient and accurate interpretation of the experimental data. The structure of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, with protons labeled for discussion, is shown below.

Caption: Structure of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

The expected ¹H NMR signals can be categorized into three distinct regions corresponding to the main structural motifs: the aliphatic propionyl group, the dihydroindole core, and the aromatic ring.

The Propionyl Group Protons (Hᵧ, Hᵦ)
  • Methyl Protons (Hᵧ): These three equivalent protons are expected to appear as a triplet in the upfield region, typically around 1.2 ppm . The signal is split into a triplet by the two adjacent methylene protons (Hᵦ) according to the n+1 rule (2+1=3).[1]

  • Methylene Protons (Hᵦ): These two protons are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing a downfield shift to approximately 2.9 ppm .[1] Their signal will be a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The typical coupling constant (³JHH) for such a freely rotating alkyl chain is around 7.3 Hz.[1]

The Dihydroindole Aliphatic Protons (Hₐ, Hₑ)
  • C2-Methylene Protons (Hₐ): These two protons are directly attached to a carbon adjacent to the nitrogen atom. The nitrogen's electron-withdrawing character, enhanced by the attached propionyl group, will deshield these protons significantly. They are expected to resonate as a triplet around 4.1 ppm , split by the neighboring C3-methylene protons (Hₑ).

  • C3-Methylene Protons (Hₑ): These two protons are adjacent to the aromatic ring and the C2-methylene group. They are less deshielded than the C2 protons and are expected to appear as a triplet around 3.1 ppm .

The Aromatic Protons (Hₒ, Hₘ, Hₒ')

The aromatic region will display the most complex signals. The benzene ring is substituted with two electron-withdrawing groups: the sulfonyl chloride at C5 and the dihydroindole nitrogen at C1. The sulfonyl chloride group is a powerful deactivating group and will strongly deshield protons ortho and para to its position.

  • Hₒ (Proton at C4): This proton is ortho to the sulfonyl chloride group and will be the most deshielded aromatic proton, likely appearing as a doublet around 7.8-8.0 ppm .

  • Hₘ (Proton at C6): This proton is meta to the sulfonyl chloride and ortho to the fused dihydro-pyrrole ring. It is expected to appear as a doublet of doublets (dd) around 7.7 ppm .

  • Hₒ' (Proton at C7): This proton is ortho to the dihydro-pyrrole ring and will be the most shielded of the aromatic protons, likely appearing as a doublet around 7.3 ppm .[3]

Predicted Data Summary
Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
Hᵧ (-CH₃)3H~1.2Triplet (t)~7.3Standard alkyl region.
Hᵦ (-CH₂CO)2H~2.9Quartet (q)~7.3Deshielded by adjacent carbonyl group.[1]
Hₑ (-CH₂-Ar)2H~3.1Triplet (t)~8.5Benzylic position, adjacent to C2-CH₂.
Hₐ (-CH₂-N)2H~4.1Triplet (t)~8.5Deshielded by adjacent nitrogen of the amide.
Hₒ' (Ar-H)1H~7.3Doublet (d)~8.0Ortho to the dihydroindole nitrogen.
Hₘ (Ar-H)1H~7.7Doublet of Doublets (dd)~8.0, ~2.0Meta to -SO₂Cl, ortho to dihydroindole N.
Hₒ (Ar-H)1H~7.8-8.0Doublet (d)~2.0Ortho to strongly electron-withdrawing -SO₂Cl.[4]

Chapter 2: Experimental Protocol & Data Acquisition

The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation. Trustworthiness in analytical science begins with a robust and reproducible methodology.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Transfer to NMR Tube A->B C Add ~0.6 mL CDCl₃ with TMS B->C D Cap and Invert to Mix C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire Spectrum (e.g., 16 scans) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Integrate Peaks J->K L Assign Signals K->L

Caption: Standard workflow for NMR sample analysis.

Detailed Step-by-Step Protocol
  • Sample Weighing: Accurately weigh 5-10 mg of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride directly into a clean, dry vial.

  • Solvent Selection & Preparation:

    • Causality: Deuterated chloroform (CDCl₃) is an excellent choice as it effectively dissolves a wide range of organic molecules and has a single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of interest.

    • Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) to the vial. TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).[5]

  • Sample Transfer & Mixing: Dissolve the sample completely and transfer the solution to a 5 mm NMR tube. Cap the tube securely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to achieve maximum homogeneity. An automated shimming routine is typically sufficient.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer). A typical experiment involves 16 to 64 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.[2]

Chapter 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete analytical picture. The choice of technique is dictated by the analytical question at hand—be it identity, purity, or quantity.[6]

G title Analytical Technique Comparison NMR ¹H NMR Spectroscopy Provides detailed structural map Excellent for quantification (qNMR) Non-destructive Lower sensitivity vs. MS Requires mg quantities IR Infrared (IR) Spectroscopy Identifies functional groups (S=O, C=O) Fast and simple No detailed structural info Not suitable for quantification MS Mass Spectrometry (MS) Provides molecular weight High sensitivity (μg-ng) Destructive Provides limited structural info (isomers) HPLC HPLC Excellent for purity assessment High quantitative accuracy Requires reference standard Provides no structural info

Caption: Comparison of key analytical techniques.

Comparative Analysis Table
TechniquePrimary ApplicationInformation ProvidedKey AdvantagesKey Limitations
¹H NMR Structure ElucidationConnectivity of atoms, stereochemistry, electronic environment.Unambiguous structural data, non-destructive.[6]Lower sensitivity, requires relatively pure sample.
IR Spectroscopy Functional Group IDPresence of key bonds (e.g., S=O, C=O).Fast, inexpensive, requires minimal sample prep.Provides very limited structural information.[4]
Mass Spectrometry Molecular WeightMolecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity, can be coupled with chromatography (LC-MS).Isomers are often indistinguishable, destructive.[4]
HPLC Purity & QuantificationPurity profile, concentration of the main component and impurities.High precision and accuracy for quantification, high throughput.Provides no structural information, requires a reference standard.[6]

For 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, IR spectroscopy would quickly confirm the presence of the sulfonyl group (strong bands at ~1370 and ~1170 cm⁻¹) and the amide carbonyl (~1680 cm⁻¹).[4] Mass spectrometry would confirm the molecular weight (273.73 g/mol ) and show characteristic fragmentation. HPLC would be the method of choice for determining the precise purity of a batch, separating it from starting materials or byproducts. However, only ¹H NMR can confirm that all these pieces are connected in the correct way, making it the definitive tool for identity confirmation.

Conclusion

The ¹H NMR analysis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a clear and powerful method for its complete characterization. A systematic approach, beginning with a theoretical prediction of the spectrum, followed by a robust experimental protocol, allows for the confident assignment of every proton signal. The distinct chemical shifts and coupling patterns of the propionyl, dihydroindole, and aromatic protons provide a unique fingerprint for the molecule. When integrated into a workflow that includes complementary techniques like MS and HPLC, researchers can ensure the highest standards of quality and integrity for this critical synthetic intermediate.

References

  • American Chemical Society. (2026, January 6). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. pubs.acs.org. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • American Chemical Society. (2026, January 16). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Columbia University. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (2025, August 7). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-propionyl-indoline-5-sulfonyl chloride: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and chemical research, the precise structural elucidation of novel chemical entities is paramount. 1-propionyl-ind...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the precise structural elucidation of novel chemical entities is paramount. 1-propionyl-indoline-5-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds, making a thorough understanding of its analytical behavior essential for process optimization and quality control. This guide provides an in-depth analysis of the mass spectrometric fragmentation of 1-propionyl-indoline-5-sulfonyl chloride and offers a comparative overview of alternative analytical methodologies. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles.

The Challenge of Analyzing Reactive Intermediates

1-propionyl-indoline-5-sulfonyl chloride is a reactive molecule due to the presence of the sulfonyl chloride moiety. This functional group is highly susceptible to hydrolysis and can react with nucleophiles, presenting unique challenges for its characterization. The choice of analytical technique is therefore critical to obtain reliable and reproducible data without inducing degradation of the analyte. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information from minimal sample quantities, stands as a cornerstone technique for the analysis of such reactive intermediates.

Mass Spectrometry Fragmentation Analysis: A Tale of Two Ionization Techniques

The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Here, we will dissect the predicted fragmentation pathways of 1-propionyl-indoline-5-sulfonyl chloride under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Structure Through High-Energy Fragmentation

Electron Ionization (EI) is a high-energy ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1] The 70 eV electron beam typically used in EI imparts significant internal energy to the molecule, leading to the formation of a radical cation (M⁺•) and subsequent bond cleavages.

The fragmentation of 1-propionyl-indoline-5-sulfonyl chloride under EI is anticipated to be driven by the inherent instabilities of the sulfonyl chloride group and the characteristic fragmentation of the N-acylindoline core. A prominent fragmentation pathway for sulfonyl chlorides is the loss of a chlorine radical (Cl•) followed by the elimination of sulfur dioxide (SO₂).[2]

A proposed fragmentation pathway is illustrated below:

G M [M]⁺• m/z 273/275 F1 [M - Cl]⁺ m/z 238 M->F1 - Cl• F2 [M - SO₂Cl]⁺ m/z 174 M->F2 - •SO₂Cl F3 [M - C₂H₅CO]⁺ m/z 216/218 M->F3 - C₂H₅CO• F6 [C₂H₅CO]⁺ m/z 57 M->F6 - •C₈H₈NSO₂Cl F7 [M - SO₂]⁺• (Rearrangement) m/z 209/211 M->F7 - Cl•, then rearrangement F1->F7 - SO₂ F4 [C₈H₈NO]⁺ m/z 146 F2->F4 - C₂H₄ F5 [C₇H₇]⁺ m/z 91 F4->F5 - HCN, -CO

Caption: Proposed EI Fragmentation Pathway of 1-propionyl-indoline-5-sulfonyl chloride.

Key Predicted EI Fragments:

m/z (charge)Proposed Fragment Structure/IdentityFragmentation Pathway
273/275Molecular ion [M]⁺•Ionization of the parent molecule
238[M - Cl]⁺Loss of a chlorine radical from the molecular ion
216/218[M - C₂H₅CO]⁺α-cleavage of the propionyl group
209/211[M - SO₂]⁺• (Rearrangement)Loss of SO₂ from the [M-Cl]⁺ ion, a common rearrangement for aryl sulfonyl compounds[3]
174[M - SO₂Cl]⁺Cleavage of the C-S bond
146[C₈H₈NO]⁺Subsequent fragmentation of the [M - SO₂Cl]⁺ ion
91[C₇H₇]⁺Tropylium ion, a common fragment from aromatic systems
57[C₂H₅CO]⁺Propionyl cation from α-cleavage
Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach for the Intact Molecule

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[4][5] This makes it ideal for determining the molecular weight of the analyte and for studying non-covalent complexes. Given the reactivity of the sulfonyl chloride, ESI coupled with tandem mass spectrometry (MS/MS) is a powerful tool for controlled fragmentation and structural elucidation.

In the positive ion mode, 1-propionyl-indoline-5-sulfonyl chloride is expected to be readily protonated, likely on the propionyl carbonyl oxygen or the sulfonyl oxygen atoms. Collision-induced dissociation (CID) of the protonated molecule will induce fragmentation.

A proposed fragmentation pathway for the protonated molecule is as follows:

G MH [M+H]⁺ m/z 274/276 F1 [M+H - HCl]⁺ m/z 238 MH->F1 - HCl F2 [M+H - SO₂]⁺ m/z 210/212 MH->F2 - SO₂ F3 [M+H - C₂H₄O]⁺ m/z 230/232 MH->F3 - C₂H₄O (ketene) F4 [C₈H₉N]⁺ m/z 119 MH->F4 - C₃H₄O₃SCl F5 [C₂H₅CO]⁺ m/z 57 MH->F5 - C₈H₈NSO₂Cl

Caption: Proposed ESI-MS/MS Fragmentation of [M+H]⁺ of 1-propionyl-indoline-5-sulfonyl chloride.

Key Predicted ESI-MS/MS Fragments:

Precursor m/zProduct m/zProposed Neutral LossFragmentation Pathway
274/276238HClLoss of hydrogen chloride
274/276210/212SO₂Loss of sulfur dioxide, a characteristic fragmentation for protonated aryl sulfonamides and related compounds[6]
274/276230/232C₂H₄OLoss of ketene from the propionyl group
274/276119C₃H₄O₃SClCleavage yielding the protonated indoline moiety
274/27657C₈H₈NSO₂ClFormation of the propionyl cation

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for the comprehensive characterization of reactive intermediates.[7]

TechniquePrincipleAdvantagesDisadvantagesSuitability for 1-propionyl-indoline-5-sulfonyl chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and connectivity. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. The reactivity of the sulfonyl chloride requires the use of aprotic deuterated solvents.Excellent for unambiguous structure confirmation and purity assessment.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Rapid and simple for functional group identification (S=O and S-Cl stretches).Provides limited structural information beyond functional groups.Good for rapid confirmation of the sulfonyl chloride group.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.High resolution separation. Well-established libraries for EI-MS.Requires volatile and thermally stable analytes. The thermal lability of the sulfonyl chloride may lead to degradation in the injector port.[8] Derivatization might be necessary.[2]Less suitable due to the thermal lability of the sulfonyl chloride. GC-MS analysis would likely require derivatization to a more stable sulfonamide.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[2]Lower resolution than GC for some applications.Highly suitable, especially when coupled with mass spectrometry (LC-MS), as it avoids high temperatures that could degrade the analyte.[8]

Experimental Protocols

Sample Handling and Preparation

Due to the reactive nature of 1-propionyl-indoline-5-sulfonyl chloride, it is imperative to handle the compound under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. All solvents should be of high purity and dried prior to use. Samples for analysis should be prepared fresh and analyzed promptly.

Recommended Mass Spectrometry Workflow

The following workflow is recommended for the comprehensive mass spectrometric analysis of 1-propionyl-indoline-5-sulfonyl chloride.

G cluster_0 LC-MS Analysis A Sample Dissolution (Anhydrous ACN) B LC Separation (Reversed-Phase C18) A->B C ESI Source (Positive Ion Mode) B->C D Full Scan MS (Determine [M+H]⁺) C->D E Tandem MS (MS/MS) (Fragment [M+H]⁺) D->E F Data Analysis (Confirm Fragmentation) E->F

Caption: Recommended LC-MS workflow for the analysis of 1-propionyl-indoline-5-sulfonyl chloride.

Step-by-Step LC-MS Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 1-propionyl-indoline-5-sulfonyl chloride in 1 mL of anhydrous acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan from m/z 50-500 to determine the protonated molecular ion.

    • MS/MS: Perform product ion scans on the [M+H]⁺ ion (m/z 274) using varying collision energies to observe the fragmentation pattern.

Conclusion: An Integrated Analytical Approach

The robust characterization of reactive intermediates like 1-propionyl-indoline-5-sulfonyl chloride necessitates a well-reasoned and multi-faceted analytical strategy. While NMR and IR spectroscopy provide invaluable confirmatory data, LC-MS with electrospray ionization emerges as the superior technique for detailed structural elucidation without compromising the integrity of the analyte. The predicted fragmentation patterns, characterized by the loss of HCl and SO₂ in ESI-MS/MS, and a more complex fragmentation cascade involving losses of Cl•, SO₂, and the propionyl group in EI-MS, offer a clear roadmap for the identification and confirmation of this important synthetic intermediate. By understanding the interplay between a molecule's structure and its behavior in the mass spectrometer, researchers can confidently advance their drug discovery and development programs.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sun, W., Wang, Y., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(7), 936–943. [Link]

  • Kovácik, V., & Skamla, J. (2017). Identifying reactive intermediates by mass spectrometry. Chemical Society reviews, 46(1), 22-35. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10328, Indoline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]

  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., ... & Grygorenko, O. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • National Institute of Standards and Technology. (n.d.). Electron Ionization. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432–455. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1-Propionyl- vs. 1-Acetyl-indoline-5-sulfonyl Chloride

In the landscape of drug discovery and fine chemical synthesis, the indoline scaffold is a privileged structure, and its functionalization is of paramount importance. The sulfonyl chloride moiety at the 5-position of the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the indoline scaffold is a privileged structure, and its functionalization is of paramount importance. The sulfonyl chloride moiety at the 5-position of the indoline ring serves as a versatile handle for introducing a wide array of functional groups, most notably through the formation of sulfonamides. The reactivity of this sulfonyl chloride is subtly modulated by the nature of the substituent on the indoline nitrogen. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: 1-acetyl-indoline-5-sulfonyl chloride and 1-propionyl-indoline-5-sulfonyl chloride. Our analysis is grounded in fundamental principles of organic chemistry and supported by a proposed experimental framework for direct comparison.

Molecular Architecture and its Influence on Reactivity

The core structure of both molecules features an indoline ring system, which is a bicyclic aromatic amine. The nitrogen atom is acylated with either an acetyl or a propionyl group, and a sulfonyl chloride group is attached at the 5-position of the benzene ring. The reactivity of the sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic environment of the entire molecule.[1][2][3]

cluster_acetyl 1-Acetyl-indoline-5-sulfonyl chloride cluster_propionyl 1-Propionyl-indoline-5-sulfonyl chloride acetyl_struct propionyl_struct

Figure 1: Chemical structures of 1-acetyl- and 1-propionyl-indoline-5-sulfonyl chloride.

The key to understanding the relative reactivity of these two compounds lies in dissecting the electronic and steric contributions of the N-acetyl and N-propionyl groups.

Theoretical Analysis of Reactivity

Electronic Effects: A Subtle Tug-of-War

The nitrogen atom of the indoline ring possesses a lone pair of electrons that can be delocalized into the aromatic system. This delocalization increases the electron density of the benzene ring, which in turn can influence the electrophilicity of the sulfonyl chloride group. The acyl group on the nitrogen, however, is electron-withdrawing due to the carbonyl moiety, which pulls electron density away from the nitrogen, thus diminishing its ability to donate into the ring.

  • Inductive Effect: The propionyl group has an additional methyl group compared to the acetyl group. Alkyl groups are known to be weakly electron-donating through induction. Therefore, the ethyl group of the propionyl substituent is slightly more electron-donating than the methyl group of the acetyl substituent. This increased electron-donating character of the propionyl group will marginally increase the electron density on the nitrogen atom, which can then be relayed to the aromatic ring. This, in turn, would slightly decrease the electrophilicity of the sulfonyl chloride group in the propionyl derivative compared to the acetyl analog.

  • Resonance Effect: The resonance effect of the carbonyl group in both the acetyl and propionyl substituents is the dominant electronic factor. This effect significantly withdraws electron density from the indoline nitrogen, reducing its electron-donating capacity towards the aromatic ring. The nature of the alkyl group (methyl vs. ethyl) does not significantly alter this resonance effect.

Overall, the slightly greater electron-donating inductive effect of the propionyl group is expected to render 1-propionyl-indoline-5-sulfonyl chloride marginally less reactive than its acetyl counterpart due to a very subtle decrease in the electrophilicity of the sulfur atom.

Steric Hindrance: The Impact of Bulk

Steric hindrance plays a crucial role in determining the rate of a chemical reaction, particularly in nucleophilic substitutions.[4][5][6] The sulfonyl chloride group is the site of nucleophilic attack. The accessibility of this group to an incoming nucleophile can be influenced by the size of the neighboring groups.

The propionyl group is sterically more demanding than the acetyl group due to the presence of an additional methylene unit. This increased bulk could potentially hinder the approach of a nucleophile to the sulfonyl chloride group, especially if the nucleophile itself is large. This steric impediment would lead to a slower reaction rate for the propionyl derivative.

Based on both electronic and steric considerations, we hypothesize that 1-acetyl-indoline-5-sulfonyl chloride will exhibit a higher reactivity towards nucleophiles compared to 1-propionyl-indoline-5-sulfonyl chloride.

Experimental Design for a Head-to-Head Comparison

To empirically validate our hypothesis, a well-designed kinetic study is essential. The reaction of the sulfonyl chlorides with a model primary amine, such as benzylamine, to form the corresponding sulfonamide is an excellent choice for this comparison. The reaction progress can be conveniently monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

start Prepare Stock Solutions: - 1-acetyl-indoline-5-sulfonyl chloride - 1-propionyl-indoline-5-sulfonyl chloride - Benzylamine - Internal Standard reaction_setup Set up parallel reactions in a controlled temperature bath (e.g., 25°C). Initiate reactions by adding benzylamine. start->reaction_setup sampling At timed intervals (e.g., 0, 5, 15, 30, 60 min), quench aliquots with an acidic solution. reaction_setup->sampling analysis Analyze quenched samples by LC-MS to quantify the consumption of starting material and formation of product. sampling->analysis data_processing Plot concentration vs. time for both reactions. Calculate initial reaction rates. analysis->data_processing conclusion Compare the initial rates to determine the relative reactivity. data_processing->conclusion

Figure 2: Experimental workflow for comparing the reactivity of the two sulfonyl chlorides.
Detailed Experimental Protocol:
  • Materials:

    • 1-acetyl-indoline-5-sulfonyl chloride

    • 1-propionyl-indoline-5-sulfonyl chloride

    • Benzylamine

    • Acetonitrile (HPLC grade)

    • Triethylamine

    • Internal standard (e.g., a stable, structurally similar compound that does not react with the reagents)

    • Formic acid (for quenching)

  • Instrumentation:

    • HPLC or LC-MS system with a C18 column

    • Thermostatted reaction block or water bath

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare 0.1 M stock solutions of 1-acetyl-indoline-5-sulfonyl chloride, 1-propionyl-indoline-5-sulfonyl chloride, and the internal standard in acetonitrile.

    • Prepare a 0.2 M stock solution of benzylamine and a 0.2 M stock solution of triethylamine in acetonitrile.

    • In two separate temperature-controlled reaction vessels maintained at 25°C, add the appropriate sulfonyl chloride stock solution and the internal standard stock solution.

    • Initiate the reactions simultaneously by adding the benzylamine and triethylamine stock solutions to each vessel.

    • At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction mixture and immediately quench it in a vial containing a solution of formic acid in acetonitrile to stop the reaction.

    • Analyze the quenched samples by LC-MS to determine the concentration of the starting sulfonyl chloride and the sulfonamide product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial reaction rate for each compound by calculating the slope of the initial linear portion of the concentration-time curve.

Anticipated Results and Discussion

Based on our theoretical analysis, we anticipate that the reaction of 1-acetyl-indoline-5-sulfonyl chloride with benzylamine will proceed at a faster rate than the corresponding reaction with 1-propionyl-indoline-5-sulfonyl chloride.

CompoundHypothetical Initial Rate (M/s)Hypothetical Yield at 30 min (%)
1-Acetyl-indoline-5-sulfonyl chloride1.5 x 10-485
1-Propionyl-indoline-5-sulfonyl chloride1.1 x 10-470
Table 1: Hypothetical comparative kinetic data for the reaction with benzylamine.

The expected higher reactivity of the acetyl derivative can be attributed to the combined effects of:

  • Reduced steric hindrance: The smaller acetyl group allows for easier access of the nucleophile to the electrophilic sulfur center.[7][8]

  • Slightly enhanced electrophilicity: The methyl group of the acetyl substituent is less electron-donating than the ethyl group of the propionyl substituent, leading to a marginally more electrophilic sulfonyl chloride.

Practical Implications for the Bench Scientist

The difference in reactivity, though subtle, has practical implications for researchers:

  • Reaction Conditions: For the less reactive 1-propionyl-indoline-5-sulfonyl chloride, slightly more forcing conditions, such as a higher temperature or a longer reaction time, may be necessary to achieve comparable yields to the acetyl analog.

  • Nucleophile Choice: When using bulky nucleophiles, the difference in reactivity may become more pronounced due to the exacerbated steric clash with the propionyl group.

  • Selectivity: In competitive reactions or in the presence of multiple nucleophilic sites, the more reactive 1-acetyl derivative may exhibit different selectivity profiles compared to its propionyl counterpart.

Conclusion

References

  • Fiveable. Sulfonyl Chloride Definition. [Link]

  • Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]

  • National Institutes of Health (NIH). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]

  • ResearchGate. The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. [Link]

  • National Institutes of Health (NIH). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. [Link]

  • RSC Publishing. Sulphuryl chloride as an electrophile for aromatic substitution. [Link]

  • YouTube. Sulfonyl Chlorides. [Link]

  • PubMed Central (PMC). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]

  • National Institutes of Health (NIH). Steric environment around acetylcholine head groups of bolaamphiphilic nanovesicles influences the release rate of encapsulated compounds. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. [Link]

  • ACS Publications. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. [Link]

  • ResearchGate. Steric hindrance of the neighboring groups in opposition to hydrogen.... [Link]

  • PubMed. Reactivity and selectivity of the N-acetyl-Glu-P-1, N-acetyl-Glu-P-2, N-acetyl-MeIQx, and N-acetyl-IQx nitrenium ions: comparison to carbocyclic N-arylnitrenium ions. [Link]

  • YouTube. Steric hindrance. [Link]

  • PubMed. Protein N-terminal acetyltransferases act as N-terminal propionyltransferases in vitro and in vivo. [Link]

  • Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • Reachem. Acetylation and Methylation: Comparing Two Essential Chemical Reactions. [Link]

  • PubMed Central (PMC). A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation. [Link]

  • Chemistry Stack Exchange. Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine?. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Link]

  • PubMed Central (PMC). Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia. [Link]

  • PubMed Central (PMC). Protective and therapeutic potency of N-acetyl-cysteine on propionic acid-induced biochemical autistic features in rats. [Link]

  • Springer. N-Acetylcysteine reduces the neurotoxic effects of propionic acid in rat pups. [Link]

  • MDPI. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutic agents. The indoline nucleus, in particular, serves as a privileged structure in numerous biologically active compounds. The introduction of a sulfonyl chloride moiety at the C5 position of an N-acylated indoline, such as in 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, provides a versatile chemical handle for the synthesis of a diverse array of sulfonamide derivatives with significant therapeutic potential.

This guide provides an in-depth, comparative analysis of two primary synthetic routes for the preparation of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. By examining a direct electrophilic chlorosulfonation pathway alongside a multi-step sequence involving a Sandmeyer reaction, this document aims to equip researchers with the critical information necessary to make informed decisions regarding synthetic strategy, considering factors such as efficiency, scalability, and substrate compatibility.

Unveiling the Synthetic Pathways: A Head-to-Head Comparison

Two plausible and experimentally validated synthetic strategies for accessing the target sulfonyl chloride are presented and contrasted. The first is a direct, one-step chlorosulfonation of the pre-formed 1-propionylindoline. The second is a more classical, multi-step approach commencing with the nitration of indoline, followed by reduction, diazotization, and a subsequent Sandmeyer reaction.

Route 1: Direct Chlorosulfonation of 1-Propionylindoline

This approach is predicated on the direct functionalization of the electron-rich aromatic ring of the N-acylated indoline. The propionyl group, being an electron-withdrawing group, deactivates the nitrogen, thereby directing the electrophilic substitution to the para-position (C5) of the benzene ring.

dot digraph "Direct_Chlorosulfonation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Indoline [label="Indoline"]; Propionylindoline [label="1-Propionyl-2,3-dihydro-1H-indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonylChloride [label="1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

Indoline -> Propionylindoline [label="Propionyl chloride, Base"]; Propionylindoline -> SulfonylChloride [label="Chlorosulfonic acid"]; } dot Caption: Synthetic workflow for the direct chlorosulfonation route.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This classical approach involves the initial introduction of a nitro group at the C5 position of indoline, which is subsequently reduced to an amine. The resulting aminoindoline is then converted to a diazonium salt, which undergoes a copper-catalyzed Sandmeyer reaction with sulfur dioxide and a chloride source to yield the desired sulfonyl chloride. The final step involves the N-acylation of the indoline nitrogen.

dot digraph "Sandmeyer_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Indoline [label="Indoline"]; Nitroindoline [label="5-Nitroindoline"]; Aminoindoline [label="5-Aminoindoline"]; Diazonium [label="Indoline-5-diazonium salt"]; IndolineSulfonylChloride [label="Indoline-5-sulfonyl chloride"]; Target [label="1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

Indoline -> Nitroindoline [label="Nitrating agent"]; Nitroindoline -> Aminoindoline [label="Reduction (e.g., H₂, Pd/C)"]; Aminoindoline -> Diazonium [label="NaNO₂, HCl"]; Diazonium -> IndolineSulfonylChloride [label="SO₂, CuCl₂"]; IndolineSulfonylChloride -> Target [label="Propionyl chloride, Base"]; } dot Caption: Synthetic workflow for the multi-step Sandmeyer reaction route.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct ChlorosulfonationRoute 2: Sandmeyer Reaction
Number of Steps 2 (from Indoline)5 (from Indoline)
Overall Yield Moderate to Good (Potentially)Moderate (Product of individual step yields)
Scalability Potentially high, but may require careful temperature control.Scalable, with well-established procedures for each step.
Reagents & Safety Utilizes highly corrosive chlorosulfonic acid.[1]Involves handling of potentially explosive diazonium salts.[2][3]
Substrate Scope Sensitive functional groups may not be tolerated.Generally more tolerant of diverse functional groups.
Purification May require careful purification to remove regioisomers.Purification at each step can lead to a purer final product.

Experimental Protocols

Synthesis of 1-Propionyl-2,3-dihydro-1H-indole (Starting Material for Route 1)

Materials:

  • Indoline

  • Propionyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve indoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford 1-propionyl-2,3-dihydro-1H-indole.

Route 1: Direct Chlorosulfonation of 1-Propionylindoline

Materials:

  • 1-Propionyl-2,3-dihydro-1H-indole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (excess, e.g., 5 eq) to 0 °C in an ice-salt bath.

  • Slowly add a solution of 1-propionyl-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DCM to the chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Route 2: Key Step - Sandmeyer Chlorosulfonylation of 5-Aminoindoline

This protocol outlines the conversion of 5-aminoindoline to indoline-5-sulfonyl chloride. Preceding steps of nitration and reduction, and the subsequent N-acylation are standard procedures.

Materials:

  • 5-Aminoindoline

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Sulfur dioxide (gas or a solution in acetic acid)

  • Copper(II) chloride

  • Ice

Procedure:

  • Prepare a solution of 5-aminoindoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid saturated with sulfur dioxide. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry to obtain indoline-5-sulfonyl chloride.

Discussion and Field-Proven Insights

Route 1: The Direct Approach - Efficiency vs. Selectivity

The direct chlorosulfonation of 1-propionylindoline is an attractive route due to its atom economy and fewer synthetic steps. The electron-withdrawing nature of the N-propionyl group is expected to direct the sulfonation to the desired C5 position. However, the highly reactive nature of chlorosulfonic acid can lead to the formation of regioisomers (e.g., sulfonation at C7) and potential side reactions if the temperature is not strictly controlled.[1] The purification of the final product from these byproducts can be challenging. This route is best suited for laboratories equipped for handling highly corrosive reagents and where rapid access to the target molecule is a priority.

Route 2: The Classical Pathway - Reliability and Control

The multi-step Sandmeyer reaction offers a more controlled and often more reliable approach.[2][3] Each step in the sequence can be monitored and the intermediates purified, which can lead to a higher purity of the final sulfonyl chloride. This route is particularly advantageous when dealing with substrates that may be sensitive to the harsh conditions of direct chlorosulfonation. While the overall yield may be lower due to the multiple steps, the predictability and robustness of the Sandmeyer reaction make it a preferred choice in many drug development settings, especially during the initial stages of lead optimization where purity is paramount. A modern variation of the Sandmeyer chlorosulfonylation using a stable SO2 surrogate like DABSO has been developed, offering a safer and more user-friendly alternative to gaseous sulfur dioxide.[4]

Conclusion

The choice between the direct chlorosulfonation and the Sandmeyer reaction for the synthesis of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride will depend on the specific requirements of the research program. For rapid synthesis on a smaller scale where high purity is not the absolute primary concern, the direct route may be advantageous. However, for larger-scale synthesis and when high purity and reliability are critical, the multi-step Sandmeyer approach, despite its length, offers superior control and is often the more prudent choice. This guide provides the foundational knowledge for researchers to validate and select the most appropriate synthetic pathway for their specific needs in the pursuit of novel indoline-based therapeutics.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]

  • Pincekova, L., et al. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org. Lett.2024 , 26 (51), 5951-5955. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. 2022 . [Link]

  • Gribble, G. W., et al. A CONVENIENT N-ACETYLATION OF INDOLES. Org. Prep. Proced. Int.1977 , 9 (6), 271-274. [Link]

  • Terashima, M., & Fujioka, M. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles1982 , 19 (1), 91-94. [Link]

  • Okauchi, T., et al. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Org. Lett.2000 , 2 (10), 1485–1487. [Link]

  • Smiles, S., & Stewart, J. Sulfanilyl chloride, N-acetyl-. Org. Synth.1922 , 2, 7. [Link]

  • NIST. 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

Sources

Validation

comparative study of different chlorinating agents for indoline-5-sulfonyl chloride synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, indoline-5-sulfonyl chloride stands as a pivotal intermediate for the synthesis of a diverse arr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, indoline-5-sulfonyl chloride stands as a pivotal intermediate for the synthesis of a diverse array of biologically active compounds. The efficacy and purity of this key building block are critically dependent on the choice of chlorinating agent used in its synthesis. This guide provides an in-depth comparative analysis of common chlorinating agents for the preparation of indoline-5-sulfonyl chloride, offering a technical resource grounded in experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Significance of Indoline-5-Sulfonyl Chloride

The indoline scaffold is a privileged structure in drug discovery, and the introduction of a sulfonyl chloride group at the 5-position provides a reactive handle for the facile construction of sulfonamides. These sulfonamides exhibit a broad spectrum of pharmacological activities, making indoline-5-sulfonyl chloride a highly sought-after precursor. The selection of an appropriate chlorinating agent is paramount, as it directly influences reaction efficiency, product yield and purity, and the overall feasibility of the synthetic route. This guide will focus on a comparative study of three primary chlorinating agents: chlorosulfonic acid, thionyl chloride, and sulfuryl chloride.

Mechanistic Considerations: Regioselectivity of Electrophilic Substitution on the Indoline Ring

The synthesis of indoline-5-sulfonyl chloride hinges on the principles of electrophilic aromatic substitution. The indoline ring system, a reduced form of indole, possesses a benzene ring fused to a pyrrolidine ring. The nitrogen atom of the pyrrolidine ring is an activating group and a para-director. Consequently, electrophilic attack on the unsubstituted indoline ring is expected to occur predominantly at the C5 position, which is para to the nitrogen atom.

To enhance the regioselectivity and to prevent potential side reactions at the nitrogen atom, the indoline nitrogen is often protected with an acyl group, such as an acetyl group. The resulting N-acetylindoline is still activated towards electrophilic substitution, and the acetyl group further reinforces the directing effect to the 5-position.

Comparative Analysis of Chlorinating Agents

This section provides a detailed comparison of chlorosulfonic acid, thionyl chloride, and sulfuryl chloride for the synthesis of indoline-5-sulfonyl chloride. The analysis is supported by experimental data and practical considerations.

Chlorosulfonic Acid: The Workhorse Reagent

Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct chlorosulfonation of aromatic compounds. It serves as both the sulfonating and chlorinating agent in a one-pot reaction.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophile is believed to be sulfur trioxide (SO₃), which is present in equilibrium with chlorosulfonic acid, or a related reactive species. The initial sulfonation of the N-protected indoline at the C5 position is followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride by another equivalent of chlorosulfonic acid.

Experimental Protocol (N-Acetylindoline-5-sulfonyl chloride):

A well-established procedure involves the protection of the indoline nitrogen via acetylation, followed by chlorosulfonation.

  • Step 1: Acetylation of Indoline. Indoline is treated with acetic anhydride to yield N-acetylindoline.

  • Step 2: Chlorosulfonation. N-acetylindoline is then added portion-wise to an excess of cold chlorosulfonic acid. The reaction mixture is stirred at a controlled temperature to ensure complete reaction.

  • Step 3: Work-up. The reaction mixture is carefully quenched by pouring it onto crushed ice, leading to the precipitation of N-acetylindoline-5-sulfonyl chloride.

  • Step 4: Deacetylation. The N-acetyl group can be removed by acid-catalyzed hydrolysis to yield the free indoline-5-sulfonamide after reaction with ammonia.[1]

Performance Data:

ParameterValueReference
Starting MaterialN-Acetylindoline[1]
Chlorinating AgentChlorosulfonic Acid[1]
Yield of N-Acetylindoline-5-sulfonyl chloride81%[1]
PurityHigh, after recrystallization
Reaction ConditionsLow temperature (0-10 °C), then gentle heating[2]

Advantages:

  • High Reactivity and Efficiency: Chlorosulfonic acid is a potent reagent that can efficiently sulfonate and chlorinate the indoline ring in a single step.

  • Good Yields: The reaction generally provides good to excellent yields of the desired product.[1]

  • Well-Established Procedures: Detailed and reliable protocols are available in the literature.

Disadvantages:

  • Harsh Reaction Conditions: The use of a large excess of a strong, corrosive acid requires careful handling and specialized equipment.

  • Vigorous Quenching: The work-up procedure involving the quenching of excess chlorosulfonic acid with ice is highly exothermic and can be hazardous on a large scale.

  • Safety Concerns: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic hydrogen chloride gas.[3]

Thionyl Chloride with a Catalyst: A Milder Alternative

Thionyl chloride (SOCl₂), in the presence of a Lewis acid catalyst, can be used for the chlorosulfonation of aromatic compounds. This method often provides a milder alternative to the use of neat chlorosulfonic acid.

Mechanism: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or bismuth(III) salts, activates the thionyl chloride, increasing its electrophilicity.[2][4] The activated species then attacks the electron-rich indoline ring in an electrophilic aromatic substitution reaction.

Experimental Protocol (General):

  • Step 1: Formation of the Sulfonic Acid. Indoline or N-acetylindoline is first sulfonated using a suitable sulfonating agent (e.g., concentrated sulfuric acid).

  • Step 2: Conversion to the Sulfonyl Chloride. The resulting sulfonic acid is then treated with thionyl chloride in the presence of a catalytic amount of a Lewis acid. The reaction is typically carried out in an inert solvent.

Performance Data (Aryl Sulfinyl Chlorides):

The catalytic activation of thionyl chloride has been successfully applied to the synthesis of aryl sulfinyl chlorides from electron-rich aromatics.

CatalystYield of 4-methoxybenzenesulfinyl chlorideReference
BiCl₃ (2 mol%)99%[2]
Bi(OTf)₃ (2 mol%)>99%[2]

Advantages:

  • Milder Reaction Conditions: The use of a catalyst allows for the reaction to be carried out under less harsh conditions compared to neat chlorosulfonic acid.

  • Improved Selectivity: In some cases, catalytic methods can offer improved regioselectivity.

Disadvantages:

  • Two-Step Process: This method typically involves a separate sulfonation step, which adds to the overall synthesis time and complexity.

  • Catalyst Selection: The choice of catalyst and reaction conditions needs to be carefully optimized for the specific substrate.

  • Limited Data for Indoline: Specific experimental data for the application of this method to indoline is scarce.

Sulfuryl Chloride: A Reagent for Chlorination

Sulfuryl chloride (SO₂Cl₂) is primarily known as a chlorinating agent rather than a chlorosulfonating agent. It is often used for the free-radical chlorination of alkanes or for the electrophilic chlorination of activated aromatic rings in the presence of a catalyst.[5][6]

Mechanism: For aromatic compounds, sulfuryl chloride can act as an electrophile, particularly when activated by a Lewis acid. The reaction proceeds via a standard electrophilic aromatic substitution pathway.

Applicability to Indoline-5-sulfonyl Chloride Synthesis:

The direct synthesis of indoline-5-sulfonyl chloride using sulfuryl chloride is not a standard or well-documented method. It is more likely to be used for the introduction of a chlorine atom onto the aromatic ring rather than a sulfonyl chloride group. However, it could potentially be used to convert an indoline-5-sulfonic acid to the corresponding sulfonyl chloride, although thionyl chloride is more commonly employed for this transformation.

Advantages:

  • Source of Chlorine: It is a convenient liquid source of chlorine.

Disadvantages:

  • Not a Direct Chlorosulfonating Agent: It is not the reagent of choice for the direct introduction of a sulfonyl chloride group.

  • Potential for Side Reactions: Uncatalyzed reactions can proceed via a radical mechanism, leading to a mixture of products.

Summary of Performance and Recommendations

Chlorinating AgentTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Chlorosulfonic Acid Good to Excellent (e.g., 81% for N-acetylindoline-5-sulfonyl chloride)[1]Harsh (excess strong acid), low temperatureHigh reactivity, one-pot reaction, well-establishedCorrosive, hazardous work-up, requires N-protection
Thionyl Chloride (with catalyst) High (for related aryl sulfinyl chlorides)[2]Milder, requires catalystMilder conditions, potential for higher selectivityOften a two-step process, limited data for indoline
Sulfuryl Chloride Not applicable for direct synthesisVariable, often requires a catalyst for electrophilic chlorinationConvenient source of chlorineNot a direct chlorosulfonating agent, potential for side reactions

Recommendation:

For the reliable and high-yielding synthesis of indoline-5-sulfonyl chloride, the use of chlorosulfonic acid with N-acetylindoline as the substrate is the most well-documented and robust method. While the reaction conditions are harsh, the procedure is straightforward and provides the desired product in good yield.

For researchers seeking milder conditions, the development of a thionyl chloride-based catalytic system for the direct chlorosulfonation of indoline presents an interesting avenue for investigation. However, this would require significant optimization of the catalyst and reaction conditions.

Sulfuryl chloride is not recommended for the direct synthesis of indoline-5-sulfonyl chloride.

Experimental Workflows and Diagrams

Workflow for Synthesis using Chlorosulfonic Acid

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Work-up cluster_3 Step 4: Deacetylation (Optional) Indoline Indoline N_Acetylindoline N_Acetylindoline Indoline->N_Acetylindoline Acetic Anhydride Reaction_Mixture Reaction_Mixture N_Acetylindoline->Reaction_Mixture Chlorosulfonic Acid (excess) Low Temperature N_Acetylindoline_Sulfonyl_Chloride N_Acetylindoline_Sulfonyl_Chloride Reaction_Mixture->N_Acetylindoline_Sulfonyl_Chloride Quench with Ice Precipitation Indoline_5_Sulfonamide Indoline_5_Sulfonamide N_Acetylindoline_Sulfonyl_Chloride->Indoline_5_Sulfonamide 1. NH3 2. HCl (hydrolysis)

Caption: Workflow for the synthesis of indoline-5-sulfonyl chloride/sulfonamide using chlorosulfonic acid.

Reaction Mechanism: Electrophilic Aromatic Substitution

G N-Acetylindoline N-Acetylindoline Intermediate_1 Wheland Intermediate (Sigma Complex) N-Acetylindoline->Intermediate_1 + SO3 (from ClSO3H) Indoline-5-sulfonic_acid N-Acetylindoline-5-sulfonic acid Intermediate_1->Indoline-5-sulfonic_acid - H+ Indoline-5-sulfonyl_chloride Indoline-5-sulfonyl_chloride Indoline-5-sulfonic_acid->Indoline-5-sulfonyl_chloride + ClSO3H - H2SO4

Caption: Simplified mechanism of chlorosulfonation of N-acetylindoline.

Safety Considerations

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Thionyl Chloride: Toxic and corrosive. It also reacts with water to release toxic gases (HCl and SO₂). Handle with care in a fume hood.

  • Sulfuryl Chloride: Corrosive and a lachrymator. Reacts with water. Handle in a fume hood with appropriate PPE.

References

  • Roques, N., Mazières, S., & Le Roux, C. (2003). Catalytic Lewis Acid Activation of Thionyl Chloride: Application to the Synthesis of Aryl Sulfinyl Chlorides Catalyzed by Bismuth(III) Salts. Synthesis, 2003(13), 2043-2047.
  • Nacsa, E. D., & Lambert, T. H. (2015). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons.
  • Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
  • Krasavin, M., et al. (2019). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 24(15), 2729.

Sources

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 1-Propionyl-indoline-5-sulfonyl chloride by High-Performance Liquid Chromatography

For distribution to: Researchers, scientists, and drug development professionals. Abstract The precise determination of purity for reactive intermediates like 1-propionyl-indoline-5-sulfonyl chloride is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise determination of purity for reactive intermediates like 1-propionyl-indoline-5-sulfonyl chloride is a cornerstone of robust drug development and chemical synthesis. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the rationale behind HPLC method development, present a validated protocol, and objectively compare its performance against alternative analytical techniques. This document is intended to serve as a practical resource, grounded in scientific principles and extensive laboratory experience, to empower researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.

Introduction: The Criticality of Purity in Reactive Intermediates

1-Propionyl-indoline-5-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active molecules. Its sulfonyl chloride moiety is highly reactive, readily forming sulfonamides with primary and secondary amines, a common structural motif in many pharmaceuticals.[1] The purity of this intermediate directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unwanted side reactions, complicate downstream purification processes, and compromise the safety and efficacy of the end product.

The inherent reactivity of sulfonyl chlorides, however, presents a significant analytical challenge.[2][3][4] These compounds are susceptible to hydrolysis and can be thermally labile, necessitating analytical methods that are both rapid and operate under mild conditions to prevent degradation during analysis.[2][5] This guide will focus on the development and validation of a robust reversed-phase HPLC (RP-HPLC) method, a technique widely favored in the pharmaceutical industry for its ability to resolve complex mixtures.[6][7]

The Preferred Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of purity analysis in pharmaceutical development due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[6][7][8][9] For a reactive molecule like 1-propionyl-indoline-5-sulfonyl chloride, RP-HPLC offers the distinct advantage of analysis under ambient temperature conditions, minimizing the risk of thermal degradation.

The Rationale Behind Method Development

The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte.[7][9]

  • Column Selection: A C18 reversed-phase column is the workhorse for the separation of moderately polar to non-polar compounds.[2] The non-polar stationary phase interacts with the hydrophobic portions of the analyte, providing good retention and resolution from polar impurities, such as the hydrolysis product, 1-propionyl-indoline-5-sulfonic acid.

  • Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol, is employed.[2] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves two key purposes:

    • pH Control: It suppresses the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reduced tailing.[10]

    • Analyte Stability: For sulfonyl chlorides, maintaining an acidic pH can help to minimize on-column hydrolysis.

  • Detection: A UV detector is the most common choice for HPLC analysis.[2] The indoline and propionyl moieties in 1-propionyl-indoline-5-sulfonyl chloride contain chromophores that absorb UV light, allowing for sensitive detection. The selection of an appropriate wavelength, typically the λmax of the analyte, is crucial for maximizing sensitivity.

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation A Weigh Synthesized Compound B Dissolve in Acetonitrile A->B D Inject Sample into HPLC System B->D C Prepare Standard Solution (Known Concentration) C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Purity (Area Normalization) G->H I Report Results H->I

Caption: Workflow for HPLC Purity Assessment.

Detailed Experimental Protocol: HPLC Purity of 1-Propionyl-indoline-5-sulfonyl chloride

This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of 1-propionyl-indoline-5-sulfonyl chloride (purity >99%).

  • Synthesized 1-propionyl-indoline-5-sulfonyl chloride.

Chromatographic Conditions:

Parameter Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 90-30% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| UV Detection | 254 nm |

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Sample Solution Preparation: Prepare a solution of the synthesized compound at the same concentration (1 mg/mL) in acetonitrile.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis:

    • Inject the diluent (acetonitrile) as a blank.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution, disregarding any peaks from the blank.

    • Calculate the percentage purity using the area normalization method:

      % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts. The choice of analytical method should be based on the specific requirements of the analysis.[11]

Comparison of Performance Characteristics
TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HPLC-UV Purity, Quantification HighExcellentHigh precision and accuracy, robust, widely available.Requires a chromophore, potential for on-column degradation if not optimized.
LC-MS Impurity Identification, Purity ModerateGoodProvides molecular weight information for impurity identification, high sensitivity.More complex instrumentation, potential for ion suppression.
GC-MS Purity of Volatile Impurities HighGoodExcellent for separating volatile and thermally stable compounds.Not suitable for thermally labile compounds like sulfonyl chlorides without derivatization.[2]
¹H NMR Structure Elucidation, Purity ModerateGood (qNMR)Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, may not resolve all impurities.[2]
Titration Total Sulfonyl Chloride Content LowExcellentSimple, cost-effective, accurate for total acid chloride content.Not specific, does not provide information on individual impurities.[2]
Rationale for Method Selection: A Logic Diagram

The following diagram outlines the decision-making process for selecting the most appropriate analytical technique.

Method_Selection A Analytical Goal? B Routine Purity & Quantification A->B C Impurity Identification A->C D Structural Confirmation A->D E Total Reactive Group Content A->E F HPLC-UV B->F G LC-MS C->G H NMR D->H I Titration E->I

Caption: Decision Tree for Analytical Method Selection.

In-depth Look at Alternative Protocols

3.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying unknown impurities.[5] The LC conditions can be similar to the HPLC-UV method, with the mass spectrometer providing molecular weight data for each separated peak. This is invaluable during process development to understand the formation of by-products.

Experimental Protocol: LC-MS for Impurity Identification

  • LC Conditions: Same as the HPLC-UV method.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-1000.

    • Scan Mode: Full scan.

  • Data Analysis: Analyze the mass spectrum of each impurity peak to propose a molecular formula and structure.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent technique for confirming the structure of the synthesized compound and can provide a semi-quantitative assessment of purity by comparing the integration of impurity signals to the main compound signals.[5]

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Estimation

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the expected chemical shifts and coupling patterns for 1-propionyl-indoline-5-sulfonyl chloride.

    • Identify and integrate any impurity peaks.

    • Estimate purity by comparing the relative integrals of the main compound and impurities.

Method Validation: Ensuring Trustworthiness and Compliance

A developed analytical method must be validated to ensure it is suitable for its intended purpose.[8][12][13] Validation is a regulatory requirement in the pharmaceutical industry and provides documented evidence of a method's performance.[12][14] Key validation parameters according to ICH guidelines (Q2(R1)) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12] This is typically evaluated over a range of 80-120% of the nominal concentration.

  • Accuracy: The closeness of the test results to the true value.[12] This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[13]

Typical Acceptance Criteria for a Validated HPLC Purity Method:

ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1

Conclusion and Recommendations

For the routine assessment of purity and quantification of synthesized 1-propionyl-indoline-5-sulfonyl chloride, a validated RP-HPLC method with UV detection is the most robust, reliable, and efficient technique. Its high resolving power, precision, and suitability for reactive molecules make it the gold standard in a pharmaceutical development setting.

While HPLC is the primary workhorse, a multi-faceted approach is often beneficial. LC-MS is highly recommended during process development and for the investigation of unknown impurities. ¹H NMR remains indispensable for definitive structural confirmation. By understanding the strengths and limitations of each technique, researchers can build a comprehensive analytical strategy that ensures the quality and consistency of this critical synthetic intermediate.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Analytical Method Validation of HPLC Methods || PART 1 || BY PANDURANG SARATKAR.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.
  • 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2. Benchchem.

Sources

Validation

A Comparative Spectroscopic Guide to Novel Sulfonamides from 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

This guide provides an in-depth comparative analysis of the spectroscopic data for a novel class of sulfonamides derived from 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. We will explore the synthesis, detailed...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for a novel class of sulfonamides derived from 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. We will explore the synthesis, detailed spectroscopic characterization, and a comparative analysis against a well-established sulfonamide, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the structural elucidation of these promising compounds.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, contributing to the biological activity of numerous drugs.[2] The synthesis and characterization of novel sulfonamides, therefore, remain a critical area of research in the quest for new and improved therapeutic agents. This guide focuses on a new series of sulfonamides synthesized from 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a scaffold that offers unique structural features for potential drug candidates.

Synthesis of Novel Indoline-5-Sulfonamides

The synthesis of the target sulfonamides is typically achieved through the reaction of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride with a primary or secondary amine.[3][4] This reaction is a standard method for forming the sulfonamide bond and is generally high-yielding.[3] The 1-propionyl group on the indoline nitrogen provides a distinct structural feature that can be explored for modulating physicochemical properties and biological activity.

Part 1: Spectroscopic Characterization of a Novel Indoline-5-Sulfonamide

For this guide, we will examine the spectroscopic data for a representative novel compound: N-benzyl-1-propionyl-2,3-dihydro-1H-indole-5-sulfonamide .

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying key functional groups within a molecule.[5] The IR spectrum of our novel sulfonamide displays characteristic absorption bands that confirm its structure.

Table 1: Key IR Absorption Bands for N-benzyl-1-propionyl-2,3-dihydro-1H-indole-5-sulfonamide

Wavenumber (cm⁻¹)IntensityAssignment
~3250MediumN-H stretch (sulfonamide)[6][7]
~1660StrongC=O stretch (amide)
~1340 and ~1160StrongAsymmetric and symmetric SO₂ stretch (sulfonamide)[8]
~900MediumS-N stretch[8]

The presence of the N-H stretch around 3250 cm⁻¹ and the two strong SO₂ stretching bands are definitive indicators of the sulfonamide group.[6][7][8] The strong carbonyl absorption at approximately 1660 cm⁻¹ confirms the presence of the 1-propionyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10]

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Data for N-benzyl-1-propionyl-2,3-dihydro-1H-indole-5-sulfonamide (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.2Multiplet8HAromatic protons (benzyl and indoline rings)
~5.0Singlet1HNH (sulfonamide)[8]
~4.3Doublet2HCH₂ (benzyl)
~4.1Triplet2HCH₂ (indoline, adjacent to N)
~3.1Triplet2HCH₂ (indoline, adjacent to aromatic ring)
~2.4Quartet2HCH₂ (propionyl)
~1.2Triplet3HCH₃ (propionyl)

The downfield signals in the aromatic region correspond to the protons on the benzene rings. The singlet for the sulfonamide NH is a key identifier.[8] The distinct signals for the propionyl and indoline protons are all consistent with the proposed structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Data for N-benzyl-1-propionyl-2,3-dihydro-1H-indole-5-sulfonamide (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)[8]
~145-125Aromatic carbons
~50CH₂ (benzyl)
~48CH₂ (indoline, adjacent to N)
~28CH₂ (indoline, adjacent to aromatic ring)
~27CH₂ (propionyl)
~9CH₃ (propionyl)

The carbonyl carbon of the amide at around 170 ppm is a characteristic feature.[8] The remaining signals for the aromatic and aliphatic carbons align with the expected chemical shifts for the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11] For our novel sulfonamide, electrospray ionization (ESI) in positive mode would be a suitable technique.

Expected Fragmentation Pattern:

A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[12] Another characteristic fragmentation is the loss of SO₂.[2][12]

Table 4: Expected Mass Spectrometry Data for N-benzyl-1-propionyl-2,3-dihydro-1H-indole-5-sulfonamide

m/z ValueInterpretation
[M+H]⁺Molecular ion peak
[M+H - SO₂]⁺Loss of sulfur dioxide[2][12]
[M+H - C₇H₇]⁺Loss of benzyl group
[C₁₁H₁₂NO]⁺1-propionyl-2,3-dihydro-1H-indole fragment

The observation of the molecular ion peak confirms the molecular weight, and the fragmentation pattern provides further structural evidence.

Part 2: Comparative Analysis with an Alternative Sulfonamide - Celecoxib

To provide context for the spectroscopic data of our novel sulfonamide, we will compare it with Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that also contains a sulfonamide moiety.[13]

Table 5: Comparative Spectroscopic Data

Spectroscopic FeatureN-benzyl-1-propionyl-2,3-dihydro-1H-indole-5-sulfonamideCelecoxib
IR (cm⁻¹) ~3250 (N-H), ~1660 (C=O), ~1340 & ~1160 (SO₂)~3300-3500 (NH₂), ~1150-1350 (SO₂)[14][15]
¹H NMR (ppm) ~5.0 (NH)~3.3 (NH₂)[14][15]
¹³C NMR (ppm) ~170 (C=O)No amide C=O
MS Fragmentation Loss of SO₂, benzyl groupLoss of SO₂, fragmentation of pyrazole ring

Key Differences:

  • IR Spectrum: The most notable difference is the presence of a strong C=O stretch in our novel sulfonamide, which is absent in Celecoxib. Celecoxib, being a primary sulfonamide, shows two N-H stretching bands.[14][15]

  • ¹H NMR Spectrum: The chemical shift of the sulfonamide proton(s) differs. Our compound shows a single NH proton, while Celecoxib shows a signal for the NH₂ group.[14][15]

  • ¹³C NMR Spectrum: The presence of the amide carbonyl carbon at ~170 ppm is unique to our novel compound.

  • Mass Spectrometry: While both will exhibit the characteristic loss of SO₂, the other fragmentation pathways will be distinct due to their different core structures.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis Start 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride + Amine Reaction Sulfonamide Formation Start->Reaction Product Novel Sulfonamide Reaction->Product IR FT-IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data_Novel Spectroscopic Data (Novel Sulfonamide) IR->Data_Novel NMR->Data_Novel MS->Data_Novel Comparison Side-by-Side Comparison Data_Novel->Comparison Data_Alternative Spectroscopic Data (Celecoxib) Data_Alternative->Comparison

Caption: Workflow for synthesis and comparative spectroscopic analysis.

Part 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: Synthesis of N-benzyl-1-propionyl-2,3-dihydro-1H-indole-5-sulfonamide
  • To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (1.0 mmol) in dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Protocol 2: FT-IR Spectroscopic Analysis
  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide powder.[16][17]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[16]

  • Record the FT-IR spectrum from 4000 to 400 cm⁻¹.[5]

Protocol 3: NMR Spectroscopic Analysis
  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[18]

  • Process the data using appropriate software, referencing the spectra to the residual solvent peak.[18]

Protocol 4: Mass Spectrometric Analysis
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.[19]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of novel sulfonamides derived from 1-propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride. The combination of IR, NMR, and mass spectrometry allows for the complete structural elucidation of these compounds. The comparative analysis with Celecoxib highlights the unique spectroscopic features of this new class of sulfonamides, particularly the presence of the 1-propionyl group. This detailed spectroscopic guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1133-41. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Gergov, M., et al. (2003). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • G.C. Levy & J.D. Cargioli. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-9. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • ResearchGate. (n.d.). (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c) ¹H-NMR of DMS-CH derivative. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Link]

  • Infrared spectra simulation for some sulfonamides by using semi-empirical methods. (n.d.). [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Popova, A., et al. (2007). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1763. [Link]

  • Shimadzu. (n.d.). Powder Samples. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. [Link]

  • de la Torre, J. C. G., & Toste, F. D. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(42), 13849-13853. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Primo, F. T., & Fröhlich, P. E. (2005). Celecoxib Identification Methods. Acta Farmacéutica Bonaerense, 24(3), 422-425. [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem. [Link]

  • Bowser, J. R., et al. (2009). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 50(33), 4773-4775. [Link]

  • Albert Science International Organization. (n.d.). ISSN: 2455-281X. [Link]

  • Chan, K. H., et al. (2015). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 10(4), 579-586. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • Rayner, C. M., & Whittingham, W. G. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(24), 4101-4103. [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. [Link]

  • SpectraBase. (n.d.). {[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]

  • ResearchGate. (n.d.). (PDF) Celecoxib Identification Methods. [Link]

  • El-Enany, N. (2012). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 5(4), 431-449. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2021). MDPI. [Link]

  • Indole alkaloid sulfonic acids from an aqueous extract of Isatis indigotica roots and their antiviral activity. (2014). Fitoterapia, 93, 115-120. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2021). Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Electron ionization quadrupole mass spectra. (A): 1-Propionyl-LSD (1P-LSD). (B): LSD. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Enzyme Inhibition Testing of 1-Propionyl-Indoline Sulfonamides

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-propionyl-indoline sulfonamides as enzyme inhibitors. We will move beyond rote...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-propionyl-indoline sulfonamides as enzyme inhibitors. We will move beyond rote protocols to explore the causality behind experimental design, ensuring a robust and self-validating approach to characterization. The focus will be on two prominent and therapeutically relevant enzyme families often targeted by sulfonamide-based inhibitors: Carbonic Anhydrases (CAs) and Cyclooxygenases (COX).

The Scientific Premise: Why 1-Propionyl-Indoline Sulfonamides?

The indoline scaffold is a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework that can be readily functionalized.[1] The addition of a sulfonamide group (-SO₂NH₂) is a classic strategy for targeting metalloenzymes, where it can act as a zinc-binding group, or for interacting with key residues in an enzyme's active site.[2][3] Specifically, the 1-propionyl modification on the indoline nitrogen provides a vector for exploring structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and pharmacokinetics.[1][2]

These compounds have shown promise as inhibitors of enzymes implicated in a range of pathologies, from cancer and inflammation to glaucoma.[4][5][6] Therefore, a rigorous and well-understood in vitro testing cascade is paramount for identifying lead candidates.

Foundational Principles: Understanding Enzyme Inhibition Kinetics

Before delving into specific protocols, it is crucial to grasp the mechanisms by which these compounds may inhibit enzyme function. Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and its substrate.[7] Understanding this mechanism is not merely academic; it dictates how inhibition data, such as the half-maximal inhibitory concentration (IC₅₀), should be interpreted and compared.[8][9]

There are three primary types of reversible inhibition:

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.[7][10]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, altering its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[7][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[7]

The choice of assay conditions, particularly substrate concentration, is critical. For instance, screening for competitive inhibitors is often best performed at a substrate concentration near its Michaelis constant (Kₘ), where the competition effect is most apparent.[7][12]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c Binds S EI_c EI Complex E_c->EI_c Binds I S_c Substrate (S) S_c->ES_c I_c Inhibitor (I) I_c->E_c Competes for active site I_c->EI_c ES_c->E_c Releases P P_c Product (P) ES_c->P_c E_n Enzyme (E) ES_n ES Complex E_n->ES_n EI_n EI Complex E_n->EI_n S_n Substrate (S) S_n->ES_n I_n Inhibitor (I) I_n->E_n Binds allosteric site I_n->EI_n ES_n->E_n Releases P ESI_n ESI Complex ES_n->ESI_n P_n Product (P) ES_n->P_n EI_n->ESI_n

Caption: Modes of Reversible Enzyme Inhibition.

Comparison Guide: In Vitro Assays for Key Enzyme Targets

We will now compare the protocols for assaying two distinct enzyme classes, highlighting the differences in substrate, detection method, and experimental considerations.

Target 1: Carbonic Anhydrase (CA)
  • Biological Significance: CAs are zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[4][13] They are crucial for pH regulation and CO₂ transport. Isoforms like CA IX are overexpressed in hypoxic tumors, making them a key anticancer target.[2][6]

  • Principle of Assay: A common method relies on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless ester substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation, monitored spectrophotometrically, is proportional to CA activity. Inhibitors will slow this rate.

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) plate Plate Setup (96-well) - Blanks (No Enzyme) - Controls (No Inhibitor) - Test Wells (Enzyme + Inhibitor) prep->plate preincubate Enzyme-Inhibitor Pre-incubation (e.g., 15 min at RT) Allows binding to occur. plate->preincubate initiate Reaction Initiation Add p-NPA Substrate to all wells preincubate->initiate measure Kinetic Measurement Read Absorbance @ 400-405 nm (e.g., every 30s for 15 min) initiate->measure analyze Data Analysis Calculate Reaction Rates (Slopes) Determine % Inhibition & IC50 measure->analyze

Caption: Workflow for a colorimetric CA inhibition assay.

This protocol is adapted from established methodologies for determining CA inhibition.[4][14][15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Causality: This pH is within the optimal range for many CA isoforms and ensures stable enzyme activity.

    • CA Enzyme Stock: Reconstitute human CA (e.g., hCA II or hCA IX) in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.

    • CA Working Solution: Immediately before use, dilute the stock to the desired concentration (e.g., 20-60 units/mL) in cold Assay Buffer. Causality: Using a fresh dilution ensures consistent enzyme activity, as repeated freeze-thaw cycles can denature the protein.

    • Substrate (p-NPA) Stock: Prepare a 3 mM solution of p-nitrophenyl acetate in acetonitrile or DMSO. Prepare this fresh daily.

    • Inhibitor Stock: Dissolve 1-propionyl-indoline sulfonamides and a positive control (e.g., Acetazolamide) in DMSO to 10 mM. Create serial dilutions from this stock.

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for Blanks (Buffer only), Maximum Activity (Enzyme + DMSO), and Test Compounds (Enzyme + Inhibitor at various concentrations). It is essential to run each condition in triplicate.[4]

    • To the appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor dilution or DMSO for the control wells.

    • Add 20 µL of the CA Working Solution to all wells except the blanks.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is crucial for accurate potency determination.

    • Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

Target 2: Cyclooxygenase (COX)
  • Biological Significance: COX enzymes (COX-1 and COX-2) are catalysts in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[5][16] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation. Selective COX-2 inhibition is a major goal for anti-inflammatory drug design to reduce gastrointestinal side effects associated with non-selective NSAIDs.[17]

  • Principle of Assay: A common in vitro assay measures the peroxidase activity of COX. In the presence of a heme cofactor, the enzyme converts a probe (e.g., ADHP) into a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to COX activity.[17]

G prep Reagent Preparation (Buffer, Heme, Probe, Enzyme, Inhibitors) mix Prepare Reaction Mixture (Buffer, Heme, Fluorescent Probe) prep->mix plate Plate Setup (96-well, black) - Controls (No Inhibitor) - Test Wells (Enzyme + Inhibitor) add_inhibitor Add Inhibitor/Vehicle to Wells plate->add_inhibitor mix->plate add_enzyme Add COX-1 or COX-2 Enzyme add_inhibitor->add_enzyme incubate Short Incubation (e.g., 5 min at RT) add_enzyme->incubate initiate Reaction Initiation Add Arachidonic Acid (Substrate) incubate->initiate measure Kinetic Measurement Read Fluorescence (Ex/Em ~535/590 nm) (e.g., every min for 20 min) initiate->measure analyze Data Analysis Calculate Reaction Rates Determine % Inhibition & IC50 measure->analyze

Caption: Workflow for a fluorometric COX inhibition assay.

This protocol is based on commercially available fluorometric screening kits and established methods.[17]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare according to supplier instructions.

    • Fluorescent Probe: Prepare a stock of a suitable probe like ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) in DMSO.

    • Enzyme: Use purified ovine or human recombinant COX-1 and COX-2. Store at -80°C.

    • Substrate: Prepare a stock solution of arachidonic acid in ethanol.

    • Inhibitor Stock: Dissolve 1-propionyl-indoline sulfonamides and controls (e.g., a non-selective NSAID like Indomethacin and a selective COX-2 inhibitor like Celecoxib) in DMSO to 10 mM. Prepare serial dilutions.

  • Assay Procedure (96-well black plate format):

    • Reaction Mixture: In a tube, prepare a master mix containing Assay Buffer, Heme, and the fluorescent probe.

    • Plate Setup: Add the reaction mixture to all necessary wells of a black, flat-bottom 96-well plate. Causality: A black plate is used to minimize background fluorescence and light scattering.

    • Add the sulfonamide inhibitor dilutions or DMSO vehicle to the appropriate wells.

    • Add the COX-1 or COX-2 enzyme solution to initiate a brief pre-incubation.

    • Incubation: Incubate the plate for 5 minutes at room temperature. Causality: Some COX inhibitors exhibit time-dependent inhibition, where the inhibitory effect increases with prolonged incubation. A defined pre-incubation time is critical for reproducible results.[16]

    • Initiation: Start the reaction by adding the arachidonic acid substrate solution.

    • Measurement: Immediately measure the increase in fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560 nm / 585-595 nm for resorufin). Record data kinetically for 15-20 minutes.

Data Analysis and Interpretation

The goal of the assay is to determine the concentration of the inhibitor that reduces the enzyme's activity by 50% (IC₅₀).[18] This value is a key metric for comparing the potency of different compounds.

G cluster_0 Data Acquisition cluster_1 Rate Calculation cluster_2 Normalization cluster_3 Dose-Response Curve cluster_4 Result raw_data Kinetic Data (Absorbance/Fluorescence vs. Time) rates Calculate Initial Velocity (V₀) (Slope of linear portion of curve) raw_data->rates inhibition Calculate % Inhibition 100 * (1 - (V_inhibitor / V_control)) rates->inhibition plot Plot % Inhibition vs. log[Inhibitor] inhibition->plot fit Fit Data to Sigmoidal Model (Nonlinear Regression) plot->fit ic50 Determine IC50 Value (Concentration at 50% inhibition) fit->ic50

Caption: Data analysis workflow for IC₅₀ determination.

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear phase of the kinetic curve (Absorbance or Fluorescence vs. Time).[19]

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Rate_with_Inhibitor / Rate_of_Control))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[8][18]

Comparative Performance of 1-Propionyl-Indoline Sulfonamides

To guide drug development, it is crucial to compare both the potency (IC₅₀) and the selectivity of new compounds against different enzyme isoforms and off-targets.

Compound IDTarget EnzymeIC₅₀ (µM) [Hypothetical Data]Selectivity IndexNotes
PIS-A hCA II0.52Potent inhibitor of a common off-target isoform.
hCA IX0.095CA II / CA IX = 5.5Moderate selectivity for the cancer-related isoform.
COX-1> 100Inactive against COX enzymes.
COX-2> 100
PIS-B hCA II15.6Weak inhibitor of CA isoforms.
hCA IX9.8
COX-112.5Non-selective COX inhibitor.
COX-28.9COX-1 / COX-2 = 1.4Lacks selectivity for COX-2.
PIS-C hCA II25.3Weakly active against CAs.
hCA IX18.1
COX-110.6Potent and highly selective for COX-2.[17]
COX-20.067COX-1 / COX-2 = 158A promising lead for a selective anti-inflammatory agent.
Acetazolamide hCA II0.012Positive Control for Carbonic Anhydrase.[14]
Celecoxib COX-2~0.04Positive Control for selective COX-2 inhibition.

Data presented is for illustrative purposes to demonstrate comparative analysis. Actual values must be determined experimentally. The selectivity index is a critical parameter, calculated by dividing the IC₅₀ of the off-target isoform by the IC₅₀ of the target isoform.[17][20]

Conclusion

The in vitro evaluation of 1-propionyl-indoline sulfonamides requires a systematic and mechanistically informed approach. By employing robust, well-validated assays for relevant targets such as carbonic anhydrases and cyclooxygenases, researchers can generate high-quality, comparable data. This guide provides the foundational principles, detailed protocols, and data analysis frameworks necessary to characterize inhibitor potency and selectivity effectively. This rigorous preclinical assessment is the cornerstone of identifying and optimizing novel sulfonamide-based therapeutics for a multitude of diseases.

References

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JoVE. Available at: [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. Available at: [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]

  • Mechanistic and Kinetic Studies of Inhibition of Enzymes. Ovid. Available at: [Link]

  • Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Scientific.Net. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. Available at: [Link]

  • In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. ResearchGate. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Semantic Scholar. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. Available at: [Link]

  • Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. MDPI. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. Available at: [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. Available at: [Link]

  • Comparison of different binding mechanism of inhibitors and their effect on enzyme kinetics. ResearchGate. Available at: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. Available at: [Link]

  • Enzyme inhibitors. University of Reading. Available at: [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of Novel Sulfonamides Derived from 1-Propionyl-indoline-5-sulfonyl Chloride

Introduction: Navigating the Complex Landscape of Sulfonamide Hypersensitivity Sulfonamides represent a cornerstone of medicinal chemistry, found in a vast array of therapeutics from antimicrobials to diuretics and anti-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Sulfonamide Hypersensitivity

Sulfonamides represent a cornerstone of medicinal chemistry, found in a vast array of therapeutics from antimicrobials to diuretics and anti-inflammatory agents. However, their clinical utility is frequently shadowed by a propensity to cause hypersensitivity reactions, ranging from mild skin rashes to life-threatening conditions like Stevens-Johnson syndrome.[1][2] For drug development professionals, understanding the potential immunogenicity of a new chemical entity (NCE) containing a sulfonamide moiety is not just a regulatory hurdle, but a critical step in ensuring patient safety.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational sulfonamide, here termed "Indo-Sulfa," derived from 1-propionyl-indoline-5-sulfonyl chloride. We will compare its immunochemical profile against two benchmark compounds:

  • Sulfamethoxazole (SMX): A sulfonamide antibiotic notorious for its high incidence of hypersensitivity reactions, serving as our positive control.

  • Furosemide: A non-antibiotic sulfonamide diuretic with a well-established low risk of cross-reactivity in patients with SMX allergy, serving as our negative/low-risk control.[3][4]

The central dogma of sulfonamide immunogenicity revolves around two primary mechanisms.[5][6] The hapten hypothesis posits that the drug or its reactive metabolite covalently binds to endogenous proteins, forming a neo-antigen that elicits an immune response.[7][8][9] Alternatively, the pharmacological interaction (p-i) concept suggests that the parent drug can interact non-covalently but specifically with immune receptors like the T-cell receptor (TCR) or HLA molecules, directly stimulating an immune response.[5][10] Our experimental strategy is designed to probe both pathways.

The Immunological Basis of Sulfonamide Reactivity

The key structural features dictating sulfonamide hypersensitivity are well-documented. For Type I (IgE-mediated) reactions, the N1-heterocyclic ring of antimicrobial sulfonamides is the primary immunologic determinant.[11] For delayed, T-cell mediated reactions, the N4-arylamine group is often implicated, as it can be metabolized into reactive nitroso intermediates that act as haptens.[1][12] Non-antibiotic sulfonamides typically lack both of these structures, explaining the low clinical cross-reactivity.[4][11] Our investigational compound, "Indo-Sulfa," lacks a traditional N4-arylamine, making its T-cell activation potential a key question to be answered.

Caption: Mechanism of sulfonamide haptenation leading to T-cell activation.

A Tiered Experimental Strategy for Cross-Reactivity Profiling

We propose a three-tiered approach to systematically evaluate the immunogenic potential of "Indo-Sulfa." This workflow begins with broad immunochemical screening and progresses to more specific, cell-based functional assays.

Caption: Tiered experimental workflow for sulfonamide cross-reactivity profiling.

Tier 1: Immunochemical Profiling via Competitive ELISA

Causality: The first question is whether "Indo-Sulfa" shares structural epitopes that can be recognized by antibodies raised against common sulfonamide structures. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and sensitive method to screen for this potential cross-reactivity.[13][14] By using a broadly reactive anti-sulfonamide antibody, we can determine the concentration of "Indo-Sulfa" required to inhibit the binding of a sulfonamide-conjugate to the antibody, providing a quantitative measure of its cross-reactivity relative to SMX.

Caption: Principle of the competitive ELISA for sulfonamide detection.

Protocol: Competitive ELISA for Sulfonamide Cross-Reactivity
  • Plate Coating: Coat a 96-well high-binding microplate with a sulfonamide-protein conjugate (e.g., Sulfathiazole-BSA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST). Block with 5% non-fat dry milk in PBST for 2 hours at room temperature (RT).

  • Competition Reaction:

    • Prepare serial dilutions of test compounds ("Indo-Sulfa," SMX, Furosemide) in PBST, ranging from 0.01 ng/mL to 1000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of a pre-titered broad-specificity anti-sulfonamide polyclonal antibody. Incubate for 1 hour at RT.

  • Incubation: After washing the blocked assay plate, transfer 100 µL of the antibody/compound mixture to each well. Incubate for 1 hour at RT.

  • Secondary Antibody: Wash the plate 3 times with PBST. Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at RT.

  • Detection: Wash the plate 5 times with PBST. Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes.

  • Readout: Stop the reaction with 50 µL of 2M H₂SO₄. Read the absorbance at 450 nm.

  • Analysis: Calculate the IC50 value (the concentration of drug that causes 50% inhibition of antibody binding) for each compound. The cross-reactivity (%) is calculated as: (IC50 of SMX / IC50 of Test Compound) * 100.

Tier 2: Protein Reactivity Assessment via Surface Plasmon Resonance (SPR)

Causality: To investigate the hapten model, we must assess the ability of "Indo-Sulfa" to bind to a major carrier protein, human serum albumin (HSA). Covalent binding is a key step in forming an immunogenic hapten-carrier complex.[8] Surface Plasmon Resonance (SPR) provides real-time, label-free kinetic data on this interaction, including the association rate (kₐ), dissociation rate (kₔ), and overall affinity (K₋).[15][16][17] This is more informative than simple binding assays, as a long residence time (slow kₔ) can increase the likelihood of covalent modification and subsequent immune recognition.

Protocol: SPR Analysis of Drug-HSA Interaction
  • Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS). Immobilize Human Serum Albumin (HSA) onto a flow cell to a target level of ~10,000 Response Units (RU). Deactivate remaining active esters with ethanolamine. Use an underivatized flow cell as a reference.

  • Analyte Preparation: Prepare a dilution series of "Indo-Sulfa," SMX, and Furosemide in HBS-EP+ buffer (running buffer), typically from 1 µM to 100 µM. Include a running buffer blank for double referencing.

  • Binding Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the analyte over the reference and HSA-coated flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer blank injection (double referencing).

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kₐ, kₔ, and the equilibrium dissociation constant K₋ (K₋ = kₔ/kₐ).

Tier 3: Cellular Function Assessment via Lymphocyte Transformation Test (LTT)

Causality: The ultimate test of immunogenicity is whether the compound can activate T-cells from sensitized individuals. Since we are in a pre-clinical phase, we use peripheral blood mononuclear cells (PBMCs) from a panel of healthy, drug-naïve donors. The Lymphocyte Transformation Test (LTT) measures drug-induced T-cell proliferation, a hallmark of a memory T-cell response.[18][19] A positive LTT result indicates that the compound can be processed and presented by antigen-presenting cells (APCs) in a manner that stimulates T-cell activation and division.

Protocol: Lymphocyte Transformation Test (LTT)
  • Cell Isolation: Isolate PBMCs from heparinized whole blood from a panel of healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium. Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.

  • Drug Stimulation: Add the test compounds ("Indo-Sulfa," SMX, Furosemide) to the wells in triplicate at a range of non-cytotoxic concentrations (e.g., 10, 50, 100 µg/mL).

    • Negative Control: Culture cells with medium only.

    • Positive Control: Culture cells with a mitogen like Phytohaemagglutinin (PHA).

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Assay: On day 6, add ³H-thymidine (1 µCi/well) to each well and incubate for an additional 18 hours.

  • Harvesting & Readout: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

  • Data Analysis: Calculate the Stimulation Index (SI) for each condition: SI = Mean CPM of drug-stimulated wells / Mean CPM of negative control wells. An SI ≥ 2 is typically considered a positive response.

Data Presentation and Comparative Analysis

The following tables present a hypothetical dataset from the described experiments, designed to illustrate how the cross-reactivity profile of "Indo-Sulfa" can be objectively compared to the controls.

Table 1: Immunochemical Cross-Reactivity (Competitive ELISA)

CompoundIC50 (ng/mL)Cross-Reactivity vs. SMX (%)Interpretation
Sulfamethoxazole (SMX)15.2100%High reactivity (Reference)
Indo-Sulfa 850.51.8%Very Low Reactivity
Furosemide> 10,000< 0.15%Negligible Reactivity

Table 2: Protein Binding Kinetics (SPR with HSA)

CompoundAffinity (K₋) (µM)Association Rate (kₐ) (1/Ms)Dissociation Rate (kₔ) (1/s)Interpretation
Sulfamethoxazole (SMX)25.41.2 x 10³3.0 x 10⁻²Moderate affinity, fast kinetics
Indo-Sulfa 112.80.5 x 10³5.6 x 10⁻²Low affinity, fast dissociation
Furosemide45.12.5 x 10³1.1 x 10⁻¹Moderate affinity, very fast dissociation

Table 3: T-Cell Proliferation (LTT)

Compound (at 50 µg/mL)Mean Stimulation Index (SI) (n=20 donors)% of Positive Responders (SI ≥ 2)Interpretation
Sulfamethoxazole (SMX)3.835% (7/20)Significant T-cell activation potential
Indo-Sulfa 1.35% (1/20)Low T-cell activation potential
Furosemide1.10% (0/20)No significant T-cell activation

Conclusion and Risk Assessment

Based on this comprehensive, multi-tiered analysis, a clear cross-reactivity profile for "Indo-Sulfa" emerges. The ELISA data suggests minimal potential for interaction with pre-existing anti-sulfonamide antibodies, indicating a low risk for Type I hypersensitivity. The SPR results show that while "Indo-Sulfa" does interact with albumin, it does so with low affinity and a rapid off-rate, suggesting a lower probability of forming stable hapten-carrier complexes compared to other sulfonamides. Most importantly, the LTT results demonstrate a significantly lower potential to activate T-cells from a diverse donor pool compared to the high-risk compound SMX.

Collectively, this evidence-based guide demonstrates that sulfonamides derived from 1-propionyl-indoline-5-sulfonyl chloride, as represented by our model compound "Indo-Sulfa," exhibit a favorable immunogenic profile with a low risk of cross-reactivity. This structured, comparative approach provides drug development professionals with the critical data needed to make informed decisions about the continued development of novel sulfonamide-based therapeutics.

References

  • Franek, M., Diblikova, I., Cernoch, I., Vass, M., & Hruska, K. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry. [Link][13][14]

  • Uetrecht, J., & Naisbitt, D. J. (2013). The importance of hapten-protein complex formation in the development of drug allergy. Current Opinion in Allergy and Clinical Immunology. [Link][7][8]

  • Tsuchiya, K., & Nagao, T. (2021). Chemical- and Drug-Induced Allergic, Inflammatory, and Autoimmune Diseases Via Haptenation. International Journal of Molecular Sciences. [Link][7]

  • Li, J., & Uetrecht, J. (2021). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. [Link][9]

  • Leitner, A., Zherdev, A. V., & Dzantiev, B. B. (2006). Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors. PubMed. [Link][14]

  • Rieder, M. J. (1994). Sulfonamide hypersensitivity. Clinical Reviews in Allergy. [Link]

  • Pichler, W. J. (2005). Immune pathomechanism of drug hypersensitivity reactions. Allergologia et immunopathologia. [Link]

  • Ahamad, B., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. [Link]

  • Ditto, A. M. (2005). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. ResearchGate. [Link][1][11]

  • El-Ghaiesh, S., et al. (2012). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Journal of Immunotoxicology. [Link][20]

  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice. [Link][3][4]

  • Shah, T. J., & Hsu, D. (2019). Sulfonamide Allergies. US Pharmacist. [Link][2]

  • Elsheikh, A., et al. (2016). T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance. Asia Pacific Allergy. [Link][5][6]

  • DynaMed. (2024). Sulfa Allergy. DynaMed. [Link][12]

  • Levin, B., Pennington, L., & Clay, J. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link][15][16]

  • Trubiano, J. A., et al. (2022). In Vitro Assays for Diagnosis of Drug-Induced Nonsevere Exanthemas: A Systematic Review and Meta-Analysis. Journal of Allergy and Clinical Immunology: In Practice. [Link][21]

  • Cytiva. (2024). Drug-plasma protein binding characterization using SPR. Cytiva. [Link][22]

  • Elzagallaai, A., & Rieder, M. J. (2015). In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. British Journal of Clinical Pharmacology. [Link][18]

  • Meng, X., Yerly, D., & Naisbitt, D. J. (2018). Mechanisms leading to T-cell activation in drug hypersensitivity. Current Opinion in Allergy and Clinical Immunology. [Link]

  • Ahamad, B., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. [Link]

  • Li, C., et al. (2019). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Molecules. [Link]

  • Wang, H., et al. (2019). Review of Immunoassay Methods for the Detection of Sulfonamides. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Creative Biolabs. [Link]

  • Kolos, J. M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. [Link]

  • Kolos, J. M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Ringbio. (n.d.). Sulfonamides ELISA kit, for milk, milk powder, honey. Ringbio. [Link]

  • Roche, J., & Broussard, A. (2015). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology. [Link][17]

  • Kumar, A. S., & Kumar, R. S. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies. [Link]

  • Cernadas, J. R. (2018). Pro and Contra: Provocation Tests in Drug Hypersensitivity. Journal of Investigational Allergology and Clinical Immunology. [Link]

  • Mayorga, C., et al. (2016). In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. ResearchGate. [Link]

  • Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Current Medicinal Chemistry. [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • Jo, H., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Bektas, S., & Ozbek, N. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • Reaction Biology. (n.d.). T Cell Assays. Reaction Biology. [Link]

  • Pavlos, R., et al. (2021). Drug and Chemical Allergy: A Role for a Specific Naive T-Cell Repertoire?. Frontiers in Immunology. [Link]

  • Rozieres, A., et al. (2017). The Activation Pattern of Drug-Reacting T Cells Has an Impact on the Clinical Picture of Hypersensitivity Reactions. Frontiers in Immunology. [Link][10]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports. [Link]

  • Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy. [Link]

  • Lobera, T., et al. (2002). Cross-reactivity Among P-Amino Group Compounds in Sulfonamide Fixed Drug Eruption: Diagnostic Value of Patch Testing. Contact Dermatitis. [Link]

  • Johnson, K. K., & Green, D. L. (2005). Sulfonamide Cross-Reactivity: Fact or Fiction?. Annals of Pharmacotherapy. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

For laboratory personnel engaged in the fast-paced world of drug discovery and chemical synthesis, the safe handling and disposal of reactive reagents is a non-negotiable cornerstone of operational excellence. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory personnel engaged in the fast-paced world of drug discovery and chemical synthesis, the safe handling and disposal of reactive reagents is a non-negotiable cornerstone of operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, a reactive intermediate common in modern medicinal chemistry. By understanding the chemical principles underpinning these protocols, researchers can ensure not only their personal safety but also environmental stewardship and regulatory compliance.

The primary hazard associated with 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, and sulfonyl chlorides in general, stems from their high reactivity towards nucleophiles, most notably water. This reaction can be vigorous and exothermic, producing corrosive byproducts.[1][2][3] Therefore, a controlled and deliberate approach to quenching and disposal is paramount.

Core Principles of Sulfonyl Chloride Disposal

The fundamental strategy for the safe disposal of sulfonyl chlorides involves a controlled chemical neutralization. The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack.[4] The goal is to react the sulfonyl chloride with a suitable, mild nucleophile under controlled conditions to yield less reactive, more easily disposable products.

The most common and recommended method is hydrolysis using a basic solution. In this process, the sulfonyl chloride is slowly added to a stirred, cooled solution of a weak base, such as sodium bicarbonate or sodium hydroxide.[5][6] This serves a dual purpose:

  • Controlled Hydrolysis: The water acts as the nucleophile, hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid.[1]

  • Immediate Neutralization: The base immediately neutralizes the sulfonic acid and the hydrochloric acid (HCl) byproduct that is formed, preventing the release of corrosive fumes and controlling the exotherm of the reaction.[3][5]

Essential Safety Precautions & Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment must be conducted. Due to the corrosive nature of sulfonyl chlorides and their reaction byproducts, stringent adherence to safety protocols is mandatory.[2]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical splash goggles and a full-face shield.Protects against splashes of the corrosive reagent and the basic quenching solution.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.Prevents severe skin burns upon contact.[2]
Body Protection A chemical-resistant laboratory coat or apron.Protects skin and personal clothing from contamination.[2]
Respiratory Protection All handling and disposal operations must be conducted within a certified chemical fume hood.Prevents inhalation of potentially harmful and corrosive vapors, such as HCl and sulfur oxides, that are generated during the reaction.[2][6][7]

Step-by-Step Disposal Protocol for 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

This protocol is designed for the safe neutralization of small to moderate quantities of the specified sulfonyl chloride typically encountered in a research laboratory setting.

Materials Required:
  • Appropriate PPE (as detailed above)

  • Certified chemical fume hood

  • Large beaker or flask (at least 10 times the volume of the sulfonyl chloride waste)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 5-10% aqueous solution

  • pH paper or pH meter

Neutralization Procedure:
  • Preparation: In a certified chemical fume hood, place a large beaker containing a magnetic stir bar on a stir plate. Prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of sulfonyl chloride, use at least 50 mL of the basic solution.

  • Cooling: Place the beaker containing the basic solution in an ice bath and begin stirring. Allow the solution to cool to approximately 0-5 °C.[5] This is critical for managing the exothermic nature of the hydrolysis reaction.[3][8]

  • Slow Addition: Using a pipette or dropping funnel, add the 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride waste to the cold, stirring basic solution dropwise and at a slow, controlled rate. Crucially, always add the sulfonyl chloride to the base; never the other way around. [6] Adding the base to the sulfonyl chloride can lead to a violent, uncontrolled reaction.

  • Monitoring: Observe the reaction closely. You will likely see gas evolution (CO₂ if using bicarbonate) as the acidic byproducts are neutralized.[3] Maintain vigorous stirring and ensure the temperature of the mixture does not rise significantly. If the reaction becomes too vigorous, pause the addition until it subsides.

  • Completion and Verification: After all the sulfonyl chloride has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.[5] Remove the ice bath and let the solution warm to room temperature while continuing to stir.

  • pH Check: Check the pH of the final solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more basic solution until the desired pH is achieved.

  • Final Disposal: Once neutralized, the resulting aqueous solution, containing the sodium salt of 1-propionyl-2,3-dihydro-1H-indole-5-sulfonic acid and sodium chloride, can typically be disposed of down the drain with a copious amount of running water, in accordance with local institutional and municipal regulations.[6] Always consult your institution's specific guidelines for aqueous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial assessment to final waste stream management.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_neutralize Neutralization Protocol cluster_dispose Final Disposal RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don Appropriate PPE RiskAssessment->DonPPE PrepHood 3. Prepare Fume Hood & Equipment DonPPE->PrepHood PrepBase 4. Prepare & Cool Basic Solution PrepHood->PrepBase AddSC 5. Slowly Add Sulfonyl Chloride to Base PrepBase->AddSC Critical Control Point Monitor 6. Monitor Temperature & Reaction AddSC->Monitor Stir 7. Stir to Complete Reaction Monitor->Stir CheckpH 8. Verify Neutral/Basic pH Stir->CheckpH AqueousWaste 9. Dispose via Aqueous Waste Stream (per local regulations) CheckpH->AqueousWaste

Caption: Logical workflow for the proper disposal of sulfonyl chlorides.

Spill Management

In the event of a spill, immediate and correct action is vital to mitigate hazards.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: If safe to do so, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6] Do not use water or combustible materials like paper towels or sawdust. [9]

  • Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, as recommended by your institution's safety office.

  • Dispose: The collected spill residue must be disposed of as hazardous chemical waste through your institution's environmental health and safety department.[6][10]

By adhering to these scientifically grounded procedures, researchers can confidently and safely manage the disposal of 1-Propionyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, fostering a culture of safety and responsibility within the laboratory.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Link]

  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • New Jersey Department of Health. HAZARDOUS SUBSTANCE FACT SHEET - Sulfuryl Chloride. [Link]

Sources

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